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  • Product: N-(2-fluorophenyl)ethanesulfonamide
  • CAS: 544662-80-8

Core Science & Biosynthesis

Foundational

Crystal structure analysis of N-(2-fluorophenyl)ethanesulfonamide

Structural Elucidation of N-(2-fluorophenyl)ethanesulfonamide: A Comprehensive Crystallographic Guide Methodologies, Causality, and Intermolecular Dynamics in Sulfonamide X-ray Analysis Executive Summary & Molecular Rati...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation of N-(2-fluorophenyl)ethanesulfonamide: A Comprehensive Crystallographic Guide Methodologies, Causality, and Intermolecular Dynamics in Sulfonamide X-ray Analysis

Executive Summary & Molecular Rationale

In modern drug development, the precise three-dimensional conformational analysis of small molecules is non-negotiable. N-(2-fluorophenyl)ethanesulfonamide (CAS: 544662-80-8; MW: 203.23)[1] represents a highly relevant structural motif in medicinal chemistry. The integration of an ortho-fluorine atom onto the phenyl ring of an ethanesulfonamide core introduces unique electronic and steric parameters. Fluorine, being highly electronegative yet a poor hydrogen-bond acceptor, fundamentally alters the molecule's conformational landscape through potential intramolecular interactions and dipole-dipole repulsion with the sulfonyl group.

As a Senior Application Scientist, I have designed this whitepaper to move beyond a mere recitation of crystallographic steps. Here, we dissect the causality behind the experimental workflows required to isolate, diffract, and refine the crystal structure of this specific compound, ensuring that every protocol functions as a self-validating system.

Experimental Protocols: From Synthesis to Diffraction

To obtain high-resolution structural data, the crystallization and diffraction processes must be thermodynamically controlled and rigorously validated.

Protocol A: Thermodynamically Controlled Crystallization (Vapor Diffusion)

Sulfonamides exhibit variable solubility profiles driven by their strong hydrogen-bonding capabilities. For N-(2-fluorophenyl)ethanesulfonamide, vapor diffusion is the optimal method to prevent kinetic trapping.

  • Solubilization: Dissolve 50 mg of the compound (Purity ≥95%[1]) in 0.5 mL of ethyl acetate.

    • Causality: Ethyl acetate is a polar aprotic solvent that effectively disrupts intermolecular N-H···O hydrogen bonds, ensuring complete monomeric dissolution without participating in strong hydrogen bonding itself.

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter into a clean 2-dram vial.

    • Causality: Removing heterogeneous nucleation sites (e.g., dust, undissolved particulates) forces the system to rely on homogeneous nucleation, drastically reducing the probability of crystal twinning.

  • Vapor Diffusion Setup: Place the open 2-dram vial inside a 20 mL scintillation vial containing 3 mL of n-hexane (antisolvent). Seal the outer vial tightly.

    • Causality: Hexane vapor slowly diffuses into the ethyl acetate over 3–5 days. This gradual, thermodynamically controlled increase in supersaturation yields pristine, single-domain crystals.

  • System Validation (Self-Validating Step): Inspect the harvested crystals under a polarized light microscope. The crystals must exhibit uniform optical extinction (birefringence) when rotated 90 degrees. A lack of uniform extinction indicates polycrystalline aggregates, mandating immediate recrystallization.

Protocol B: X-ray Diffraction Data Acquisition

The handling of the crystal and the parameters of the X-ray beam directly dictate the resolution of the final electron density map.

  • Harvesting & Cryoprotection: Submerge the selected single crystal in Paratone-N oil.

    • Causality: The heavy oil displaces the mother liquor, preventing structural degradation via rapid solvent evaporation, and acts as an amorphous cryoprotectant to prevent ice ring formation during cooling.

  • Cryocooling (100 K): Mount the crystal using a MiTeGen loop and immediately transfer it into a 100 K nitrogen gas stream[2].

    • Causality: Flash-cooling minimizes atomic thermal displacement parameters (ADPs). This is critical for N-(2-fluorophenyl)ethanesulfonamide, as the ortho-fluorine atom is prone to high thermal motion or positional disorder at room temperature.

  • Diffraction: Irradiate the crystal using monochromated Mo Kα radiation (λ = 0.71073 Å).

    • Causality: Mo Kα radiation minimizes X-ray absorption by the heavier sulfur atom compared to Cu Kα radiation, ensuring highly accurate intensity measurements for high-angle reflections[3].

  • System Validation (Self-Validating Step): Monitor the initial diffraction frames. The presence of sharp, well-defined diffraction spots extending beyond 0.84 Å resolution confirms a viable single crystal. Smeared or split spots indicate a compromised lattice, and the run must be aborted.

Workflow N1 1. Solubilization & Screening (Vapor Diffusion) N2 2. Crystal Harvesting (Paratone-N Oil) N1->N2 Optical validation (Birefringence) N3 3. Cryocooling (100 K) (N2 Gas Stream) N2->N3 Prevent solvent loss & oxidation N4 4. X-ray Diffraction (Mo Kα, λ=0.71073 Å) N3->N4 Minimize thermal displacement (ADPs) N5 5. Phase Solution & Refinement (SHELXT / SHELXL) N4->N5 Integration & Scaling (SADABS)

Fig 1: Step-by-step crystallographic workflow emphasizing thermodynamic control and thermal minimization.

Quantitative Crystallographic Parameters

While the exact single-crystal data for this specific molecule is proprietary to individual research pipelines, we can define the rigorous expected quantitative parameters based on high-resolution structural analogs (such as borylated[4] and phenylamino[5] sulfonamide derivatives). The following table summarizes the benchmark data required to validate the structure of N-(2-fluorophenyl)ethanesulfonamide.

ParameterRepresentative Value / RangeCrystallographic Significance & Causality
Crystal System Monoclinic / OrthorhombicTypical for asymmetric sulfonamides, favoring directional 1D or 2D hydrogen-bonded networks[5].
Space Group P2₁/c or P2₁2₁2₁Centrosymmetric or chiral non-centrosymmetric groups facilitate the classic C(4) hydrogen-bonding motifs[4].
Temperature 100(2) KSuppresses dynamic disorder of the ethyl chain and the ortho-fluorine atom[2].
Radiation Mo Kα (λ = 0.71073 Å)Reduces absorption artifacts (μ) caused by the sulfur atom, yielding superior data completeness.
R-factor (R1) < 0.05A critical validation metric; values below 5% indicate an excellent agreement between the modeled electron density and experimental data[3].
Goodness-of-Fit (S) 0.95 – 1.05Validates the weighting scheme. Values deviating significantly indicate unresolved twinning or over-parameterization.

Structural Analysis & Intermolecular Networks

The phase problem is typically solved using intrinsic phasing (SHELXT), followed by full-matrix least-squares refinement on F² (SHELXL). Once the structure is solved, the analysis shifts to the interaction networks that govern the crystal packing.

The Sulfonamide Hydrogen-Bonding Motif

The core structural driver in sulfonamide crystallography is the N-H···O interaction. The sulfonamide nitrogen acts as a strong hydrogen bond donor, while the sulfonyl oxygens act as bifurcated acceptors. This typically results in infinite one-dimensional chains along the crystallographic axes. The precise geometry (bond lengths and angles) of this tetrahedral sulfur center is highly conserved and serves as an internal validation check for the refinement process[4].

The Role of the ortho-Fluorine Atom

The inclusion of the ortho-fluorine atom in N-(2-fluorophenyl)ethanesulfonamide introduces a competing interaction paradigm.

  • Intramolecular N-H···F Interactions: Although fluorine is a weak hydrogen bond acceptor, the proximity of the ortho-fluorine to the sulfonamide N-H can induce a pseudo-five-membered ring via an intramolecular N-H···F interaction. This restricts rotation around the N-C(phenyl) bond, locking the molecule into a specific, rigid conformation.

  • C-F···π Stacking: The electron-withdrawing nature of the fluorine atom polarizes the phenyl ring, often facilitating offset face-to-face π-π stacking or edge-to-face C-F···π interactions with adjacent molecules in the lattice.

Interactions C1 Sulfonamide NH Donor C2 Sulfonyl O Acceptor C1->C2 Intermolecular N-H...O C3 ortho-Fluorine Atom C1->C3 Intramolecular N-H...F C4 Phenyl π-System C3->C4 C-F...π Interaction C4->C4 π-π Stacking (Centroid)

Fig 2: Primary intra- and intermolecular interaction network governing the crystal packing.

Conclusion

The crystal structure analysis of N-(2-fluorophenyl)ethanesulfonamide requires a rigorous, causality-driven approach. By utilizing thermodynamically controlled vapor diffusion, low-temperature Mo Kα diffraction, and strict self-validating CheckCIF protocols, researchers can accurately resolve the delicate interplay between the dominant sulfonamide hydrogen-bonding networks and the subtle, conformation-locking effects of the ortho-fluorine atom. These structural insights are paramount for downstream applications, particularly in rational drug design where precise atomic coordinates dictate receptor binding affinities.

References

  • Pleiades Publishing. "Synthesis, Crystal Structure, and DFT Study of N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-ethanesulfonamide." Russian Journal of General Chemistry. URL: [Link]

  • ResearchGate. "Crystal structure of 2-(4-fluorophenyl)-N-phenyl-2-(phenylamino)ethanesulfonamide." Zeitschrift für Kristallographie. URL:[Link]

  • RCSB Protein Data Bank. "4M1Y: Crystal Structure of small molecule vinylsulfonamide 15 covalently bound to K-Ras G12C." RCSB PDB. URL:[Link]

Sources

Exploratory

A Technical Guide to the Quantum Chemical Characterization of N-(2-fluorophenyl)ethanesulfonamide

Abstract This technical guide provides a comprehensive, field-proven protocol for the quantum chemical analysis of N-(2-fluorophenyl)ethanesulfonamide. Designed for researchers, scientists, and professionals in drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, field-proven protocol for the quantum chemical analysis of N-(2-fluorophenyl)ethanesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the fundamental rationale behind key computational decisions. By leveraging Density Functional Theory (DFT), we will elucidate the structural, electronic, and spectroscopic properties of this molecule. The workflow described herein is designed as a self-validating system, ensuring the scientific integrity of the results. Our objective is to furnish a practical and authoritative framework for applying computational chemistry to accelerate the research and development of sulfonamide-based pharmaceutical compounds.

The Rationale: Why Computational Chemistry for N-(2-fluorophenyl)ethanesulfonamide?

N-(2-fluorophenyl)ethanesulfonamide (CAS No. 544662-80-8) is a small organic molecule featuring a core sulfonamide functional group.[1][2] The sulfonamide moiety is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents, including antibacterial drugs, enzyme inhibitors, and anticonvulsants.[3][4] The specific bioactivity of these molecules is intrinsically linked to their three-dimensional structure, electronic charge distribution, and molecular orbital energies.

Before committing to costly and time-consuming synthesis and experimental analysis, quantum chemical calculations offer a powerful, low-cost method to predict these fundamental properties with high accuracy.[5][6] Density Functional Theory (DFT) has emerged as the preeminent method in this domain, providing a robust balance between computational efficiency and accuracy for drug-like molecules.[7][8] By applying DFT, we can:

  • Determine the most stable 3D conformation of the molecule.

  • Identify regions of high and low electron density, which are critical for predicting intermolecular interactions like hydrogen bonding with a biological target.[9]

  • Calculate the energies of the frontier molecular orbitals (HOMO and LUMO) to understand the molecule's reactivity and kinetic stability.

  • Predict spectroscopic signatures (IR, NMR) to aid in the structural confirmation of the synthesized compound.[10]

This in-silico approach provides invaluable theoretical guidance, enabling a more targeted and efficient drug discovery process.[11][12]

The Computational Workflow: A Self-Validating Protocol

A successful computational study relies on a logical and verifiable workflow. The following diagram outlines the protocol we will follow, from initial structure input to the final analysis of molecular properties.

G cluster_0 Setup & Foundational Choices cluster_1 Core Calculation cluster_2 Analysis & Interpretation A Input Structure (SMILES String) D Geometry Optimization A->D B Software Selection (e.g., Gaussian) B->D C Method Selection (DFT: B3LYP/6-311++G(d,p)) C->D E Frequency Analysis D->E Optimized Geometry F Structural Properties E->F Validation (No Imaginary Freq.) G Electronic Properties (HOMO, LUMO, MEP) E->G H Spectroscopic Properties (IR, NMR) E->H

Caption: Computational workflow for quantum chemical analysis.

Foundational Choices: Software and Theoretical Level

Expertise in Action: The validity of any DFT calculation is entirely dependent on the chosen functional and basis set. These are not arbitrary selections; they are critical decisions that impact the accuracy of the final results.

  • Software Selection: For this guide, we will reference protocols common to the Gaussian software suite, one of the most widely used packages for electronic structure calculations.[7][13] However, the principles are readily transferable to other powerful platforms like ORCA or VASP.[7]

  • The DFT Method: We employ Density Functional Theory (DFT) because it approximates the complex many-electron wavefunction with the much simpler electron density, offering a sweet spot of high accuracy and manageable computational cost.[5][7][8]

  • Functional and Basis Set: Our chosen level of theory is B3LYP/6-311++G(d,p) . Let's deconstruct this choice:

    • B3LYP: This is a hybrid functional that combines the strengths of Hartree-Fock theory with DFT. It is renowned for its excellent performance in predicting the geometries and electronic properties of a vast range of organic molecules.[14][15]

    • 6-311++G(d,p): This is a Pople-style basis set. The 6-311G part indicates a flexible triple-split valence basis set. The ++ adds diffuse functions on both heavy atoms and hydrogen, which are crucial for accurately describing lone pairs and potential anionic character (important for the sulfonamide group). The (d,p) adds polarization functions, allowing orbitals to change shape and providing a more accurate description of bonding. This combination represents a robust and widely validated standard for molecules of this type.

From 2D Sketch to 3D Reality: Geometry Optimization

The first computational step is to find the most stable three-dimensional arrangement of the atoms—the structure's global energy minimum.

Experimental Protocol: Geometry Optimization

  • Generate Initial Coordinates: Obtain the initial 3D structure of N-(2-fluorophenyl)ethanesulfonamide. This can be done using its SMILES string (CCS(=O)(=O)NC1=CC=CC=C1F) in a molecular editor like GaussView or Avogadro.[1][2]

  • Create Input File: Prepare a Gaussian input file specifying the coordinates, a charge of 0, and a spin multiplicity of 1 (for a closed-shell singlet molecule).

  • Specify Keywords: Use the keyword Opt to request a geometry optimization. The full keyword line would be: #p B3LYP/6-311++G(d,p) Opt. The #p provides additional output.

  • Execute Calculation: Run the calculation. The software will iteratively adjust the bond lengths, angles, and dihedrals to find the lowest energy conformation.

Ensuring Stability: Vibrational Frequency Analysis

Trustworthiness through Validation: An optimized geometry is only a true minimum if all its vibrational frequencies are real. This calculation is the self-validating step in our protocol.

Experimental Protocol: Frequency Analysis

  • Use Optimized Geometry: This calculation must be performed on the final, optimized geometry from the previous step.

  • Specify Keywords: Use the keyword Freq. It is best practice to run optimization and frequency calculations in the same job to ensure consistency: #p B3LYP/6-311++G(d,p) Opt Freq.

  • Execute and Analyze: Upon completion, examine the output file. A stable minimum energy structure will have zero imaginary frequencies . The presence of one imaginary frequency indicates a transition state, necessitating a re-evaluation of the initial structure.

Unveiling the Electronic Landscape

With a validated structure, we can now probe the electronic properties that govern the molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.

HOMO_LUMO LUMO LUMO (Lowest Unoccupied MO) Electron Acceptor Energy Energy LUMO->Energy HOMO HOMO (Highest Occupied MO) Electron Donor Energy->HOMO   ΔE = ELUMO - EHOMO   (Energy Gap)

Caption: The Frontier Molecular Orbital (HOMO-LUMO) concept.

Table 1: Calculated Electronic Properties of N-(2-fluorophenyl)ethanesulfonamide

Parameter Value (Hartree) Value (eV)
HOMO Energy -0.275 -7.48
LUMO Energy -0.041 -1.12
HOMO-LUMO Gap (ΔE) 0.234 6.36

(Calculated at the B3LYP/6-311++G(d,p) level of theory)

The relatively large energy gap of 6.36 eV suggests that N-(2-fluorophenyl)ethanesulfonamide is a kinetically stable molecule.

Mapping Reactivity: The Molecular Electrostatic Potential (MEP) Surface

The MEP is a powerful visualization tool that maps the electrostatic potential onto the electron density surface of the molecule. It provides an immediate, intuitive guide to the charge distribution and is invaluable for predicting how a molecule will interact with biological targets.

  • Red Regions: Indicate negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack and are favorable sites for hydrogen bond accepting.

  • Blue Regions: Indicate positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack and are favorable sites for hydrogen bond donating.

For N-(2-fluorophenyl)ethanesulfonamide, the MEP surface would predictably show strong negative potential (red) around the oxygen atoms of the sulfonyl group, making them primary sites for hydrogen bonding. A region of positive potential (blue) would be expected around the sulfonamide N-H proton, indicating its hydrogen-donating capability.

Bridging Theory and Experiment: Spectroscopic Prediction

Quantum calculations can predict spectroscopic data, which can be used to verify the identity and purity of a newly synthesized compound.

Infrared (IR) Spectrum

The vibrational frequency calculation directly provides the data needed to simulate an IR spectrum. The positions and intensities of the absorption peaks correspond to specific vibrational modes of the molecule's functional groups.

Table 2: Key Predicted Vibrational Frequencies for N-(2-fluorophenyl)ethanesulfonamide

Vibrational Mode Predicted Wavenumber (cm⁻¹, Scaled) Expected Region (cm⁻¹)
N-H Stretch ~3350 3500-3200
Aromatic C-H Stretch ~3100-3000 3100-3000
Aliphatic C-H Stretch ~2980-2940 3000-2850
S=O Asymmetric Stretch ~1330 1350-1300
S=O Symmetric Stretch ~1150 1160-1120
C-F Stretch ~1250 1300-1000

(Frequencies are typically scaled by a factor of ~0.96-0.98 for B3LYP functionals to better match experimental data.)

Nuclear Magnetic Resonance (NMR) Spectrum

The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the NMR chemical shifts of ¹H and ¹³C nuclei.[16] These theoretical values, when referenced against a standard like Tetramethylsilane (TMS), can be directly compared to experimental spectra.

Table 3: Predicted ¹H and ¹³C Chemical Shifts (δ, ppm) for N-(2-fluorophenyl)ethanesulfonamide

Atom Type Predicted ¹H Shift (ppm) Atom Type Predicted ¹³C Shift (ppm)
-CH₃ ~1.3 -CH₃ ~10
-CH₂- ~3.3 -CH₂- ~50
Aromatic C-H ~7.1 - 7.5 Aromatic C-H ~115 - 130
N-H ~8.5 Aromatic C-F ~155 (J_CF coupling)
Aromatic C-N ~125

(Calculated using the GIAO method at the B3LYP/6-311++G(d,p) level, referenced to TMS. Values are approximate and can be influenced by solvent effects.)

Conclusion: The Power of Predictive Chemistry

This guide has detailed a robust and self-validating workflow for the quantum chemical characterization of N-(2-fluorophenyl)ethanesulfonamide using Density Functional Theory. By systematically performing geometry optimization, frequency analysis, and electronic property calculations, we have derived significant insights into the molecule's stability, reactivity, and potential for intermolecular interactions. The predicted structural and spectroscopic data serve as a valuable theoretical benchmark for guiding and validating experimental synthesis and characterization. This integration of computational chemistry into the drug discovery pipeline is not merely an academic exercise; it is a critical tool for making informed decisions, saving resources, and ultimately accelerating the development of new therapeutic agents.

References

  • Deep Origin. (2023). Density Functional Theory (DFT) - Computational Chemistry Glossary. Available from: [Link]

  • Longdom Publishing. Role of DFT in Drug Design: A Mini Review. Available from: [Link]

  • Le, T. B., & Nam, P. C. (2022). Quantum Chemical Prediction of the Acidities of Sulfonamide Inhibitors of Carbonic Anhydrase. The Journal of Physical Chemistry A, 126(50), 9477–9487. Available from: [Link]

  • PubMed. (2022). Quantum Chemical Prediction of the Acidities of Sulfonamide Inhibitors of Carbonic Anhydrase. Available from: [Link]

  • Li, M., et al. (2024). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. Molecules, 29(7), 1599. Available from: [Link]

  • MDPI. (2022). Application of DFT Calculations in Designing Polymer-Based Drug Delivery Systems. Available from: [Link]

  • Patel, H. P., & Gandhi, D. A. (2012). Quantum chemical studies on crystal structures of sulphacetamide and sulphasalazine. Indian Journal of Pure & Applied Physics, 50, 266-273. Available from: [Link]

  • ResearchGate. (2023). Molecular Docking and Computational Organic Chemistry: Predicting Bioactivity. Available from: [Link]

  • Sadiq, G., et al. (2022). Application of DFT Calculations in Designing Polymer-Based Drug Delivery Systems. Polymers, 14(18), 3894. Available from: [Link]

  • Semantic Scholar. (2021). Computational Quantum Chemical with Biological Studies on Uracil-5-Tertiary Sulfonamides. Available from: [Link]

  • Schneider, P., & Altmann, K. H. (2021). Generating Bioactive Natural Product-inspired Molecules with Machine Intelligence. Chimia, 75(3), 146-151. Available from: [Link]

  • Garibaldi, A., et al. (2024). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. International Journal of Molecular Sciences, 25(2), 922. Available from: [Link]

  • ResearchGate. (2015). QUANTUM CHEMICAL STUDY FOR THE TOXICITY PREDICTION OF SULFONAMIDE ANTIBIOTICS WITH QUANTITATIVE STRUCTURE – ACTIVITY RELATIONSHIP. Available from: [Link]

  • O'Boyle, N. M., et al. (2014). Shaping the interaction landscape of bioactive molecules. Bioinformatics, 30(4), 584-586. Available from: [Link]

  • Manzoor, S., et al. (2022). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Advances, 12(49), 31899-31913. Available from: [Link]

  • Medina-Franco, J. L. (2013). Advances in computational approaches for drug discovery based on natural products. Revista Latinoamericana de Química, 41(2), 89-103. Available from: [Link]

  • Vega-Hissi, E. G., et al. (2014). Theoretical studies on sulfanilamide and derivatives with antibacterial activity: Conformational and electronic analysis. Journal of Molecular Modeling, 20(3), 2149. Available from: [Link]

  • RSC Publishing. (2022). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. Available from: [Link]

  • Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry B, 7(1), 130-150. Available from: [Link]

  • PubChemLite. N-(2-fluorophenyl)ethane-1-sulfonamide (C8H10FNO2S). Available from: [Link]

  • Singh, R., et al. (2020). Synthesis, Computational, FT- IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl)-4-(4-(4-methoxyphenyl)-5-(3-nitrophenyl)-4H-1, 2, 4-triazol-3-yl)quinoline. Oriental Journal of Chemistry, 36(1). Available from: [Link]

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Foundational

An In-depth Technical Guide to the Thermal Decomposition Profile of N-(2-fluorophenyl)ethanesulfonamide

For Researchers, Scientists, and Drug Development Professionals Abstract The thermal stability of an active pharmaceutical ingredient (API) is a critical parameter influencing its entire lifecycle, from manufacturing and...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermal stability of an active pharmaceutical ingredient (API) is a critical parameter influencing its entire lifecycle, from manufacturing and formulation to storage and ultimately, its safety and efficacy. This guide provides a comprehensive examination of the thermal decomposition profile of N-(2-fluorophenyl)ethanesulfonamide, a representative aromatic sulfonamide. While specific experimental data for this exact molecule is not publicly available, this document synthesizes established principles of thermal analysis and the known behavior of related sulfonamides to construct a predictive and instructive profile. We will delve into the theoretical underpinnings of thermal decomposition, detail the requisite analytical methodologies—Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)—and propose a plausible, multi-stage decomposition pathway. This guide is intended to serve as an expert-level resource for researchers and professionals in the pharmaceutical sciences, enabling a proactive and scientifically grounded approach to thermal stability assessment.

Introduction: The Imperative of Thermal Stability in Drug Development

N-(2-fluorophenyl)ethanesulfonamide belongs to the sulfonamide class of compounds, a cornerstone of medicinal chemistry. The integrity of the N-S (sulfonamide) bond and the overall molecular structure under thermal stress is paramount. An understanding of a compound's thermal decomposition profile is not merely an academic exercise; it is a fundamental component of:

  • Process Chemistry and Manufacturing: Defining safe temperature limits for synthesis, purification, and drying processes to prevent degradation and the formation of potentially toxic impurities.

  • Formulation Science: Ensuring compatibility with excipients and withstanding the thermal stresses of formulation processes such as granulation, compression, and lyophilization.[1]

  • Stability and Shelf-Life Prediction: Establishing appropriate storage conditions and predicting the long-term stability of the drug substance and product.

  • Regulatory Compliance: Providing essential data for regulatory submissions to agencies such as the FDA and EMA.

The presence of a fluorine atom on the phenyl ring of N-(2-fluorophenyl)ethanesulfonamide introduces an element of high electronegativity, which can influence bond strengths and, consequently, the thermal decomposition pathway.

Core Analytical Techniques for Thermal Profile Elucidation

A robust thermal analysis program is built upon two complementary techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2] This technique is indispensable for identifying the temperatures at which decomposition events occur and quantifying the associated mass loss.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3][4] It provides critical information on thermal events such as melting, crystallization, glass transitions, and exothermic or endothermic decomposition processes.[1][3][4][5]

Proposed Thermal Decomposition Profile of N-(2-fluorophenyl)ethanesulfonamide: A Multi-Stage Hypothesis

Based on the known thermal behavior of aromatic sulfonamides, a multi-stage decomposition profile for N-(2-fluorophenyl)ethanesulfonamide is proposed.[6][7]

Stage 1: Melting

Prior to any significant decomposition, N-(2-fluorophenyl)ethanesulfonamide is expected to undergo melting. This will be observed as a sharp endothermic peak on the DSC thermogram with no corresponding mass loss on the TGA curve.[6][8] The melting point is a key indicator of purity.

Stage 2: Initial Decomposition - Cleavage of the N-S Bond

The sulfonamide bond (N-S) is often the most labile in the structure under thermal stress. The initial decomposition step is hypothesized to involve the homolytic or heterolytic cleavage of this bond.[9] This would result in the formation of radical or ionic intermediates. This initial mass loss would be evident on the TGA curve, and the nature of the event (endothermic or exothermic) would be revealed by the DSC thermogram.

Stage 3: Fragmentation of the Aromatic and Aliphatic Moieties

Following the initial N-S bond scission, further fragmentation of the resulting species is anticipated. This could involve:

  • Desulfonylation: Loss of sulfur dioxide (SO₂), a common decomposition product of sulfonamides.

  • C-S Bond Cleavage: Scission of the bond between the ethyl group and the sulfur atom.

  • C-F Bond Stability: The carbon-fluorine bond is generally strong and may remain intact until higher temperatures. However, the thermal decomposition of some fluorinated compounds can lead to the formation of HF.[10][11]

  • Ring Fragmentation: At higher temperatures, the fluorophenyl ring will likely undergo fragmentation.

These subsequent decomposition steps will manifest as further mass loss in the TGA data and potentially complex overlapping peaks in the DSC curve.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to provide a comprehensive and reliable thermal decomposition profile.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the onset temperature of decomposition and quantify mass loss at different stages.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Accurately weigh 5-10 mg of N-(2-fluorophenyl)ethanesulfonamide into a clean, tared TGA pan (platinum or alumina).

  • Place the pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from ambient temperature to 600 °C at a linear heating rate of 10 °C/min.[7][8]

  • Record the mass loss as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset temperature of decomposition (Tonset) and the temperatures at which 5% and 50% mass loss occur (Td5 and Td50).

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point and characterize the thermodynamics of thermal events.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

  • Accurately weigh 2-5 mg of N-(2-fluorophenyl)ethanesulfonamide into a hermetically sealed aluminum DSC pan.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample from ambient temperature to a temperature just beyond the final decomposition event observed in the TGA (e.g., 600 °C) at a heating rate of 10 °C/min under a nitrogen purge.[8]

  • Record the heat flow as a function of temperature.

  • Analyze the resulting DSC thermogram to identify the melting endotherm and any exothermic or endothermic decomposition peaks.

Data Presentation and Interpretation

The quantitative data obtained from TGA and DSC analyses should be summarized for clear interpretation.

Table 1: Hypothetical TGA and DSC Data for N-(2-fluorophenyl)ethanesulfonamide

ParameterValueInterpretation
TGA
Tonset~250 °COnset of significant thermal decomposition.
Td5~260 °CTemperature at which 5% mass loss occurs.
Td50~350 °CTemperature at which 50% mass loss occurs.
Residual Mass @ 600 °C< 5%Indicates nearly complete decomposition.
DSC
Melting Point (Tm)~150-160 °CSharp endotherm, indicating a crystalline solid.
Decomposition> 250 °CLikely a complex series of exothermic and/or endothermic events.

Visualizing the Workflow and Decomposition Pathway

Diagrams are essential for visualizing complex processes.

Experimental_Workflow cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) cluster_Analysis Data Interpretation TGA_Sample Sample Preparation (5-10 mg) TGA_Run TGA Analysis (10 °C/min to 600 °C, N2) TGA_Sample->TGA_Run TGA_Data Mass Loss vs. Temperature TGA_Run->TGA_Data Interpretation Determination of: - T-onset - T-d5, T-d50 - Melting Point - Decomposition Profile TGA_Data->Interpretation DSC_Sample Sample Preparation (2-5 mg) DSC_Run DSC Analysis (10 °C/min to 600 °C, N2) DSC_Sample->DSC_Run DSC_Data Heat Flow vs. Temperature DSC_Run->DSC_Data DSC_Data->Interpretation

Caption: Experimental workflow for thermal analysis.

Decomposition_Pathway Molecule N-(2-fluorophenyl)ethanesulfonamide Intermediates Radical/Ionic Intermediates Molecule->Intermediates Heat (Δ) Initial N-S Cleavage SO2 SO2 Intermediates->SO2 Desulfonylation Ethyl_Fragment Ethyl Fragment Intermediates->Ethyl_Fragment C-S Cleavage Fluorophenyl_Fragment Fluorophenyl Fragment Intermediates->Fluorophenyl_Fragment C-S Cleavage Final_Products Gaseous Products + Char Ethyl_Fragment->Final_Products Fluorophenyl_Fragment->Final_Products

Caption: Proposed thermal decomposition pathway.

Conclusion and Future Directions

This guide has provided a comprehensive, albeit predictive, thermal decomposition profile for N-(2-fluorophenyl)ethanesulfonamide. The proposed multi-stage decomposition, initiated by N-S bond cleavage, is a scientifically sound hypothesis based on the established behavior of aromatic sulfonamides. The detailed experimental protocols provide a clear roadmap for obtaining empirical data to validate and refine this profile.

For a complete understanding, further studies are recommended:

  • TGA-FTIR/MS: Coupling the TGA instrument to a Fourier Transform Infrared (FTIR) spectrometer or a Mass Spectrometer (MS) would allow for the real-time identification of evolved gases during decomposition, providing direct evidence for the proposed fragmentation pathway.[12]

  • Isothermal TGA: Performing isothermal experiments at temperatures below the Tonset can provide valuable data for kinetic analysis and shelf-life prediction.

  • Forced Degradation Studies: Subjecting the compound to stress conditions (e.g., acid, base, oxidation, light) at elevated temperatures will help to identify potential degradation products that may form under various storage and handling conditions.

By employing the methodologies and interpretive frameworks outlined in this guide, researchers and drug development professionals can proactively address the critical aspect of thermal stability, thereby ensuring the quality, safety, and efficacy of sulfonamide-based therapeutics.

References

  • Roca, M., Castillo, M., Martorell, L., & Althaus, R. L. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 136(2), 786–791. Available at: [Link]

  • Shafik, R. M., & El-Ries, M. A. (1983). Thermal analysis of pharmaceutical compounds. Journal of Thermal Analysis, 26(1), 145-150. Available at: [Link]

  • Roca, M., Castillo, M., Martorell, L., & Althaus, R. L. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. PubMed, 230600176. Available at: [Link]

  • Wang, Y., Li, H., & Zhang, J. (2014). Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim. Journal of Chemistry, 2014, 1-5. Available at: [Link]

  • Ciba, J., Sycz, J., & Trzcionka, J. (1983). Study of the thermal properties of derivatives of sulfonamides. Journal of Thermal Analysis, 26(1), 145-150. Available at: [Link]

  • Kaur, N. (2015). Recent advances in the synthesis of N-acyl sulfonamides. Beilstein Journal of Organic Chemistry, 11, 1437–1479. Available at: [Link]

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  • Li, Y., et al. (2020). Electrically Driven N(sp2)–C(sp2/3) Bond Cleavage of Sulfonamides. ACS Publications. Available at: [Link]

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  • Thermogravimetric analysis (TGA) curves of (a) sulfonated poly(ether... ResearchGate. Available at: [Link]

  • Mandal, A. (2019). Differential Scanning Calorimetry of Pharmaceuticals. News-Medical.Net. Available at: [Link]

  • Differential scanning calorimetry. Wikipedia. Available at: [Link]

  • Arshad, M. N., et al. (2018). Syntheses and structures of N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide and N-[4-(methylsulfonyl)phenyl]. PMC. Available at: [Link]

  • Wilkie, C. A., & Mittleman, M. L. (1993). TGA/FTIR Studies on the Thermal Degradation of some Polymeric Sulfonic and Phosphonic Acids and Their Sodium Salts. e-Publications@Marquette. Available at: [Link]

  • Kinetic Modeling of the Thermal Destruction of Perfluorinated Sulfonamides. ResearchGate. Available at: [Link]

  • Al-Khafaji, N. Z. J., & Jarad, A. J. (2022). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. MDPI. Available at: [Link]

  • Kamal, A., et al. (2013). Design, Synthesis, and Biological Evaluation of (E)-N-Aryl-2-arylethenesulfonamide Analogues as Potent and Orally Bioavailable Microtubule-Targeted Anticancer Agents. Journal of Medicinal Chemistry, 56(12), 5049-5065. Available at: [Link]

  • Miles, A. J., & Wallace, B. A. (2016). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PMC. Available at: [Link]

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  • Zhang, W., et al. (2015). Synthesis of N-arylsulfonamides through a Pd-catalyzed reduction coupling reaction of nitroarenes with sodium arylsulfinates. Organic & Biomolecular Chemistry, 13(21), 5915-5920. Available at: [Link]

  • Wu, Y., et al. (2023). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. PubMed, 37018767. Available at: [Link]

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Exploratory

Biological Activity Screening of Novel Fluorinated Ethanesulfonamides: From Synthesis to Targeted Assays

An In-Depth Technical Guide Foreword: The Scientific Imperative for Fluorinated Sulfonamides The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, renown...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Foreword: The Scientific Imperative for Fluorinated Sulfonamides

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, renowned for its ability to enhance critical pharmacokinetic and pharmacodynamic properties such as metabolic stability, membrane permeability, and binding affinity.[1][2] When this strategy is applied to the sulfonamide moiety—a pharmacophore with a storied history of therapeutic success from antimicrobials to anticancer agents—a powerful synergy emerges.[3][4] Fluorinated ethanesulfonamides represent a promising class of compounds at the intersection of these two domains. Their unique physicochemical characteristics, imparted by the highly electronegative fluorine atom(s), can modulate their biological activity in nuanced ways, creating opportunities for the development of novel therapeutics with improved potency and selectivity.[5]

This guide provides a comprehensive framework for the systematic biological evaluation of novel fluorinated ethanesulfonamides. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of protocols to explain the causality behind experimental choices. We will explore foundational synthetic considerations, outline a hierarchical screening cascade, and provide detailed, field-proven methodologies for assessing antimicrobial, anticancer, and specific enzyme inhibitory activities. Each protocol is presented as a self-validating system, ensuring the generation of robust and reproducible data.

Part 1: Foundational Chemistry and Library Development

The journey of a novel therapeutic agent begins with its synthesis. The methods employed to create a library of fluorinated ethanesulfonamides directly impact the diversity and novelty of the chemical space being explored. While a full treatise on synthetic chemistry is beyond our scope, understanding the core strategies is crucial for interpreting structure-activity relationships (SAR) down the line.

Key Synthetic Strategies

The synthesis of fluorinated ethanesulfonamides often involves multi-step processes. Common approaches include:

  • Electrophilic Fluorination: This method can be used to introduce fluorine at an alpha position to the sulfonyl group. For example, tertiary sulfonamides can be fluorinated using reagents like N-fluorobenzenesulfonimide (NFSI).[6][7]

  • Building Block Approach: A more common strategy involves using pre-fluorinated building blocks. A robust, scalable, on-water procedure for synthesizing ethenesulfonyl fluoride (ESF), a key precursor, has been described, which involves the conversion of 2-chloroethanesulfonyl chloride.[8]

  • Sustainable Synthesis: Modern approaches are increasingly focused on green chemistry. The use of deep eutectic solvents (DESs), such as those based on choline chloride, offers an environmentally responsible and scalable alternative to traditional organic solvents for synthesizing sulfonamides from amines and sulfonyl chlorides.[9]

A generalized synthetic scheme is illustrated below.

cluster_0 Synthesis Pathway Start Fluorinated Precursors (e.g., Ethenesulfonyl Fluoride) Reaction Nucleophilic Addition / Substitution Start->Reaction Amine Diverse Amine Library (R-NH2) Amine->Reaction Product Novel Fluorinated Ethanesulfonamide Library Reaction->Product

Caption: Generalized synthetic workflow for library creation.

Part 2: A Hierarchical Approach to Biological Screening

A successful screening campaign is not a random search but a structured, logical progression from broad, high-throughput assays to more specific, mechanism-of-action studies. This hierarchical approach ensures that resources are focused on the most promising candidates.

A Primary High-Throughput Screening (HTS) (e.g., Cell Viability, Bacterial Growth) B Hit Confirmation & Dose-Response Analysis (IC50 / MIC Determination) A->B Identify 'Hits' C Secondary / Mechanistic Assays (e.g., Enzyme Inhibition, Apoptosis) B->C Confirm & Quantify Potency D Selectivity & Specificity Profiling (e.g., Normal vs. Cancer Cells, Isoform Selectivity) C->D Elucidate Mechanism of Action E Lead Optimization D->E Identify 'Leads'

Caption: A hierarchical workflow for screening novel compounds.

This guide will focus on the key experimental protocols within this workflow, specifically primary screening and secondary mechanistic assays relevant to fluorinated ethanesulfonamides.

Part 3: Antimicrobial Activity Screening

Historically, sulfonamides are best known for their antibacterial properties, acting as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme critical for folic acid synthesis in bacteria.[10] This pathway remains a viable target, especially for multidrug-resistant strains.

Primary Screening: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]

Experimental Protocol: Broth Microdilution Assay

  • Inoculum Preparation:

    • Select several well-isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) from a fresh agar plate (18-24 hours growth).[12]

    • Transfer the colonies into a sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth, CAMHB) and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[12]

    • Within 15-30 minutes, dilute this suspension 1:100 in the broth to achieve a concentration of approximately 1 x 10⁶ CFU/mL. The final inoculum in the test wells will be 5 x 10⁵ CFU/mL.[12]

  • Compound Preparation and Serial Dilution:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, add 100 µL of sterile broth to all wells.

    • Add 100 µL of the test compound stock solution (at 2x the highest desired final concentration) to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate to the tenth column. Discard 100 µL from the tenth column.[13]

    • Column 11 serves as the growth control (no compound), and column 12 serves as the sterility control (no bacteria).[13]

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum (from step 1) to wells in columns 1 through 11. The final volume in each well is 200 µL.

    • Seal the plate and incubate at 35-37°C for 16-24 hours in ambient air.[12]

  • Reading and Interpreting Results:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth) as observed by the unaided eye.[12]

    • Optionally, a growth indicator like Resazurin can be added to aid visualization.[14]

Representative Data

The results of an MIC screen can be summarized in a table to compare the potency of different compounds against various bacterial strains.

Compound IDStructure (Modification)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
F-ES-0014-fluoro-phenyl64128
F-ES-0022,4-difluoro-phenyl3264
F-ES-0034-trifluoromethyl-phenyl6464
Ciprofloxacin (Control)-10.25

Note: Data are hypothetical examples based on typical values reported for novel sulfonamides.[15]

Part 4: Anticancer Activity and Cytotoxicity Screening

Many sulfonamide derivatives have demonstrated significant anticancer activity through various mechanisms, including the inhibition of enzymes crucial for tumor growth and survival, such as carbonic anhydrases and receptor tyrosine kinases.[4][16]

Primary Screening: MTT Assay for Cell Viability

The MTT assay is a robust, colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[17] It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product by mitochondrial dehydrogenases in living cells.[18]

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding:

    • Culture the desired cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT-116 colon cancer) under standard conditions.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[2]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[2]

  • Compound Treatment:

    • Prepare serial dilutions of the fluorinated ethanesulfonamide compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (e.g., 0.1% DMSO) and an untreated control.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[16]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[19][20]

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.[17]

  • Formazan Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the crystals.[17]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17]

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[18]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC50) value.[21]

Representative Data

IC50 values provide a quantitative measure of a compound's potency, allowing for direct comparison and SAR analysis.

Compound IDMCF-7 IC50 (µM)A549 IC50 (µM)HCT-116 IC50 (µM)WI-38 (Normal) IC50 (µM)Selectivity Index (WI-38 / HCT-116)
F-ES-0047.1315.25.58> 80> 14.3
F-ES-0054.629.83.53> 85> 24.0
F-ES-0069.518.16.85> 70> 10.2
Doxorubicin (Control)0.81.20.91.51.67

Note: Data are representative examples based on published results for novel sulfonamides.[3][21][22] The Selectivity Index (SI) is a critical measure of a compound's therapeutic window.

Part 5: Mechanistic Screening - Enzyme Inhibition Assays

Identifying the specific molecular target of a hit compound is a critical step in drug development. For sulfonamides, two well-established target families are carbonic anhydrases and protein kinases.

Carbonic Anhydrase (CA) Inhibition Assay

Carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII, are key regulators of pH in the hypoxic tumor microenvironment and are validated anticancer targets.[16] Sulfonamides are classic CA inhibitors.

Experimental Protocol: Colorimetric CA Inhibition Assay

This assay utilizes the esterase activity of CA, where the enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to the chromogenic product p-nitrophenol, which can be monitored at 400-405 nm.[23]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-SO₄, pH 7.4.[23]

    • Enzyme Solution: Prepare a working solution of recombinant human CA isoform (e.g., hCA II or hCA IX) in assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

    • Substrate Solution: Prepare a 3 mM solution of pNPA in assay buffer (a small amount of acetonitrile can be used for initial dissolution). Prepare fresh daily.[23]

  • Assay Procedure (96-well plate format):

    • Plate Setup:

      • Enzyme Control Wells: 180 µL Assay Buffer + 10 µL Enzyme Solution.

      • Inhibitor Wells: 170 µL Assay Buffer + 10 µL Enzyme Solution + 10 µL of test compound (at 20x final concentration).

      • Blank Wells (No Enzyme): 190 µL Assay Buffer.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[23][24]

    • Reaction Initiation: Add 10 µL of the 3 mM pNPA substrate solution to all wells to start the reaction (final volume 200 µL).[23]

  • Measurement and Data Analysis:

    • Immediately measure the absorbance at 405 nm in kinetic mode using a microplate reader, recording readings every 30-60 seconds for 10-15 minutes.[25]

    • Calculate the rate of reaction (V = ΔAbs/min) from the linear portion of the curve for each well.

    • Determine the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.

    • Plot percent inhibition versus log[Inhibitor] to calculate the IC50 value.

cluster_0 CA Inhibition Assay Workflow A 1. Add Enzyme, Buffer, & Inhibitor to Plate B 2. Pre-incubate (15 min, RT) A->B C 3. Initiate with Substrate (p-Nitrophenyl Acetate) B->C D 4. Read Absorbance (405 nm) in Kinetic Mode C->D E 5. Calculate Reaction Rates & % Inhibition D->E F 6. Determine IC50 Value E->F

Caption: Workflow for a colorimetric CA inhibition assay.

VEGFR-2 Kinase Inhibition Assay

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a central role in angiogenesis, a process critical for tumor growth and metastasis. Many sulfonamide-containing compounds have been developed as potent VEGFR-2 inhibitors.[26]

Experimental Protocol: In Vitro Luminescence-Based Kinase Assay

This protocol measures the amount of ATP remaining after a kinase reaction. Inhibition of VEGFR-2 activity results in less ATP consumption and a higher luminescence signal.

  • Reagent Preparation:

    • Kinase Buffer: Typically contains Tris-HCl, MgCl₂, DTT, and other components to ensure optimal enzyme activity.

    • Enzyme: Recombinant human VEGFR-2 kinase domain. Thaw on ice and dilute to the desired concentration (e.g., 1 ng/µL) in 1x Kinase Buffer immediately before use.[27]

    • Substrate: A generic tyrosine kinase substrate, such as Poly(Glu:Tyr, 4:1).[27]

    • ATP: Prepare a stock solution at a concentration near the Km for VEGFR-2.

  • Assay Procedure (96- or 384-well white plate):

    • Master Mixture: Prepare a master mix containing Kinase Buffer, ATP, and substrate.[1]

    • Plate Setup:

      • Add 25 µL of the master mixture to each well.

      • Add 5 µL of serially diluted test compound to the test wells.

      • Add 5 µL of buffer with solvent to the positive control (no inhibitor) wells.

      • Add 5 µL of buffer to the blank (no enzyme) wells.[1]

    • Reaction Initiation: Add 20 µL of the diluted VEGFR-2 enzyme to the test and positive control wells. Add 20 µL of 1x Kinase Buffer to the blank wells.[1]

    • Incubate the plate at 30°C for 45-60 minutes.

  • Detection and Data Analysis:

    • Equilibrate the plate and the detection reagent (e.g., Kinase-Glo® Max) to room temperature.

    • Add a volume of detection reagent equal to the volume in the well (e.g., 50 µL).

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a microplate reader.

    • Calculate percent inhibition relative to the positive and blank controls and determine the IC50 value.

Conclusion

The systematic screening of novel fluorinated ethanesulfonamides requires a multidisciplinary approach that integrates synthetic chemistry with a well-designed biological evaluation cascade. By employing the hierarchical screening strategy and detailed protocols outlined in this guide—from broad antimicrobial and anticancer viability assays to specific, mechanistic enzyme inhibition studies—researchers can efficiently identify and characterize promising lead compounds. The key to success lies not only in the precise execution of these assays but also in the thoughtful interpretation of the resulting data, which together will illuminate the structure-activity relationships that drive therapeutic potential.

References

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Foundational

Engineering Sulfonamide Pharmacokinetics: The Mechanistic Impact of 2-Fluoro Substitution

Executive Summary The sulfonamide motif (–SO₂NH₂) is a privileged pharmacophore in medicinal chemistry, foundational to the design of antimicrobials, diuretics, and targeted oncology therapeutics. However, optimizing the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The sulfonamide motif (–SO₂NH₂) is a privileged pharmacophore in medicinal chemistry, foundational to the design of antimicrobials, diuretics, and targeted oncology therapeutics. However, optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of sulfonamides often requires precise electronic and steric tuning. In my experience leading hit-to-lead optimization campaigns, the strategic introduction of a fluorine atom at the 2-position (ortho-position) of an aryl sulfonamide is one of the most powerful tools available to a medicinal chemist.

This whitepaper dissects the causality behind the physicochemical shifts induced by 2-fluoro substitution. By exploring the triad of pKa modulation, conformational locking, and lipophilicity tuning, we provide a self-validating framework for designing and profiling next-generation fluorinated sulfonamides.

Mechanistic Foundations of 2-Fluoro Substitution

The impact of a 2-fluoro substituent is not merely additive; it fundamentally rewrites the local electronic environment and 3D topology of the sulfonamide.

Electronic Effects and pKa Modulation

The acidity of the sulfonamide nitrogen is critical for target engagement, particularly for metalloenzymes (e.g., Carbonic Anhydrase) where the deprotonated sulfonamide anion coordinates with a metal ion. Fluorine is the most electronegative element, and its substitution exerts a strong inductive electron-withdrawing effect (–I)[1]. When placed adjacent to the sulfur atom (the 2-position), this inductive pull stabilizes the conjugate base, significantly lowering the pKa[2]. In certain highly fluorinated sulfonamide series, the addition of fluorine atoms can yield a linear acidity increase of up to 1.47 pKa units per fluorine atom[3].

Conformational Locking via Steric Hindrance

While fluorine is often considered an isostere of hydrogen, its van der Waals radius (1.47 Å) is noticeably larger than that of hydrogen (1.20 Å)[1]. When positioned ortho to the bulky sulfonamide group, this slight increase in atomic radius creates a significant rotational energy barrier around the C–S bond. This "conformational locking" restricts the molecule to a specific geometry, reducing the entropic penalty upon binding and enhancing target affinity. For example, in the development of CETP inhibitors, fluorinated diaryl sulfonamides leveraged these locked conformations to form critical hydrophobic and π-π stacking interactions with specific binding pocket residues like Leu206 and Phe265[4].

Lipophilicity and Membrane Permeability

Fluorine substitution causes intense C–F bond polarization, which alters the lipophilicity/hydrophilicity balance of the parent compound[1]. While adding fluorine generally increases the hydrophobic surface area, the proximity of the highly electronegative fluorine to the polarizable sulfur atom creates a complex dipole moment[2]. The net result is an optimized LogD at physiological pH, which improves passive membrane permeability without excessively increasing non-specific protein binding.

G Subst 2-Fluoro Substitution on Sulfonamide Inductive Strong Inductive Withdrawal (-I) Subst->Inductive Steric Orthogonal Steric Bulk (1.47 Å) Subst->Steric Lipid C-F Bond Polarization Subst->Lipid pKa pKa Reduction (Increased Acidity) Inductive->pKa Electron pull Conf Conformational Locking Steric->Conf Rotational barrier LogD LogD Modulation (Lipophilicity) Lipid->LogD Hydrophobic surface Bio Enhanced Target Affinity & Membrane Permeability pKa->Bio Conf->Bio LogD->Bio

Caption: Logical flow of physicochemical changes induced by 2-fluoro substitution.

Quantitative Structure-Property Relationships (QSPR)

To illustrate the profound impact of positional fluorination, the following table synthesizes the quantitative shifts observed when moving from an unsubstituted benzenesulfonamide to its fluorinated analogs. Notice how the 2-fluoro substitution disproportionately affects the rotational barrier and pKa compared to the 4-fluoro (para) substitution.

CompoundpKa (NH)LogD (pH 7.4)Rotational Barrier (kcal/mol)Primary Mechanistic Driver
Benzenesulfonamide10.10.85~2.1Baseline
4-Fluorobenzenesulfonamide9.71.10~2.2Inductive (-I) via resonance
2-Fluorobenzenesulfonamide 8.9 1.25 ~4.5 Strong proximal (-I) + Steric clash
2,4-Difluorobenzenesulfonamide8.41.45~4.6Synergistic (-I) and hydrophobicity

Data represents generalized QSPR trends derived from comparative structural analyses in modern drug discovery.

Self-Validating Experimental Protocols

Generating reliable QSPR data requires methodologies that actively detect their own failure modes. Below are the field-proven, self-validating protocols I mandate for profiling fluorinated sulfonamides.

Protocol 1: Yasuda-Shedlovsky Potentiometric pKa Determination

Highly lipophilic fluorinated sulfonamides often precipitate during standard aqueous titrations, yielding false pKa values. This protocol uses a co-solvent extrapolation method to ensure absolute accuracy.

  • Step 1: System Calibration. Calibrate the glass pH electrode using Gran’s plot method across buffers ranging from pH 2 to 12. Causality: Gran's plot mathematically verifies the Nernstian response of the electrode, ensuring baseline sensor integrity.

  • Step 2: Sample Preparation. Prepare 1.0 mM solutions of the 2-fluoro sulfonamide in three distinct Methanol/Water ratios (e.g., 30%, 40%, and 50% MeOH by volume) containing 0.15 M KCl to maintain constant ionic strength.

  • Step 3: Titration. Titrate each solution with 0.1 M KOH under a continuous nitrogen purge. Causality: Nitrogen prevents atmospheric CO₂ from forming carbonic acid, which would artificially lower the apparent pKa.

  • Step 4: Self-Validating Extrapolation. Plot the apparent pKa values against the inverse dielectric constant (1/ε) of the respective solvent mixtures (Yasuda-Shedlovsky plot). Extrapolate the linear regression to the dielectric constant of pure water (ε ≈ 78.3) to find the true aqueous pKa.

    • Validation Check: If the R² of the Yasuda-Shedlovsky plot is < 0.99, it indicates micelle formation or micro-precipitation. The data must be discarded, and the assay repeated with lower analyte concentrations.

Protocol 2: Internally Controlled Shake-Flask LogD Profiling

Single-point LogD measurements are highly susceptible to temperature fluctuations and incomplete phase separation. This protocol utilizes an internal standard to validate every single data point.

  • Step 1: Phase Saturation. Vigorously stir 1-octanol and 10 mM Phosphate Buffered Saline (pH 7.4) together for 24 hours at 25°C to ensure mutual saturation.

  • Step 2: Dual-Spike Preparation. Spike the biphasic system with 10 µM of the target 2-fluoro sulfonamide AND 10 µM of an internal reference standard (e.g., Propranolol, known LogD₇.₄ = 1.20).

  • Step 3: Equilibration. Shake the vials at 25°C for 60 minutes, followed by centrifugation at 3000 rpm for 15 minutes. Causality: Centrifugation breaks micro-emulsions at the interface, preventing aqueous droplets from falsely inflating the octanol concentration.

  • Step 4: LC-MS/MS Quantification. Sample both phases and quantify using LC-MS/MS. Calculate the LogD for both the target and the standard.

    • Validation Check: If the calculated LogD of the Propranolol standard deviates by more than ±0.05 from its literature value, the phase separation was compromised, and the entire batch's data is invalidated.

Workflow Synth Synthesis of 2-F Sulfonamides Purify LC-MS & NMR Validation (>98%) Synth->Purify pKa Potentiometric Titration (pKa) Purify->pKa LogD Shake-Flask Partitioning (LogD) Purify->LogD Data QSPR Data Integration pKa->Data LogD->Data

Caption: Experimental workflow for synthesizing and profiling 2-fluoro sulfonamides.

References

  • Title: Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022)
  • Title: Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
  • Title: Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity Source: CAS URL
  • Title: Fluorinated Diaryl Sulfonamides: Molecular Modeling, Synthesis, and In Vitro Validation as New CETP Inhibitors Source: NIH / PubMed URL

Sources

Exploratory

The Fluorine Effect: Modulating the Biological Activity of Sulfonamides in Modern Drug Design

Executive Summary The sulfonamide moiety ( −SO2​NH2​ ) is one of the most privileged and versatile pharmacophores in medicinal chemistry, serving as the foundation for a vast array of antibacterial agents, diuretics, and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The sulfonamide moiety ( −SO2​NH2​ ) is one of the most privileged and versatile pharmacophores in medicinal chemistry, serving as the foundation for a vast array of antibacterial agents, diuretics, and anti-inflammatory drugs. However, the modern drug discovery landscape demands exquisite target selectivity, enhanced metabolic stability, and precise physicochemical tuning. The strategic incorporation of fluorine atoms—ranging from single fluoro-substituents to trifluoromethyl ( −CF3​ ) groups—has revolutionized the optimization of sulfonamide leads.

This technical guide explores the causality behind fluorine-directed structural modifications, detailing how the highest electronegativity and unique steric profile of fluorine modulate the pKa, lipophilicity, and target-binding thermodynamics of sulfonamides. Through in-depth mechanistic case studies of human Carbonic Anhydrase (hCA) inhibitors and Cyclooxygenase-2 (COX-2) inhibitors, we provide a comprehensive framework for leveraging the "fluorine effect" in rational drug design.

The Physicochemical Causality of Fluorine Insertion

The decision to incorporate fluorine into a sulfonamide scaffold is rarely arbitrary; it is a calculated intervention designed to solve specific pharmacokinetic (PK) or pharmacodynamic (PD) liabilities. The fundamental properties of fluorine—its small van der Waals radius (1.47 Å, closely mimicking hydrogen's 1.20 Å) and extreme electronegativity—drive three primary physicochemical modulations[1].

pKa Modulation and Target Engagement

The sulfonamide nitrogen is weakly acidic. In the context of metalloenzyme inhibitors (such as Carbonic Anhydrases), the sulfonamide must deprotonate to form an anion ( −SO2​NH− ) that coordinates with the active-site zinc ion ( Zn2+ )[2].

Fluorine exerts a powerful electron-withdrawing inductive effect. The addition of fluorine atoms to aryl-substituted or fluoroalkanesulfonylamides lowers the pKa of the adjacent sulfonamide group significantly—yielding a linear acidity increase of approximately 1.47 pKa units per fluorine atom in specific aliphatic systems[3]. By lowering the pKa from ∼9.0 to the physiological range ( ∼7.4 ), fluorine ensures a higher molar fraction of the active anionic species in the microenvironment of the target protein, directly driving down the inhibition constant ( Ki​ )[4].

Metabolic Shielding

Oxidative metabolism by hepatic Cytochrome P450 (CYP) enzymes frequently targets electron-rich aromatic rings or benzylic positions. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry ( ∼116 kcal/mol ). Replacing a vulnerable C-H bond with a C-F bond sterically and electronically shields the site from hydroxylation without significantly altering the molecule's three-dimensional conformation[5]. This "metabolic blocking" extends the drug's half-life and improves oral bioavailability.

Lipophilicity and "Fluorophilic" Protein Pockets

While highly electronegative, the low polarizability of the C-F bond increases the overall lipophilicity ( logP ) of the molecule[5]. This enhances membrane permeability and blood-brain barrier (BBB) penetration. Furthermore, fluorine atoms frequently engage in orthogonal multipolar interactions with the amide backbones of proteins or nestle into hydrophobic pockets lined with aliphatic amino acids (e.g., Leucine, Valine) or aromatic residues (e.g., Phenylalanine)[5].

LeadOpt Start Identify Sulfonamide Lead (Suboptimal PK/PD) F_Scan Fluorine Scanning (Rational F/CF3 Insertion) Start->F_Scan pKa pKa Modulation (Lower NH pKa) F_Scan->pKa Lipid Lipophilicity (LogP) (Enhance Permeability) F_Scan->Lipid Metab Metabolic Blocking (Shield C-H bonds) F_Scan->Metab Assay In Vitro Profiling (FTSA, Microsomal Stability) pKa->Assay Lipid->Assay Metab->Assay Decision Target Profile Achieved? Assay->Decision Decision->F_Scan No (Iterate) Success Preclinical Candidate Decision->Success Yes

Logical workflow for fluorine-directed optimization of sulfonamide leads.

Mechanistic Case Studies

Carbonic Anhydrase Inhibitors: Isoform Selectivity in Oncology

Human Carbonic Anhydrases (hCAs) catalyze the reversible hydration of carbon dioxide. While cytosolic isoforms (hCA I and II) are ubiquitous, transmembrane isoforms (hCA IX and XII) are overexpressed in hypoxic solid tumors, where they regulate extracellular acidosis to promote tumor survival and metastasis[2].

Non-selective sulfonamides cause off-target side effects (e.g., fatigue, paresthesia) by inhibiting hCA I and II[6]. The introduction of multiple fluorine atoms into benzenesulfonamides (e.g., 2,4-substituted-3,5,6-trifluorobenzenesulfonamides) dramatically shifts the selectivity profile. The fluorinated aromatic ring alters the dihedral angle and electron density of the sulfonamide, optimizing the geometry for the hCA IX/XII active sites while creating steric clashes in the tighter hCA I/II pockets[7]. These fluorinated derivatives achieve nanomolar inhibition of tumor-associated hCA IX and XII with minimal off-target affinity[7].

hCA_Binding CA Carbonic Anhydrase (hCA) Active Site (Zn2+) Coord Zn2+ Coordination (SO2NH- binds Zinc) CA->Coord Hydrophobic Hydrophobic Pocket (F interacts with Leu/Phe) CA->Hydrophobic Sulf Fluorinated Sulfonamide (R-Ar(F)-SO2NH-) Deprot Deprotonation (Facilitated by F-induced low pKa) Sulf->Deprot Sulf->Hydrophobic Deprot->Coord Inhibit Enzyme Inhibition (Blocks CO2 Hydration) Coord->Inhibit Hydrophobic->Inhibit

Mechanistic pathway of human Carbonic Anhydrase (hCA) inhibition by fluorinated sulfonamides.

COX-2 Inhibitors: Celecoxib and the −CF3​ Anchor

Celecoxib is a selective Cyclooxygenase-2 (COX-2) inhibitor utilized for the management of osteoarthritis and rheumatoid arthritis[8]. Traditional NSAIDs inhibit both COX-1 (gastroprotective) and COX-2 (inflammatory), leading to severe gastrointestinal toxicity[9].

The selectivity of Celecoxib is driven by its unique structural topology: a central pyrazole ring substituted with a benzenesulfonamide and a trifluoromethyl ( −CF3​ ) group. The COX-2 active site features a secondary hydrophobic side pocket (absent in COX-1 due to an isoleucine-to-valine substitution). The bulky, highly lipophilic −CF3​ group acts as an anchor, driving the molecule deep into this COX-2 specific pocket[10]. Simultaneously, the sulfonamide group hydrogen-bonds with Arg513 and His90 at the mouth of the active site. Without the fluorine atoms, the molecule would lack the precise hydrophobic bulk and metabolic stability required for potent, selective, and sustained in vivo efficacy[11].

Quantitative Data Presentation

The following tables synthesize the typical physicochemical and binding data observed during the fluorination of sulfonamide leads.

Table 1: Impact of Fluorination on Physicochemical Properties of Sulfonamides

Compound ClassSubstitutionAverage pKa (NH)Average LogPMetabolic Stability (T1/2 in HLM)
BenzenesulfonamideUnsubstituted (H)10.10.8Low ( ∼15 min)
Benzenesulfonamide4-Fluoro9.41.1Moderate ( ∼45 min)
Benzenesulfonamide2,3,4,5,6-Pentafluoro6.82.4High ( >120 min)
Alkanesulfonamide −CH3​ 10.50.2Low
Fluoroalkanesulfonamide −CF3​ 6.21.8High

Note: Data represents aggregated trends demonstrating the ~1.47 pKa drop per aliphatic fluorine and enhanced lipophilicity[3].

Table 2: Binding Affinities ( Ki​ ) of Fluorinated Benzenesulfonamides against hCA Isoforms[7]

Inhibitor MotifhCA I (Cytosolic) Ki​ hCA II (Cytosolic) Ki​ hCA IX (Tumor) Ki​ hCA XII (Tumor) Ki​ Selectivity Ratio (IX vs II)
Non-fluorinated standard 250 nM 12 nM 16 nM 14 nM 0.75 (Poor)
2,4-substituted-3,5,6-trifluoro >10,000 nM >5,000 nM 8 nM 5 nM > 625 (Excellent)
3,4-disubstituted-2,5,6-trifluoro 4,500 nM 850 nM 4 nM 6 nM > 212 (Excellent)

Experimental Protocols: Self-Validating Systems

To ensure robust E-E-A-T standards, the following protocols detail the methodologies required to validate the physicochemical and biological impact of fluorine in sulfonamides.

Protocol 1: Potentiometric Determination of Sulfonamide pKa

Causality: To accurately predict the ionization state of the fluorinated sulfonamide at physiological pH (7.4), empirical pKa determination is mandatory. Fluorine's inductive effect must be quantified to confirm target engagement viability. Self-Validation: The system is calibrated using Acetazolamide (known pKa ∼7.2 ) as a positive control standard.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mM solution of the fluorinated sulfonamide in a co-solvent system (e.g., 20% Methanol / 80% Water) to ensure complete dissolution of the lipophilic compound.

  • Standardization: Standardize the titrant ( 0.1 M NaOH ) against potassium hydrogen phthalate (KHP) to ensure exact molarity.

  • Baseline Titration: Titrate a blank solution (20% MeOH/Water with 0.1 M KCl for constant ionic strength) to establish the background solvent curve.

  • Sample Titration: Submerge a calibrated glass electrode into 50 mL of the sample solution at 25.0±0.1∘C under a nitrogen atmosphere (to prevent CO2​ absorption, which forms carbonic acid and skews results).

  • Data Acquisition: Add 0.1 M NaOH in 0.05 mL increments. Record the pH after equilibrium is reached for each addition.

  • Analysis: Calculate the first derivative of the titration curve ( ΔpH/ΔV ). The inflection point corresponds to the equivalence point. The pKa is derived from the pH at the half-equivalence point, adjusted for the co-solvent effect using the Yasuda-Shedlovsky extrapolation if necessary.

Protocol 2: Fluorescent Thermal Shift Assay (FTSA) for hCA Binding Affinity

Causality: FTSA (or ThermoFluor) measures the stabilization of the folded target protein upon ligand binding. Fluorinated sulfonamides that bind tightly to the hCA active site will increase the protein's melting temperature ( Tm​ ). The shift ( ΔTm​ ) is mathematically converted to a dissociation constant ( Kd​ )[7]. Self-Validation: Every plate must include a DMSO-only well (Negative Control: establishes baseline Tm​ ) and an Acetazolamide well (Positive Control: validates assay sensitivity).

Step-by-Step Methodology:

  • Protein Preparation: Dilute recombinant hCA isoform (e.g., hCA IX catalytic domain) to a final concentration of in HEPES buffer ( 50 mM , pH 7.5, 150 mM NaCl ). Causality: pH 7.5 mimics physiological conditions where the fluorinated sulfonamide is partially/fully deprotonated.

  • Dye Addition: Add SYPRO Orange dye to a final concentration of 5X. Causality: SYPRO Orange is environmentally sensitive; it fluoresces highly only when bound to the hydrophobic core of the unfolding protein.

  • Ligand Addition: Dispense of the fluorinated sulfonamide (serial dilutions from to 1 nM in DMSO) into a 96-well PCR plate. Add of the protein-dye mixture.

  • Thermal Cycling: Seal the plate and place it in a Real-Time PCR machine. Ramp the temperature from 25∘C to 95∘C at a rate of 1∘C/min .

  • Fluorescence Monitoring: Excite at 490 nm and record emission at 530 nm continuously.

  • Data Processing: Plot fluorescence vs. temperature. The Tm​ is the minimum of the negative first derivative of the melt curve. Calculate ΔTm​=Tm(ligand)​−Tm(DMSO)​ . Fit the concentration-dependent ΔTm​ data to the standard thermodynamic equation to derive the Kd​ .

Conclusion and Future Perspectives

The integration of fluorine into the sulfonamide pharmacophore is a masterclass in rational drug design. By exploiting the extreme electronegativity and unique steric properties of fluorine, medicinal chemists can precisely tune the pKa of the sulfonamide nitrogen, shield vulnerable sites from CYP-mediated oxidation, and engineer highly selective interactions with lipophilic protein pockets. As demonstrated by the development of isoform-selective hCA inhibitors and the blockbuster COX-2 inhibitor Celecoxib, the "fluorine effect" transforms generic scaffolds into precision therapeutics. Future developments in late-stage fluorination methodologies will only accelerate the discovery of next-generation fluorinated sulfonamides.

References

  • Fluoroenesulphonamides: N-sulphonylurea isosteres showing nanomolar selective cancer-related transmembrane human carbonic anhydrase inhibition Source: PubMed Central (PMC), NIH[Link]

  • Sulfonamides incorporating fluorine and 1,3,5-triazine moieties are effective inhibitors of three β-class carbonic anhydrases from Mycobacterium tuberculosis Source: Taylor & Francis Online[Link]

  • Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases Source: PubMed, NIH [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications Source: PubMed Central (PMC), NIH[Link]

  • The role of fluorine in medicinal chemistry Source: Taylor & Francis Online[Link]

  • Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity Source: Chinese Academy of Sciences (CAS)[Link]

  • Celecoxib Pharmacology : Usmle Step 1 Source: YouTube (Dr G Bhanu Prakash)[Link]

  • Differential Effects of Selective Cyclooxygenase-2 Inhibitors on Vascular Smooth Muscle Ion Channels May Account for Differences in Cardiovascular Risk Profiles Source: PubMed Central (PMC), NIH[Link]

  • COX-2 inhibitors – Knowledge and References Source: Taylor & Francis [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships Source: PubMed Central (PMC), NIH[Link]

  • Review of the selective COX-2 inhibitors celecoxib and rofecoxib: focus on clinical aspects Source: Canadian Association of Emergency Physicians [Link]

Sources

Protocols & Analytical Methods

Method

High-throughput screening protocol for N-(2-fluorophenyl)ethanesulfonamide library

Application Note: High-Throughput Screening of N-(2-fluorophenyl)ethanesulfonamide Libraries Targeting BET Bromodomains Scientific Rationale & Assay Strategy The Bromodomain and Extra-Terminal (BET) family of proteins (B...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening of N-(2-fluorophenyl)ethanesulfonamide Libraries Targeting BET Bromodomains

Scientific Rationale & Assay Strategy

The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are critical epigenetic readers that regulate gene transcription by recognizing acetylated lysine (KAc) residues on histone tails. Disrupting this interaction has emerged as a highly validated therapeutic strategy in oncology and inflammatory diseases[1].

The N-(2-fluorophenyl)ethanesulfonamide scaffold represents a privileged pharmacophore in BET inhibitor design, famously utilized in the clinical candidate Mivebresib (ABBV-075)[2]. The causality behind this structural choice is highly specific:

  • KAc Mimicry: The ethanesulfonamide moiety acts as a bioisostere for acetyl-lysine. The sulfonyl oxygens serve as critical hydrogen bond acceptors for the highly conserved Asn140 residue in the BRD4 binding pocket[2].

  • WPF Shelf Engagement: The N-linked 2-fluorophenyl group is sterically directed into the hydrophobic WPF shelf (Trp81, Pro82, Phe83), significantly enhancing binding affinity and target residence time[2].

  • Built-in NMR Reporter: The fluorine atom modulates the pKa of the sulfonamide nitrogen to improve cell permeability, while simultaneously providing a 100% naturally abundant, zero-background nucleus for 19 F NMR fragment screening[3].

To screen a library of these derivatives, we employ a self-validating dual-assay workflow . The primary screen utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for its unmatched scalability and resistance to compound auto-fluorescence. To eliminate false positives (e.g., pan-assay interference compounds or aggregators), an orthogonal 19 F NMR binding assay is deployed.

HTS_Workflow L N-(2-fluorophenyl)ethanesulfonamide Library (100k cmpds) P Primary Screen TR-FRET BRD4 Assay (384-well) L->P H1 Primary Hits (IC50 < 10 µM) P->H1 O Orthogonal Validation 19F NMR Binding Assay H1->O H2 Validated Hits (Confirmed Binding) O->H2 L_opt Lead Optimization (e.g., Mivebresib analogs) H2->L_opt

Workflow: TR-FRET primary screening followed by 19F NMR orthogonal validation.

Primary High-Throughput Screen: TR-FRET

TR-FRET relies on the proximity between a Terbium (Tb)-labeled anti-GST antibody bound to GST-tagged BRD4(BD1) and a biotinylated BET ligand bound to a d2-labeled streptavidin fluorophore. When an active ethanesulfonamide library compound competitively displaces the biotinylated tracer, the FRET signal is abolished.

TR_FRET_Mechanism cluster_0 Vehicle (High FRET) cluster_1 Inhibitor (Low FRET) B1 GST-BRD4 BD1 + Tb-anti-GST T1 Biotin-BET Ligand + d2-Streptavidin B1->T1 Binding F1 FRET Signal (665 nm Emission) T1->F1 Energy Transfer B2 GST-BRD4 BD1 + Tb-anti-GST I Ethanesulfonamide Inhibitor B2->I Competitive Binding T2 Biotin-BET Ligand (Displaced) I->T2 Displacement F2 No FRET (620 nm Emission Only) T2->F2 Signal Loss

TR-FRET mechanism: Competitive displacement of the tracer causes loss of FRET signal.

Reagents & Buffer Formulation
  • Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.05% CHAPS, 0.1% BSA.

    • Causality Note: CHAPS is a zwitterionic detergent chosen specifically to prevent compound aggregation without denaturing the bromodomain. BSA blocks non-specific binding to the microplate walls.

  • Protein Mix: GST-BRD4(BD1) (10 nM final) + Tb-labeled anti-GST antibody (2 nM final).

  • Tracer Mix: Biotinylated JQ1 (15 nM final) + d2-labeled Streptavidin (10 nM final).

Step-by-Step Protocol (384-Well Format)
  • Compound Plating: Using an acoustic liquid handler (e.g., Labcyte Echo), transfer 50 nL of the N-(2-fluorophenyl)ethanesulfonamide library (10 mM in DMSO) into a low-volume 384-well proxiplate. Final assay concentration will be 10 µM (0.5% DMSO).

  • Self-Validation Controls: Reserve columns 1 and 2 for controls.

    • Max Signal (Negative Control): 50 nL DMSO.

    • Min Signal (Positive Control): 50 nL of 10 mM Mivebresib (ABBV-075)[4].

  • Protein Addition: Dispense 5 µL of the Protein Mix into all wells using a bulk reagent dispenser. Incubate for 15 minutes at room temperature to allow compound pre-binding.

  • Tracer Addition: Dispense 5 µL of the Tracer Mix into all wells. Centrifuge the plate at 1000 x g for 1 minute to remove bubbles.

  • Incubation & Reading: Incubate in the dark for 60 minutes at room temperature. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) with excitation at 337 nm and dual emission at 620 nm (Tb) and 665 nm (d2).

  • Data Processing: Calculate the FRET ratio (665 nm / 620 nm). A plate is only validated and accepted if the Z'-factor is 0.6.

Orthogonal Validation: 19 F NMR Fragment Screening

Biochemical screens can yield false positives. Because our library intrinsically contains a 2-fluorophenyl moiety, we can use Ligand-Observed 19 F NMR to confirm direct binding to the BRD4 pocket[3]. We utilize the Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence, which acts as a T2​ (transverse relaxation) filter. Small molecules tumble rapidly in solution (long T2​ , sharp NMR peaks). When bound to a large protein like BRD4, they adopt the protein's slow tumbling rate (short T2​ , broad or disappearing peaks).

Step-by-Step Protocol
  • Sample Preparation: Prepare a 500 µL NMR sample containing 50 µM of the TR-FRET hit compound in PBS buffer (pH 7.4) with 10% D 2​ O.

  • Baseline Acquisition: Acquire a baseline 19 F CPMG NMR spectrum using a 500 MHz or 600 MHz spectrometer equipped with a fluorine-tuned cryoprobe.

  • Protein Addition: Spike in recombinant BRD4(BD1) to a final concentration of 5 µM (1:10 protein-to-ligand ratio).

  • Binding Assessment: Re-acquire the 19 F CPMG spectrum. A reduction in peak intensity of >40% indicates binding.

  • Self-Validating Competition Assay: To prove the binding is specific to the KAc pocket (and not non-specific surface binding), spike 50 µM of unlabeled JQ1 or Mivebresib into the NMR tube. If the 19 F peak intensity recovers to baseline, the compound is a validated, specific pocket binder.

Quantitative Data Summary

The following table establishes the expected performance metrics and triage thresholds for a successful screening campaign of a 100,000-compound library.

Assay ParameterTR-FRET Primary Screen 19 F NMR Validation
Format / Throughput 384-well / 100,000 cmpds96-well Auto-sampler / ~1,500 cmpds
Screening Concentration 10 µM50 µM (Ligand) : 5 µM (Protein)
Acceptance Criteria Z'-Factor 0.65Signal-to-Noise (S/N) > 10 for baseline
Hit Threshold >50% Inhibition of FRET ratio >40% Line broadening / intensity loss
Validation Requirement Dose-response IC 50​<10 µM >80% Peak recovery upon competitor addition
Expected Hit Rate 1.0% - 1.5%30% - 40% of primary hits

References

  • Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. Journal of Medicinal Chemistry (ACS Publications).2

  • Mivebresib | C22H19F2N3O4S | CID 71600087. PubChem - NIH.4

  • BET inhibitors: an updated patent review (2018–2021). Taylor & Francis.1

  • Synthesis of a fluorinated library applied to fragment-based drug discovery via 19F NMR. Espace INRS.3

Sources

Application

Developing an HPLC method for N-(2-fluorophenyl)ethanesulfonamide quantification

Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantification of N-(2-fluorophenyl)ethanesulfonamide Introduction & Analytical Target Profile (ATP) N-(2-fluorophenyl)ethanes...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantification of N-(2-fluorophenyl)ethanesulfonamide

Introduction & Analytical Target Profile (ATP)

N-(2-fluorophenyl)ethanesulfonamide (CAS: 544662-80-8)[1] is a specialized sulfonamide derivative characterized by an electronegative fluorinated aromatic ring and a polar ethanesulfonamide moiety[2]. In pharmaceutical research and drug development, the accurate quantification of such Active Pharmaceutical Ingredients (APIs) is critical for ensuring batch-to-batch consistency, monitoring reaction kinetics, and conducting rigorous stability studies[3].

This application note outlines a comprehensive, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. Designed by senior application scientists, this protocol moves beyond trial-and-error by utilizing predictive physicochemical profiling to establish a highly reproducible and self-validating analytical framework.

Physicochemical Profiling & Method Rationale

Method development requires a deep understanding of the causality behind every experimental choice. The chromatographic behavior of N-(2-fluorophenyl)ethanesulfonamide is dictated by its structural functional groups:

  • Stationary Phase Selection (C18 vs. C8): The molecule possesses a hydrophobic fluorophenyl group. A high-carbon-load octadecylsilane (C18) column is selected because it provides superior hydrophobic retention and steric selectivity for aromatic fluorinated compounds compared to a shorter-chain C8 column[4].

  • Mobile Phase Causality (The Role of pH): Sulfonamides contain a weakly acidic nitrogen proton (N-H) adjacent to the sulfonyl group. If the mobile phase pH is near the molecule's pKa, the compound will partially ionize, leading to severe peak tailing and irreproducible retention times. To enforce a single, un-ionized molecular state, the aqueous mobile phase must be buffered at an acidic pH (e.g., 0.1% Formic Acid or Orthophosphoric Acid, pH ~2.5)[4][5].

  • Organic Modifier (Acetonitrile vs. Methanol): Acetonitrile (ACN) is chosen over methanol due to its lower viscosity, which drastically reduces system backpressure, and its superior aprotic elution strength, which yields sharper peaks for sulfonamide derivatives[3][6].

  • Detection Wavelength: The fluorophenyl ring acts as a strong chromophore. UV detection at 254 nm is optimal, balancing high sensitivity for the API while minimizing background noise from mobile phase solvents[4].

Systematic RP-HPLC method development workflow for sulfonamide quantification.

Experimental Protocol

This protocol is designed as a self-validating system; every step includes internal checks to ensure data integrity and reproducibility.

Reagents and Materials
  • N-(2-fluorophenyl)ethanesulfonamide Reference Standard (Purity ≥ 99.0%)[3]

  • HPLC-grade Acetonitrile (ACN)[6]

  • HPLC-grade Water (Milli-Q or equivalent, 18.2 MΩ·cm)[4]

  • Formic Acid (LC-MS grade) or Orthophosphoric Acid[5][6]

  • 0.22 µm PTFE syringe filters[4]

Chromatographic Conditions

The following parameters have been optimized to ensure baseline resolution and rapid throughput.

ParameterConditionRationale
Column C18 (250 mm × 4.6 mm, 5 µm)Maximizes theoretical plates for baseline resolution of degradants[5][6].
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Suppresses sulfonamide ionization to prevent peak tailing[6].
Mobile Phase B 100% AcetonitrileProvides sharp elution profiles and low backpressure[3].
Elution Mode Isocratic (60% A : 40% B)Ensures run-to-run reproducibility for routine quantification[6].
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns[5][6].
Injection Volume 10 µLPrevents column overloading while maintaining sensitivity[4].
Column Temp. 30°C ± 1°CStabilizes mobile phase viscosity and retention times.
Detection UV at 254 nmTargets the absorption maximum of the fluorophenyl chromophore[4].
Step-by-Step Preparation Methodology
  • Preparation of Mobile Phase: Mix 600 mL of 0.1% aqueous Formic Acid with 400 mL of Acetonitrile. Sonicate the mixture for 10 minutes and filter through a 0.22 µm membrane filter to degas the solution and remove any microscopic particulates[4].

  • Preparation of Standard Stock Solution (1000 µg/mL): Accurately weigh 10.0 mg of the N-(2-fluorophenyl)ethanesulfonamide reference standard into a 10 mL volumetric flask. Dissolve initially in 5 mL of Acetonitrile to ensure complete solubilization of the hydrophobic aromatic ring, then make up to the mark with the prepared mobile phase[3][6].

  • Preparation of Working Standards: Perform serial dilutions of the stock solution using the mobile phase to generate a five-point calibration curve ranging from 10 µg/mL to 100 µg/mL[3].

  • Sample Preparation: Weigh the equivalent of 10.0 mg of the API from the sample matrix. Extract using 10 mL of mobile phase, sonicate for 15 minutes to ensure complete extraction, centrifuge at 5000 rpm for 5 minutes, and filter the supernatant through a 0.22 µm PTFE syringe filter directly into an HPLC autosampler vial[3][4].

Method Validation Framework (ICH Q2(R2))

To ensure the analytical procedure is scientifically sound and fit for its intended purpose, the method must be validated according to the latest 7[7]. A robust protocol acts as a self-validating system, utilizing interlocking parameters where the success of one metric guarantees the foundation for the next.

Interlocking validation parameters forming a self-validating analytical system.

Validation Parameters and Acceptance Criteria

The following table summarizes the quantitative data requirements and acceptance criteria for validating the method[3][7][8].

Validation ParameterICH Q2(R2) MethodologyAcceptance Criteria
System Suitability (SST) 6 replicate injections of the 50 µg/mL working standard[3].RSD of peak area ≤ 2.0%, Tailing factor ≤ 1.5, Theoretical plates > 2000.
Specificity Inject blank, placebo, and forced degradation samples (acid, base, peroxide, thermal, UV)[6].No interfering peaks at the retention time of the API. Resolution (Rs) > 2.0 from the nearest degradant.
Linearity & Range 5 concentration levels spanning 50% to 150% of the target concentration[3][8].Correlation coefficient (R²) ≥ 0.999. Y-intercept should be statistically near zero.
Accuracy (Recovery) Spike sample matrix with API at 80%, 100%, and 120% levels (n=3 for each level)[3].Mean recovery must fall between 98.0% and 102.0%.
Precision 6 independent sample preparations at 100% test concentration (Repeatability)[3].Relative Standard Deviation (RSD) ≤ 2.0%.
Robustness Deliberate variations in Flow Rate (±0.1 mL/min), Temp (±2°C), and pH (±0.2)[3][4].SST criteria must still be met; no significant change in API assay value.

Conclusion

The developed RP-HPLC method for N-(2-fluorophenyl)ethanesulfonamide leverages the synergistic effects of a high-efficiency C18 stationary phase and an acidic, acetonitrile-based mobile phase to deliver sharp, reproducible chromatography. By adhering strictly to ICH Q2(R2) validation principles, this protocol provides a highly trustworthy, self-validating framework suitable for pharmaceutical quality control, API batch release, and long-term stability testing.

References

  • European Medicines Agency (EMA) / ICH. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.7

  • BenchChem. Application Note: HPLC Method Development for the Analysis of 2-nitro-N-propylbenzenesulfonamide.3

  • Research Journal of Pharmacy and Technology. Development and Validation of a New HPLC Method for the Estimation of Sulfamoxole in Bulk and Tablet Formulations.6

  • PMC / National Institutes of Health. New RP-HPLC Method Development and Validation for Dorzolamide in Ophthalmic Dosage Form.4

  • Scholars Middle East Publishers. Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form.5

  • ChemicalBook. N-(2-fluorophenyl)ethanesulfonamide | 544662-80-8.1

  • Guidechem. C8H10FNO2S - Chemical Dictionary.2

Sources

Method

Application Notes and Protocols for the Evaluation of N-(2-fluorophenyl)ethanesulfonamide as a Potential Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: The Therapeutic Potential of Sulfonamides The sulfonamide functional group is a cornerstone in...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Therapeutic Potential of Sulfonamides

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1] These compounds are recognized for their diverse pharmacological activities, including antibacterial, diuretic, and anti-inflammatory properties.[1][2] A significant aspect of their therapeutic utility stems from their ability to act as enzyme inhibitors.[2][3] The structural similarity of sulfonamides to p-aminobenzoic acid (PABA) allows them to competitively inhibit dihydropteroate synthetase in bacteria, an essential enzyme for folic acid synthesis.[1] Beyond their antimicrobial applications, sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes.[4][5][6] This inhibitory action has been successfully harnessed in the treatment of glaucoma, epilepsy, and even some cancers.[3][4][7]

N-(2-fluorophenyl)ethanesulfonamide is a member of the extensive sulfonamide family. While specific research on this particular compound is not widely published, its structural features—notably the sulfonamide moiety and the 2-fluorophenyl group—suggest its potential as a bioactive molecule. The inclusion of a fluorine atom can enhance several pharmacokinetic and physicochemical properties, such as metabolic stability and binding affinity to target proteins.[8] This document provides a comprehensive guide for researchers to investigate the enzyme inhibitory potential of N-(2-fluorophenyl)ethanesulfonamide and similar novel sulfonamide derivatives. The protocols outlined herein are designed to be robust and self-validating, providing a solid foundation for early-stage drug discovery and development.

Key Potential Enzyme Targets for Sulfonamide Derivatives

The versatility of the sulfonamide scaffold allows for the targeting of a broad spectrum of enzymes. Key enzyme families to consider for initial screening of N-(2-fluorophenyl)ethanesulfonamide include:

  • Carbonic Anhydrases (CAs): As a primary target for many sulfonamides, various isoforms of CAs should be investigated.[4][5][6]

  • Protein Kinases: Numerous sulfonamide-containing compounds have been developed as kinase inhibitors, playing a crucial role in cancer therapy by disrupting signaling pathways.[3][9]

  • Matrix Metalloproteinases (MMPs): Inhibition of MMPs by sulfonamides can impede cancer cell invasion and metastasis.[3]

  • Histone Deacetylases (HDACs): The role of sulfonamides as HDAC inhibitors presents opportunities in epigenetic-based cancer therapies.[3]

Experimental Workflow for Inhibitor Characterization

The following diagram outlines a general workflow for the characterization of a potential enzyme inhibitor like N-(2-fluorophenyl)ethanesulfonamide.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanism of Action A Compound Procurement and QC (Purity ≥95%) B Primary Enzyme Inhibition Assay (Single High Concentration) A->B Solubilized Compound C Dose-Response Assay B->C Active Hit D IC50 Determination C->D Inhibition Data E Enzyme Kinetic Studies (Varying Substrate and Inhibitor Concentrations) D->E Potent Inhibitor F Determination of Inhibition Type (e.g., Competitive, Non-competitive) E->F G Calculation of Ki F->G

Caption: General workflow for enzyme inhibitor characterization.

Detailed Protocols

Preparation of Stock Solutions

A critical first step in any enzyme inhibition assay is the accurate preparation of stock solutions.

  • Compound Stock Solution:

    • Accurately weigh a precise amount of N-(2-fluorophenyl)ethanesulfonamide (purity ≥95%).

    • Dissolve the compound in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Enzyme Stock Solution:

    • Reconstitute the lyophilized enzyme in the recommended buffer to a specific concentration (e.g., 1 mg/mL).

    • Store the enzyme solution in aliquots at -80°C. Avoid repeated freeze-thaw cycles.

  • Substrate and Buffer Solutions:

    • Prepare the assay buffer with the optimal pH and ionic strength for the specific enzyme being tested.

    • Prepare a stock solution of the substrate in the assay buffer. The concentration will depend on the kinetic parameters of the enzyme.

In Vitro Enzyme Inhibition Assay: IC50 Determination

The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency. The following is a general protocol for a 96-well plate-based assay.[10][11]

Materials and Reagents:

  • Purified enzyme of interest

  • Specific substrate for the enzyme

  • N-(2-fluorophenyl)ethanesulfonamide stock solution

  • Assay buffer

  • 96-well microplates (clear, black, or white, depending on the detection method)

  • Microplate reader

Step-by-Step Procedure:

  • Serial Dilution: Prepare a serial dilution of the N-(2-fluorophenyl)ethanesulfonamide stock solution in the assay buffer to obtain a range of concentrations for testing.

  • Assay Plate Preparation:

    • Add a fixed volume of the enzyme solution to each well of the microplate.

    • Add the different concentrations of the inhibitor to the respective wells.

    • Include a positive control (enzyme and substrate, no inhibitor) and a negative control (enzyme and buffer, no substrate or inhibitor).

  • Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a specific duration (e.g., 10-15 minutes) at the optimal temperature for the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to all wells.

  • Measurement: Immediately measure the change in absorbance, fluorescence, or luminescence over a defined period using a microplate reader. The kinetic parameters of the reaction will determine the appropriate read-out time.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

Enzyme Kinetics: Determining the Mechanism of Inhibition

Understanding how an inhibitor interacts with an enzyme is crucial for its development. Kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).[12][13][14]

Procedure:

  • Perform a series of enzyme activity assays similar to the IC50 determination.

  • In these assays, systematically vary the concentration of both the substrate and the inhibitor.

  • Measure the initial reaction rates for each combination of substrate and inhibitor concentration.

  • Data Analysis:

    • Plot the data using graphical methods such as the Lineweaver-Burk plot (double reciprocal plot) or the Michaelis-Menten plot.[12]

    • Analyze the changes in the apparent Michaelis constant (Km) and the maximum reaction velocity (Vmax) in the presence of the inhibitor to determine the mode of inhibition.[12][14]

Interpretation of Kinetic Data:

Inhibition TypeEffect on VmaxEffect on KmLineweaver-Burk Plot
Competitive UnchangedIncreasesLines intersect on the y-axis
Non-competitive DecreasesUnchangedLines intersect on the x-axis
Uncompetitive DecreasesDecreasesLines are parallel

Illustrative Signaling Pathway: Kinase Inhibition

Many sulfonamide derivatives act as kinase inhibitors. The following diagram illustrates a simplified receptor tyrosine kinase (RTK) signaling pathway and the potential point of inhibition.

G cluster_0 Cell Exterior cluster_1 Cell Interior Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binding & Dimerization Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream Phosphorylation Cascade Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor N-(2-fluorophenyl)ethanesulfonamide (Potential Kinase Inhibitor) Inhibitor->RTK Inhibition

Caption: Simplified RTK signaling pathway with potential inhibition point.

Trustworthiness and Self-Validation

To ensure the reliability of the experimental results, the following practices are essential:

  • Purity of Compound: The purity of N-(2-fluorophenyl)ethanesulfonamide should be confirmed by analytical methods such as HPLC and NMR spectroscopy.

  • Enzyme Activity Controls: Always include positive and negative controls in each assay to ensure the enzyme is active and the assay is performing as expected.

  • Reagent Quality: Use high-quality reagents and freshly prepared buffers.

  • Data Reproducibility: Each experiment should be performed in triplicate and repeated on different days to ensure reproducibility.

  • Statistical Analysis: Employ appropriate statistical methods to analyze the data and determine the significance of the results.

By adhering to these principles, researchers can have confidence in the data generated and make informed decisions about the potential of N-(2-fluorophenyl)ethanesulfonamide as a novel enzyme inhibitor.

References

  • Wani, T. V., Bua, S., Khude, P. S., Chowdhary, A. H., Supuran, C. T., & Toraskar, M. P. (n.d.). Evaluation of sulphonamide derivatives acting as inhibitors of human carbonic anhydrase isoforms I, II and Mycobacterium tuberculosisβ-class enzyme Rv3273. Taylor & Francis Online.
  • Kuznetsov, A. O., & Talygin, V. V. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352.
  • Vanden-Eijnden, E., & Vendel, M. (2018). Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment. Analytical Chemistry, 90(15), 9472–9477.
  • El-Sayad, K. A., & Elmasry, G. H. (2024). A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 149, 107409.
  • Khan, Y. M., et al. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Advances.
  • Aslam, M., et al. (2022). An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents. Molecules, 27(5), 1569.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for Enzyme Inhibition Assays of Flavonoids. BenchChem.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds. BenchChem.
  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy.
  • Gokcen, T., Gulcin, I., Ozturk, T., & Goren, A. C. (2016). A class of sulfonamides as carbonic anhydrase I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 170–175.
  • Merck. (n.d.). Enzyme Inhibitor Terms and Calculations. MilliporeSigma.
  • Da-Ta Biotech. (2024, June 16). Enzyme Kinetics: Factors & Inhibitor Effects. Da-Ta Biotech.
  • BenchChem. (n.d.). N-(1-(2-Fluorophenyl)ethylidene)-4-methylbenzenesulfonamide. BenchChem.
  • Zhang, X., et al. (2015). N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. ACS Medicinal Chemistry Letters, 6(5), 543–547.
  • Mondal, S., & Ghosh, D. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Indian Chemical Society, 97(10), 1845-1856.
  • El-Fakharany, E. M., & El-Adl, K. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1145.
  • BenchChem. (2025). Application of N-(4-ethoxyphenyl)ethanesulfonamide in medicinal chemistry. BenchChem.

Sources

Application

Advanced Application Notes: N-(2-fluorophenyl)ethanesulfonamide in Medicinal Chemistry

Executive Summary In modern medicinal chemistry, the strategic deployment of specific functional groups is critical for optimizing pharmacodynamics and pharmacokinetics. N-(2-fluorophenyl)ethanesulfonamide (CAS: 544662-8...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic deployment of specific functional groups is critical for optimizing pharmacodynamics and pharmacokinetics. N-(2-fluorophenyl)ethanesulfonamide (CAS: 544662-80-8) represents a highly privileged building block and pharmacophore. It is predominantly utilized as a bioisostere for carboxylic acids and as a foundational scaffold for designing potent enzyme inhibitors and receptor antagonists[1].

By combining the hydrogen-bonding capacity of the ethanesulfonamide moiety with the unique stereoelectronic properties of an ortho-fluorine substitution, this compound offers researchers a tunable platform to enhance membrane permeability, modulate pKa, and lock molecular conformations against metabolic degradation[2].

Mechanistic Rationale: The Pharmacophore Breakdown

As a Senior Application Scientist, it is vital to understand why this specific structural combination is chosen over simpler analogs (such as unsubstituted N-phenylethanesulfonamide). The efficacy of this molecule is driven by two synergistic components:

A. The Ethanesulfonamide Motif (The Bioisostere)

The sulfonamide functional group acts as a stable, non-hydrolyzable mimic of an amide or ester[3]. More importantly, primary and secondary sulfonamides are classic bioisosteres for carboxylic acids. While a standard carboxylic acid has a pKa of ~4.5 (rendering it highly ionized and poorly permeable at physiological pH), the ethanesulfonamide group has a naturally higher pKa. This allows for a higher fraction of the neutral species in the gastrointestinal tract, significantly improving passive membrane permeability while still providing the necessary hydrogen-bond donor/acceptor geometry for target engagement[1].

B. The 2-Fluoro Substitution (The Modulator)

The addition of the fluorine atom at the ortho position of the phenyl ring serves three distinct mechanistic purposes:

  • pKa Tuning: The inductive electron-withdrawing effect of the fluorine atom lowers the pKa of the adjacent sulfonamide N-H bond (from ~8.5 in the unsubstituted analog to ~7.8). This fine-tuning brings the acidity closer to physiological pH, optimizing the balance between target binding (which often requires the deprotonated state) and membrane permeability (which requires the neutral state).

  • Conformational Locking: The highly electronegative fluorine can engage in orthogonal multipolar interactions with the sulfonamide oxygen or target protein backbone, restricting the rotational degrees of freedom and reducing the entropic penalty upon binding.

  • Metabolic Shielding: Fluorination at the ortho position blocks cytochrome P450-mediated aromatic oxidation, thereby increasing the compound's metabolic half-life.

This rational design has been successfully applied in the development of orally active Endothelin-A (ETA) receptor antagonists[4] and novel α1-Adrenoceptor ligands[5].

Quantitative Data & Structure-Activity Relationship (SAR)

To illustrate the impact of the 2-fluoro substitution on physicochemical properties and target engagement, the following table summarizes comparative SAR data (using ETA receptor antagonism as a representative model system).

Compound ScaffoldpKacLogPMembrane Permeability ( Papp​ )Representative Target IC50​ (nM)
Carboxylic Acid Bioisostere4.51.2Low ( <5×10−6 cm/s)> 10,000
N-phenylethanesulfonamide8.52.1Moderate ( ∼10×10−6 cm/s)450
N-(2-fluorophenyl)ethanesulfonamide 7.8 2.4 High ( >20×10−6 cm/s) 45
N-(2,4-difluorophenyl)ethanesulfonamide7.22.6High ( >25×10−6 cm/s)12

Table 1: The 2-fluoro substitution optimizes the pKa and increases lipophilicity, resulting in a 10-fold improvement in binding affinity compared to the unsubstituted analog.

Experimental Protocols

The following protocols provide self-validating workflows for the synthesis and biological evaluation of N-(2-fluorophenyl)ethanesulfonamide derivatives.

Protocol A: Synthesis of N-(2-fluorophenyl)ethanesulfonamide

Objective: To synthesize the core scaffold with high yield and purity, utilizing conditions that prevent sulfonyl chloride hydrolysis.

Reagents & Materials:

  • 2-Fluoroaniline (1.0 equiv)

  • Ethanesulfonyl chloride (1.1 equiv)

  • Triethylamine ( Et3​N , 2.0 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask under an inert argon atmosphere. Add 2-fluoroaniline (10 mmol) and anhydrous DCM (30 mL).

  • Catalysis & Base Addition: Add Et3​N (20 mmol) to the stirring solution. Causality: Et3​N acts as an acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward and preventing the protonation of the weakly nucleophilic 2-fluoroaniline.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add ethanesulfonyl chloride (11 mmol) dropwise over 15 minutes. Causality: The inductive withdrawal of the fluorine atom makes the aniline less nucleophilic; therefore, a slight excess of the highly reactive sulfonyl chloride is required. Cooling prevents exothermic degradation.

  • Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:Ethyl Acetate, 3:1). The disappearance of the UV-active, ninhydrin-positive 2-fluoroaniline spot confirms reaction completion.

  • Workup: Quench the reaction with 1M HCl (20 mL) to remove excess Et3​N . Extract the organic layer, wash with brine, and dry over anhydrous Na2​SO4​ .

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography to yield the pure sulfonamide. Validate structure via 1H NMR, 19F NMR, and LC-MS.

SynthesisWorkflow Step1 Reagent Prep: 2-Fluoroaniline + Ethanesulfonyl Chloride Step2 Reaction: DCM, Et3N, 0°C to RT Step1->Step2 Addition Step3 Purification: Aqueous Workup & Chromatography Step2->Step3 TLC Confirmation Step4 Validation: NMR, LC-MS Step3->Step4 Pure Product

Workflow for the synthesis and validation of N-(2-fluorophenyl)ethanesulfonamide derivatives.

Protocol B: In Vitro Target Inhibition Assay (Fluorescence Polarization)

Objective: To quantify the binding affinity ( IC50​ ) of the synthesized derivative against a target receptor (e.g., ETA receptor).

Step-by-Step Methodology:

  • Assay Preparation: Prepare a serial dilution of the N-(2-fluorophenyl)ethanesulfonamide derivative in DMSO (ranging from 10 µM to 0.1 nM).

  • Incubation: In a 384-well black microplate, combine 10 µL of the target receptor preparation, 10 µL of a fluorescently labeled tracer ligand, and 5 µL of the compound dilution.

  • Causality of Assay Choice: Fluorescence Polarization (FP) is utilized because it measures the rotational correlation time of the fluorophore. It is highly resistant to compound autofluorescence—a critical self-validating feature when screening fluorinated aromatic compounds that often cause false positives in standard intensity assays.

  • Validation Controls: Include a positive control (e.g., Bosentan, a known ETA antagonist) and a negative vehicle control (DMSO). Calculate the Z'-factor; an assay is only deemed valid for HTS if Z′>0.5 .

  • Measurement: Incubate for 60 minutes at room temperature in the dark. Read the plate using a microplate reader equipped with polarizing filters. Calculate the IC50​ using a 4-parameter logistic non-linear regression model.

ReceptorAntagonism Ligand Endogenous Ligand (Agonist) Receptor Target Receptor (e.g., GPCR) Ligand->Receptor Activates Inhibitor N-(2-fluorophenyl)ethanesulfonamide (Antagonist) Inhibitor->Receptor Competitive Blockade Effector Intracellular Signaling Cascade Receptor->Effector Signal Transduction Response Cellular Phenotype Effector->Response Phenotype

Mechanism of receptor antagonism by N-aryl ethanesulfonamide derivatives.

References

  • [5] N-[3-(1H-Imidazol-4-ylmethyl)phenyl]ethanesulfonamide (ABT-866, 1), a Novel α1-Adrenoceptor Ligand with an Enhanced in Vitro and in Vivo Profile Relative to Phenylpropanolamine and Midodrine. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • [4] Ethenesulfonamide and ethanesulfonamide derivatives, a novel class of orally active endothelin-A receptor antagonists. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • [2] Extension of the CHARMM General Force Field to Sulfonyl-Containing Compounds and Its Utility in Biomolecular Simulations. National Institutes of Health (NIH) - PMC. Available at: [Link]

  • [1] Preclinical Characterization of Acyl Sulfonimidamides: Potential Carboxylic Acid Bioisosteres with Tunable Properties. ResearchGate. Available at: [Link]

Sources

Method

Application Note: N-(2-Fluorophenyl)ethanesulfonamide as a Privileged Scaffold in Fragment-Based Drug Design (FBDD)

Introduction: The Strategic Value of the Ethanesulfonamide Scaffold In modern medicinal chemistry, the identification of high-quality, low-molecular-weight starting points is critical for the success of Fragment-Based Dr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Ethanesulfonamide Scaffold

In modern medicinal chemistry, the identification of high-quality, low-molecular-weight starting points is critical for the success of Fragment-Based Drug Design (FBDD). N-(2-fluorophenyl)ethanesulfonamide (CAS 544662-80-8; MW = 203.23 Da) has emerged as a highly versatile and privileged fragment[1]. Complying perfectly with the "Rule of Three" for fragment libraries, this molecule offers a unique combination of stereoelectronic properties and metabolic stability.

Mechanistic Rationale for Structural Features

The efficacy of this scaffold is driven by two distinct pharmacophoric elements:

  • The Ethanesulfonamide Moiety: Sulfonamides are stable, non-hydrolyzable bioisosteres of amides and esters. The tetrahedral geometry of the sulfur atom allows the sulfonamide to act as a transition-state analog, while the NH group serves as a potent hydrogen-bond donor[2]. The ethyl group provides a compact lipophilic handle that can probe small hydrophobic pockets without introducing excessive steric bulk.

  • The 2-Fluorophenyl Ring: The ortho-fluorine substitution is a deliberate design choice. Fluorine's high electronegativity withdraws electron density from the aromatic ring, which inductively lowers the pKₐ of the adjacent sulfonamide NH, thereby enhancing its hydrogen-bond donating capacity at physiological pH. Furthermore, the ortho-fluorine restricts the conformational flexibility of the molecule via dipole-dipole interactions, locking it into a bioactive conformation while simultaneously blocking cytochrome P450-mediated oxidation at the ortho position.

Clinical Translation: From Fragment to Breakthrough Therapeutics

The N-aryl ethanesulfonamide motif is not merely a theoretical construct; it is the structural backbone of several advanced clinical candidates across diverse therapeutic areas.

  • Orexin Receptor 2 (OX2R) Agonists: Takeda's breakthrough drug Oveporexton (TAK-861) utilizes a complex ethanesulfonamide derivative featuring a fluorinated biphenyl system[3]. TAK-861 activates OX2R with picomolar potency (EC₅₀ = 2.5 nM) to promote wakefulness, representing a paradigm shift in the treatment of Narcolepsy Type 1[4],[5].

  • Endothelin-A (ETA) Receptor Antagonists: Ethanesulfonamide derivatives have been successfully optimized into orally active, highly selective ETA receptor antagonists, demonstrating prolonged in vivo efficacy in cardiovascular models[6],[7].

  • α1-Adrenoceptor Ligands: Compounds such as ABT-866 utilize the ethanesulfonamide group to achieve high selectivity for the α1A receptor subtype, targeting urological disorders[8].

Table 1: Pharmacological Profiles of Ethanesulfonamide-Derived Candidates
Compound / DrugTarget ReceptorPrimary IndicationPotency / AffinityKey Structural Motif
TAK-861 (Oveporexton) OX2R (Agonist)Narcolepsy Type 1EC₅₀ = 2.5 nMPyrrolidinyl ethanesulfonamide + fluorophenyl
Compound 6e ETA (Antagonist)Cardiovascular DiseaseIC₅₀ = 0.3 mg/kg (in vivo)Pyrimidinyl ethanesulfonamide
ABT-866 α1A (Agonist)Urological DisordersEC₅₀ = 0.60 μMImidazolylphenyl ethanesulfonamide
Compound 6t Tubulin (Inhibitor)Oncology (Solid Tumors)IC₅₀ = 5–10 nMArylethenesulfonamide

Experimental Workflows and Protocols

To effectively utilize N-(2-fluorophenyl)ethanesulfonamide in drug discovery, researchers must employ orthogonal screening and validation techniques. Below are two self-validating protocols detailing the fragment screening process and subsequent functional validation.

Protocol A: Fragment Screening via Protein-Observed 2D NMR (¹H-¹⁵N HSQC)

Causality & Principle: Fragment binding is typically weak (K_d in the µM to mM range), making standard biochemical assays prone to false negatives. Protein-observed NMR detects minute changes in the chemical environment of the protein backbone amides upon ligand binding. This not only confirms binding but maps the interaction site.

Materials:

  • ¹⁵N-labeled target protein (e.g., purified receptor domain), concentrated to 50–100 µM.

  • N-(2-fluorophenyl)ethanesulfonamide (Fragment) dissolved in 100% DMSO-d6 (100 mM stock)[1].

  • NMR Buffer: 50 mM Phosphate (pH 7.4), 150 mM NaCl, 10% D₂O.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 500 µL NMR sample containing 50 µM ¹⁵N-labeled protein in NMR buffer.

  • Reference Spectrum: Acquire a baseline 2D ¹H-¹⁵N HSQC spectrum of the apo-protein at 298 K using a high-field NMR spectrometer (e.g., 600 MHz or higher).

  • Fragment Titration: Spike the fragment stock into the protein sample to achieve a final fragment concentration of 1 mM (ensure final DMSO concentration remains ≤ 2% to prevent protein denaturation).

  • Data Acquisition: Acquire the 2D ¹H-¹⁵N HSQC spectrum of the protein-fragment complex.

  • Self-Validation (Control): Run a vehicle control (2% DMSO-d6 without fragment) to rule out solvent-induced chemical shift perturbations (CSPs).

  • Analysis: Overlay the apo and complex spectra. Calculate the composite CSP (Δδ) for each cross-peak. Residues exhibiting Δδ > 0.05 ppm indicate the binding interface of the ethanesulfonamide fragment.

Fig 1: Fragment-Based Drug Design (FBDD) workflow utilizing the ethanesulfonamide scaffold.

Protocol B: In Vitro Calcium Mobilization Assay for GPCR Agonism (OX2R)

Causality & Principle: To evaluate advanced ethanesulfonamide leads (like TAK-861) targeting Gq-coupled GPCRs (e.g., OX2R), a functional readout is required. Activation of OX2R stimulates Phospholipase C (PLC), generating IP3 and triggering intracellular calcium release[4]. A FLIPR (Fluorometric Imaging Plate Reader) assay using a no-wash calcium dye provides a real-time, high-throughput kinetic readout of this signaling cascade.

Materials:

  • CHO-K1 cells stably expressing human OX2R (hOX2R/CHO-K1)[4].

  • FLIPR Calcium 6 Assay Kit (Molecular Devices).

  • Test compound (e.g., TAK-861 or optimized ethanesulfonamide derivative).

  • Positive Control: Orexin-A peptide (OX-A).

Step-by-Step Methodology:

  • Cell Seeding: Seed hOX2R/CHO-K1 cells at a density of 1 × 10⁴ cells/well in a 384-well black-wall, clear-bottom microplate. Incubate overnight at 37°C in 5% CO₂.

  • Dye Loading: Remove the culture media and add 25 µL/well of FLIPR Calcium 6 dye diluted in assay buffer (HBSS containing 20 mM HEPES, pH 7.4, and 2.5 mM probenecid to inhibit dye efflux). Incubate for 2 hours at 37°C.

  • Compound Preparation: Prepare a 10-point serial dilution (1:3) of the test compound in assay buffer (ranging from 10 µM to 0.5 nM final concentration).

  • Kinetic Readout: Transfer the plate to the FLIPR instrument. Record baseline fluorescence (Excitation: 485 nm, Emission: 525 nm) for 10 seconds.

  • Stimulation: Automatically inject 12.5 µL of the test compound into the wells. Record the fluorescence continuously for 3 minutes to capture the transient calcium peak.

  • Self-Validation: Include wells treated with 100 nM OX-A as a 100% activation control (E_max), and vehicle-only wells as a baseline (0%) control.

  • Data Analysis: Calculate the relative fluorescence units (RFU) by subtracting the baseline from the peak fluorescence. Plot the normalized response against the log of the compound concentration to determine the EC₅₀ using non-linear regression.

Fig 2: Gq-coupled signaling cascade triggered by OX2R ethanesulfonamide agonists.

Conclusion

The N-(2-fluorophenyl)ethanesulfonamide scaffold represents a highly tunable, privileged structure in medicinal chemistry. By leveraging its unique hydrogen-bonding profile and stereoelectronic stability, researchers can rapidly progress from initial NMR fragment hits to highly potent, orally bioavailable clinical candidates. The successful development of advanced therapeutics like the OX2R agonist TAK-861 underscores the transformative potential of this specific chemical space.

References

  • Biological Magnetic Resonance Data Bank (BMRB). bmse011408 NMR Quality Control Of Fragment Libraries For Screening at BMRB: N-(2-fluorophenyl)ethanesulfonamide.[1] URL: [Link]

  • Harada, H., et al. (2001). Ethenesulfonamide and ethanesulfonamide derivatives, a novel class of orally active endothelin-A receptor antagonists. Bioorganic & Medicinal Chemistry.[6],[7],[9] URL: [Link]

  • Mitsukawa, K., et al. (2024). TAK-861, a potent, orally available orexin receptor 2-selective agonist, produces wakefulness in monkeys and improves narcolepsy-like phenotypes in mouse models. Scientific Reports.[4],[10],[5] URL: [Link]

  • Wikipedia. Oveporexton (TAK-861).[3] URL: [Link]

  • Romeo, G., et al. (2002). N-[3-(1H-Imidazol-4-ylmethyl)phenyl]ethanesulfonamide (ABT-866, 1), a Novel α1-Adrenoceptor Ligand with an Enhanced in Vitro and in Vivo Profile Relative to Phenylpropanolamine and Midodrine. Journal of Medicinal Chemistry.[8] URL: [Link]

Sources

Application

Application Note: Protocol for the Synthesis of N-(2-fluorophenyl)ethanesulfonamide Derivatives

Introduction & Scientific Rationale The sulfonamide moiety is a privileged pharmacophore in medicinal chemistry, frequently serving as a bioisostere for amides and carboxylic acids. The synthesis of N-(2-fluorophenyl)eth...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The sulfonamide moiety is a privileged pharmacophore in medicinal chemistry, frequently serving as a bioisostere for amides and carboxylic acids. The synthesis of N-(2-fluorophenyl)ethanesulfonamide and its derivatives is of particular interest in drug design and development. The introduction of an ortho-fluorine atom on the aniline ring imparts unique stereoelectronic effects: it lowers the pKa of the adjacent sulfonamide N-H, increases lipophilicity, and can conformationally lock the molecule via intramolecular hydrogen bonding (F···H-N) or dipole-dipole repulsion. This technical guide outlines a highly reliable, self-validating protocol for synthesizing these derivatives.

Mechanistic Insights and Experimental Causality

The formation of N-(2-fluorophenyl)ethanesulfonamide proceeds via a bimolecular nucleophilic acyl substitution[1].

  • Nucleophilic Attack : The lone pair on the nitrogen of 2-fluoroaniline attacks the electrophilic sulfur atom of ethanesulfonyl chloride[2]. However, the ortho-fluorine atom exerts an electron-withdrawing inductive effect (-I), which slightly reduces the nucleophilicity of the amine compared to an unsubstituted aniline.

  • Role of the Base : To drive the reaction to completion and neutralize the highly acidic HCl byproduct, a non-nucleophilic or mildly nucleophilic base such as Triethylamine (TEA) or Pyridine is strictly required[3]. Pyridine often acts as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate that accelerates the reaction[1].

  • Solvent Selection : Aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are standard[4]. Recent green chemistry protocols have also successfully employed Deep Eutectic Solvents (DES), such as Choline Chloride/Glycerol, to perform sulfonamidations under aerobic conditions at room temperature[5].

Mechanistic Pathway Visualization

Mechanism A 2-Fluoroaniline (Nucleophile) C Tetrahedral Intermediate A->C Nucleophilic Attack B Ethanesulfonyl Chloride (Electrophile) B->C D N-(2-fluorophenyl) ethanesulfonamide C->D Chloride Elimination E HCl Byproduct (Scavenged by Base) C->E Deprotonation

Caption: Mechanistic pathway of N-(2-fluorophenyl)ethanesulfonamide synthesis.

Quantitative Data Summary

The following table summarizes optimized reaction conditions for the synthesis of N-(2-fluorophenyl)ethanesulfonamide and its derivatives, comparing traditional and green methodologies[2][3][5].

ParameterTraditional Protocol (DCM)Green Protocol (DES)Rationale / Causality
2-Fluoroaniline 1.0 equivalent1.0 equivalentLimiting reagent due to higher cost.
Ethanesulfonyl Chloride 1.1 - 1.2 equivalents1.2 - 1.5 equivalentsSlight excess ensures complete conversion of the amine.
Base Pyridine or TEA (1.5 eq)Na₂CO₃ or NoneScavenges HCl; prevents protonation of the aniline.
Solvent Anhydrous DCMCholine Chloride/GlycerolDCM solubilizes reagents well; DES offers a biodegradable alternative.
Temperature 0 °C to Room TempRoom Temp (25 °C)0 °C controls the initial exothermic reaction and limits side products.
Reaction Time 3 - 6 hours4 - 12 hoursMonitored via TLC to prevent bis-sulfonylation.
Expected Yield 85% - 92%80% - 85%High yields are typical for unhindered sulfonyl chlorides.

Experimental Protocol

This self-validating protocol is designed for a 10 mmol scale synthesis, ideal for research and development laboratories[1][4].

Materials Required:
  • 2-Fluoroaniline (1.11 g, 10.0 mmol)

  • Ethanesulfonyl chloride (1.41 g, 11.0 mmol)

  • Pyridine (1.19 g, 15.0 mmol)

  • Anhydrous Dichloromethane (DCM) (30 mL)

  • 1M Aqueous HCl, Saturated NaHCO₃ solution, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

Step 1: Reaction Setup

  • In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoroaniline (10.0 mmol) in 20 mL of anhydrous DCM under an inert nitrogen atmosphere.

  • Add Pyridine (15.0 mmol) to the solution. Causality: Pyridine is added before the electrophile to ensure it is available to immediately neutralize HCl and form the reactive sulfonylpyridinium intermediate.

Step 2: Electrophile Addition 3. Cool the reaction vessel to 0 °C using an ice-water bath. 4. Dilute ethanesulfonyl chloride (11.0 mmol) in 10 mL of anhydrous DCM. 5. Add the ethanesulfonyl chloride solution dropwise over 15 minutes using an addition funnel. Causality: Dropwise addition at 0 °C prevents localized heating and suppresses the formation of the bis-sulfonamide byproduct.

Step 3: Reaction Propagation 6. Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. 7. Stir vigorously for 3 to 6 hours. Monitor the reaction progress via Thin-Layer Chromatography (TLC) (Hexanes:Ethyl Acetate 3:1) until the 2-fluoroaniline spot is completely consumed[4].

Step 4: Aqueous Work-up 8. Transfer the mixture to a separatory funnel and add 20 mL of DCM. 9. Wash the organic layer with 1M aqueous HCl (2 × 20 mL). Causality: The acidic wash removes excess pyridine and any unreacted 2-fluoroaniline. 10. Wash with saturated aqueous NaHCO₃ (20 mL) to neutralize any residual acid, followed by a brine wash (20 mL) to pre-dry the organic layer.

Step 5: Isolation and Purification 11. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. 12. Purify the crude product via recrystallization from hot ethanol or flash column chromatography to yield pure N-(2-fluorophenyl)ethanesulfonamide.

Experimental Workflow Visualization

Workflow Step1 1. Reaction Setup Dissolve 2-fluoroaniline & Pyridine in DCM Step2 2. Reagent Addition Dropwise add Ethanesulfonyl Chloride at 0 °C Step1->Step2 Step3 3. Reaction Stir at RT for 3-6 hours (Monitor by TLC) Step2->Step3 Step4 4. Work-up Wash with 1M HCl, NaHCO3, and Brine Step3->Step4 Step5 5. Isolation Dry over Na2SO4, Concentrate, & Recrystallize Step4->Step5

Caption: Step-by-step experimental workflow for N-(2-fluorophenyl)ethanesulfonamide synthesis.

Sources

Method

Application Note: N-(2-fluorophenyl)ethanesulfonamide as a Core Scaffold in Crop Protection Discovery

Target Audience: Agrochemical Researchers, Synthetic Chemists, and Herbicide Development Professionals Focus: Synthesis, Screening, and Mode-of-Action Validation for Novel Acetolactate Synthase (ALS) Inhibitors Introduct...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Agrochemical Researchers, Synthetic Chemists, and Herbicide Development Professionals Focus: Synthesis, Screening, and Mode-of-Action Validation for Novel Acetolactate Synthase (ALS) Inhibitors

Introduction & Rationale

The discovery of novel agrochemicals relies heavily on the strategic utilization of privileged pharmacophores. N-(2-fluorophenyl)ethanesulfonamide (CAS: 544662-80-8) serves as a highly versatile, electron-deficient building block in the design of next-generation crop protection agents[1].

Fluorinated sulfonamides are critical in modern agrochemistry, frequently serving as the pharmacophoric core for inhibitors of Acetolactate Synthase (ALS) and Protoporphyrinogen Oxidase (PPO)[2],[3]. The specific structural features of N-(2-fluorophenyl)ethanesulfonamide provide three distinct mechanistic advantages in drug design:

  • Bioisosterism & Target Binding: The ethanesulfonamide moiety acts as a bioisostere for carboxylic acids. It provides a weak acid proton (pKa ~5-6) that is essential for hydrogen bonding within the active sites of target enzymes, while its lipophilic ethyl tail enhances cuticular penetration in plants.

  • Metabolic Stability: The fluorine atom at the ortho position of the phenyl ring blocks rapid oxidative degradation by plant cytochrome P450 enzymes (a primary mechanism of herbicide tolerance), thereby increasing the active ingredient's half-life[4],[2].

  • Conformational Pre-organization: The highly electronegative ortho-fluoro substituent induces a steric and stereoelectronic "ortho-effect," restricting the rotation of the sulfonamide bond and locking the molecule into a bioactive conformation optimal for receptor binding.

Discovery & Synthesis Workflow

To harness this building block, researchers typically conjugate the sulfonamide nitrogen with electron-deficient heterocycles (e.g., chloropyrimidines or triazines) to generate sulfonylurea or triazolopyrimidine analogs.

Workflow A N-(2-fluorophenyl) ethanesulfonamide (Core Scaffold) B Base-Promoted Coupling Reaction A->B C In Vitro Screening (ALS & PPO Targets) B->C D Greenhouse Efficacy (Pre/Post-Emergence) C->D E Lead Optimization & Field Trials D->E

Fig 1. Discovery workflow for fluorophenyl sulfonamide-based crop protection agents.

Protocol 1: Base-Promoted Heterocyclic Coupling

Causality: A mild base is required to deprotonate the sulfonamide nitrogen, generating a nucleophile capable of displacing the halogen on a target heterocycle via an SNAr mechanism.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of N-(2-fluorophenyl)ethanesulfonamide in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Deprotonation: Add 1.5 eq of anhydrous potassium carbonate (K₂CO₃). Stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Coupling: Dropwise, add 1.1 eq of the chosen electrophile (e.g., 2-chloro-4,6-dimethoxypyrimidine) dissolved in DMF.

  • Heating & Monitoring: Elevate the temperature to 80°C. Self-Validation Step: Monitor the reaction via LC-MS every 2 hours. The reaction is deemed complete when the mass peak of the starting sulfonamide (m/z 203.2) is reduced to <5% of the total area.

  • Workup: Quench the reaction with ice water, acidify to pH 4 using 1M HCl to precipitate the product, and isolate via vacuum filtration. Purify by recrystallization from ethanol.

Biological Screening & Validation

Once a library of derivatives is synthesized, they must be evaluated against specific enzymatic targets. Given the structural lineage, ALS inhibition is the primary target pathway.

Pathway Sub Pyruvate Enz Acetolactate Synthase (ALS) Sub->Enz Binds Prod Branched-Chain Amino Acids Enz->Prod Catalyzes Death Weed Death Prod->Death Depletion Inh Sulfonamide Derivative Inh->Enz Competitive Inhibition

Fig 2. Mechanism of action: ALS enzyme inhibition by sulfonamide derivatives leading to weed death.

Protocol 2: In Vitro ALS Enzyme Inhibition Assay

Causality: ALS catalyzes the conversion of pyruvate to acetolactate. By artificially decarboxylating the generated acetolactate into acetoin (using sulfuric acid), we can react it with creatine and α-naphthol to form a highly colored red complex. The absorbance is directly proportional to enzyme activity.

Step-by-Step Methodology:

  • Assay Mixture: In a 96-well plate, combine 50 µL of recombinant plant ALS enzyme with 50 µL of assay buffer (20 mM sodium pyruvate, 0.5 mM thiamine pyrophosphate, 10 mM MgCl₂, 10 µM FAD in 50 mM potassium phosphate buffer, pH 7.0).

  • Inhibitor Addition: Add 10 µL of the synthesized derivative (serial dilutions from 10 µM to 0.1 nM in DMSO).

  • Self-Validating Controls:

    • Positive Control: Pyroxsulam (a known commercial ALS inhibitor)[2].

    • 100% Activity Control: 10 µL of pure DMSO (no inhibitor).

    • Background Control: Buffer + substrate + DMSO (no enzyme).

  • Incubation: Incubate at 37°C for 60 minutes.

  • Colorimetric Development: Stop the reaction by adding 20 µL of 6M H₂SO₄ and incubate at 60°C for 15 minutes to convert acetolactate to acetoin. Add 50 µL of 0.5% creatine and 50 µL of 5% α-naphthol (in 2.5M NaOH). Incubate at 60°C for 15 minutes.

  • Readout: Measure absorbance at 530 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression.

Protocol 3: In Vivo Greenhouse Efficacy Screening

Causality:In vitro potency does not always translate to in vivo efficacy due to plant cuticular barriers and internal metabolism. Post-emergence screening on indicator weeds like Echinochloa crus-galli (barnyard grass) validates real-world herbicidal activity[5].

Step-by-Step Methodology:

  • Planting: Sow seeds of target weeds in standard loamy soil within greenhouse pots. Cultivate until the 2-to-3 true leaf stage (optimal timing for cuticular penetration and active growth).

  • Formulation: Dissolve the test compound in a mixture of acetone/water (1:1 v/v) containing 0.1% Tween-20 as a non-ionic surfactant to reduce droplet surface tension and enhance foliar uptake.

  • Application: Apply the formulation using a track sprayer calibrated to deliver a volume equivalent to 200 L/ha at a dose of 50 g a.i./ha.

  • Evaluation: Assess visual phytotoxicity 14 and 21 days after treatment (DAT) on a scale of 0 (no effect) to 100% (complete plant death).

Quantitative Data Presentation

The table below summarizes hypothetical, representative screening data demonstrating how derivatization of the inactive N-(2-fluorophenyl)ethanesulfonamide core yields highly potent agrochemicals comparable to commercial standards.

Compound IDStructural ModificationALS IC₅₀ (nM)PPO IC₅₀ (nM)Barnyard Grass Control (%)Broadleaf Control (%)
Core Scaffold N-(2-fluorophenyl)ethanesulfonamide>10,000>10,0000%0%
Derivative A Pyrimidine conjugate12.5>10,00095%88%
Derivative B Triazine conjugate8.4>10,00098%92%
Standard Pyroxsulam (Commercial)10.2>10,00096%90%

*Greenhouse efficacy evaluated at 50 g a.i./ha, 21 Days After Treatment (DAT).

References

  • Nakatani, M., et al. "Mechanism of action and selectivity of a novel herbicide, fenquinotrione." ResearchGate. Available at:[Link]

  • Kumar, S., et al. "Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical field." Semantic Scholar. Available at:[Link]

  • Zhang, Y., et al. "Synthesis Candidates Herbicide Through Optimization Quinclorac Containing 3-Methyl-1H-pyrazol-5-yl." Frontiers in Chemistry. Available at:[Link]

Sources

Application

Application Notes &amp; Protocols: N-Arylsulfonyl Hydrazones as a Novel Class of IMP-1 Metallo-β-Lactamase Inhibitors

Authored for: Researchers, Scientists, and Drug Development Professionals Introduction: Addressing the Challenge of Carbapenem Resistance The escalating crisis of antibiotic resistance threatens to undermine modern medic...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: Addressing the Challenge of Carbapenem Resistance

The escalating crisis of antibiotic resistance threatens to undermine modern medicine. A significant driver of this crisis is the dissemination of carbapenem-hydrolyzing enzymes, particularly the metallo-β-lactamases (MBLs).[1][2] These enzymes, belonging to Ambler class B, utilize one or two zinc ions in their active site to hydrolyze the amide bond in the β-lactam ring of a broad spectrum of antibiotics, including the "last-resort" carbapenems.[3][4] Unlike serine-β-lactamases, MBLs are impervious to clinically available inhibitors like clavulanate and tazobactam.[3]

Among the most clinically significant MBLs is the IMP (Imipenemase) family, with IMP-1 being a prevalent and plasmid-encoded variant, facilitating its rapid spread among pathogenic Gram-negative bacteria.[3][5][6] The urgent need for novel, effective MBL inhibitors has spurred the investigation of new chemical scaffolds capable of neutralizing these enzymes. This document provides a detailed guide on a promising class of compounds: N-arylsulfonyl hydrazones . These molecules have been identified as potent, reversible inhibitors of IMP-1, offering a compelling starting point for the development of new therapeutics to restore the efficacy of β-lactam antibiotics.[3][7][8]

This guide details the scientific rationale, synthesis protocols, and biochemical characterization methods for studying N-arylsulfonyl hydrazones as IMP-1 inhibitors.

Scientific Rationale and Mechanism of Inhibition

The Catalytic Site of IMP-1

The active site of IMP-1 is characterized by a binuclear zinc center, where the Zn(II) ions are coordinated by key amino acid residues (His, Cys, Asp) and water molecules.[4][9] This metallic center is crucial for catalysis; it polarizes a water molecule, transforming it into a potent hydroxide nucleophile that attacks the carbonyl carbon of the β-lactam ring, leading to rapid hydrolysis and antibiotic inactivation. Understanding this mechanism is fundamental to designing effective inhibitors.

Proposed Inhibitory Action of N-Arylsulfonyl Hydrazones

N-arylsulfonyl hydrazones are thought to inhibit IMP-1 through a multi-point interaction mechanism. While the precise binding mode requires crystallographic confirmation, kinetic and modeling studies suggest a combination of metal chelation and favorable hydrophobic/aromatic interactions within the active site groove.[3][5]

  • Metal Coordination: The sulfonyl and hydrazone moieties possess the potential to act as metal-binding pharmacophores, coordinating with the active site zinc ions and displacing the catalytic water molecule.[5]

  • Structure-Activity Relationship (SAR): A key finding is that the inhibitory potency of this class is heavily influenced by the substituents on either side of the sulfonyl hydrazone core.[3][7][10] Studies have consistently shown that bulky aromatic groups are required for efficient inhibition.[3][10] This suggests that these aromatic moieties engage in critical interactions with hydrophobic pockets and surface residues of the enzyme, anchoring the inhibitor in the active site and enhancing binding affinity. For instance, compounds with a 2-substituted naphthyl moiety have demonstrated greater efficacy than their 1-substituted counterparts.[3]

G cluster_IMP1 IMP-1 Active Site cluster_Inhibitor N-Arylsulfonyl Hydrazone Zn1 Zn²⁺ His_Cys_Asp Coordinating Residues Zn1->His_Cys_Asp Coordination Zn2 Zn²⁺ Zn2->His_Cys_Asp Coordination HydrophobicPocket Hydrophobic Pocket Inhibitor_Core Bulky Aromatic Group (Ar¹) Sulfonyl Hydrazone Core (-SO₂-NH-N=CH-) Bulky Aromatic Group (Ar²) Inhibitor_Core:f1->Zn1 Metal Chelation Inhibitor_Core:f1->Zn2 Inhibitor_Core:f0->HydrophobicPocket van der Waals Interactions Inhibitor_Core:f2->HydrophobicPocket

Caption: Proposed binding mode of N-arylsulfonyl hydrazones in the IMP-1 active site.

Experimental Protocols

These protocols provide a framework for the synthesis and evaluation of N-arylsulfonyl hydrazone inhibitors against IMP-1.

Protocol 1: Synthesis of N-Arylsulfonyl Hydrazones

This is a general two-step procedure adapted from established methods.[3][8] The rationale is a straightforward nucleophilic substitution followed by a condensation reaction.

Caption: General workflow for the two-step synthesis of N-arylsulfonyl hydrazones.

A. Preparation of Arylsulfonyl Hydrazides

  • Reaction Setup: In a fume hood, dissolve anhydrous hydrazine (12.5 mmol) in dichloromethane (CH₂Cl₂, 5 ml).

  • Addition of Sulfonyl Chloride: While stirring, slowly add a solution of the desired aryl sulfonyl chloride (2.5 mmol) to the hydrazine solution over 2 minutes. Causality: A slow addition controls the exothermic reaction.

  • Reaction: Stir the mixture for 15 minutes at room temperature.

  • Workup: Adjust the pH of the mixture to ~11 using 10% sodium carbonate (Na₂CO₃) solution. Separate the layers in a separatory funnel.

  • Extraction: Extract the aqueous phase three times with 25 ml of CH₂Cl₂.

  • Drying and Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the arylsulfonyl hydrazide. This product is often pure enough for the next step without further purification.[8]

B. Preparation of N-Arylsulfonyl Hydrazones

  • Reaction Setup: Dissolve the arylsulfonyl hydrazide (0.5 mmol) and the appropriate aromatic aldehyde (0.5 mmol) in hot ethyl alcohol (2 ml). Causality: Hot ethanol ensures complete dissolution of reactants for efficient condensation.

  • Precipitation: Cool the mixture to room temperature. Induce precipitation of the product by the dropwise addition of water until the solution becomes cloudy and a solid forms.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing and Drying: Wash the solid with cold water (2 ml) and hexane (2 ml) to remove residual starting materials and impurities. Dry the final product in vacuo.

  • Characterization: Fully characterize the compound's structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[3]

Protocol 2: Expression and Purification of Recombinant IMP-1

This protocol describes the overexpression and purification of IMP-1 from E. coli, a common method for obtaining functional enzyme for biochemical assays.[4][11][12]

Caption: Workflow for recombinant expression and purification of IMP-1 enzyme.

  • Expression: Transform E. coli BL21(DE3) cells with a suitable expression vector (e.g., pET series) containing the blaIMP-1 gene. Grow the culture at 37°C in Luria-Bertani (LB) broth to an OD₆₀₀ of 0.6-0.8. Induce protein expression with IPTG and continue incubation at a lower temperature (e.g., 18-25°C) overnight to improve protein solubility.

  • Cell Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 100 µM ZnCl₂) and lyse by sonication on ice. Causality: The inclusion of ZnCl₂ in all buffers is critical to prevent the loss of zinc ions from the active site, which would render the enzyme inactive.[4]

  • Purification: Clarify the lysate by ultracentrifugation. If using a His-tagged construct, load the supernatant onto a Ni-NTA affinity column. Wash the column extensively with lysis buffer containing a low concentration of imidazole (e.g., 20 mM) to remove weakly bound contaminants.

  • Elution: Elute the purified IMP-1 protein using a high concentration of imidazole (e.g., 250-500 mM).

  • Buffer Exchange: Dialyze the eluted protein against a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 100 µM ZnCl₂) to remove imidazole and prepare for storage at -80°C.

  • Validation: Confirm the purity and molecular weight (~25 kDa for mature IMP-1) of the enzyme using SDS-PAGE.[11][12] Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

Protocol 3: Determination of IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is a measure of an inhibitor's potency. This is determined using a continuous spectrophotometric assay with a chromogenic cephalosporin, nitrocefin, which changes color upon hydrolysis.

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.5.

    • Enzyme Stock: Purified IMP-1 (e.g., 400 nM stock in assay buffer). Final assay concentration will be ~4 nM.[3]

    • Substrate Stock: Nitrocefin (e.g., 10 mM in DMSO). Final assay concentration will be ~100 µM.

    • Inhibitor Stocks: Prepare serial dilutions of the N-arylsulfonyl hydrazone compounds in DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add assay buffer.

    • Add 1 µl of inhibitor dilution (or DMSO for control).

    • Add IMP-1 enzyme to a final concentration of 4 nM.

    • Pre-incubation: Incubate the enzyme-inhibitor mixture for 5-10 minutes at 30°C. Causality: This allows the inhibitor to bind to the enzyme before the substrate is introduced.[3]

    • Initiate Reaction: Add nitrocefin to a final concentration of 100 µM to start the reaction.

    • Monitor: Immediately measure the increase in absorbance at 482-486 nm over time using a plate reader. The rate of hydrolysis is proportional to the slope of the linear portion of the absorbance vs. time curve.

  • Controls:

    • 100% Activity Control: Enzyme + Substrate + DMSO (no inhibitor).

    • 0% Activity Control (Blank): Substrate + DMSO (no enzyme).

  • Calculation:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% activity control.

    • Plot the % inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 4: Kinetic Analysis of Inhibition Mode

This protocol determines how the inhibitor interacts with the enzyme and substrate (e.g., competitive, non-competitive, or mixed-type inhibition).[3]

  • Experimental Design: Set up a matrix of reactions where the substrate (nitrocefin) concentration is varied (e.g., 0.5x, 1x, 2x, 4x, 8x Km) across several fixed concentrations of the inhibitor (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).

  • Data Collection: Measure the initial reaction velocity (v₀) for each combination of substrate and inhibitor concentration as described in Protocol 3.

  • Data Analysis:

    • Lineweaver-Burk Plot: Plot 1/v₀ versus 1/[S] for each inhibitor concentration. The pattern of line intersections reveals the mode of inhibition:

      • Competitive: Lines intersect on the y-axis.

      • Non-competitive: Lines intersect on the x-axis.

      • Mixed: Lines intersect in the second quadrant (off-axes).

      • Uncompetitive: Lines are parallel.

    • Dixon and Cornish-Bowden Plots: These plots can also be used to confirm the inhibition mode and calculate inhibition constants.[3] For a mixed-type inhibitor, analysis of Cornish-Bowden plots can yield both the Ki (dissociation constant for the enzyme-inhibitor complex) and Ki' (dissociation constant for the enzyme-substrate-inhibitor complex).[3]

  • Interpretation: N-arylsulfonyl hydrazones have been reported to function as reversible, mixed-type inhibitors of IMP-1.[3] This indicates they can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities.

Data Summary and Interpretation

Effective presentation of quantitative data is crucial for comparing compounds and understanding SAR.

Table 1: Representative Inhibition Data for a Series of N-Arylsulfonyl Hydrazones against IMP-1 (Data is illustrative, based on trends reported in the literature[3])

Compound IDAryl Group (Ar¹)Aldehyde-derived Group (Ar²)IC₅₀ (µM)Ki (µM)Ki' (µM)Inhibition Mode
1a PhenylPhenyl>100N/DN/DMarginal
1b Naphthyl-2Phenyl15.2N/DN/DModerate
1c Naphthyl-2Naphthyl-21.60.72.2Mixed-type
1d Naphthyl-24-Chlorophenyl4.52.18.5Mixed-type
1e Naphthyl-1Naphthyl-26.8N/DN/DModerate

Interpretation:

  • The data clearly supports the SAR hypothesis: increasing the bulk and aromaticity of the substituents (e.g., from Phenyl in 1a to Naphthyl groups in 1c ) dramatically improves inhibitory potency (lower IC₅₀ and Ki values).[3]

  • Compound 1c , with bulky aromatic groups on both sides of the core, is the most potent inhibitor in this series.[3]

  • The mixed-type inhibition profile, with Ki < Ki', suggests that these compounds bind more tightly to the free enzyme than to the enzyme-substrate complex.[3]

Conclusion and Future Perspectives

N-arylsulfonyl hydrazones represent a validated and promising scaffold for the development of IMP-1 metallo-β-lactamase inhibitors. Their straightforward synthesis, well-defined structure-activity relationships, and potent in vitro activity make them attractive candidates for further investigation.

Future work should focus on:

  • Lead Optimization: Synthesizing and testing novel analogs to improve potency, selectivity (e.g., against other MBLs or human metalloenzymes), and pharmacokinetic properties.

  • Structural Biology: Obtaining co-crystal structures of IMP-1 in complex with these inhibitors to definitively elucidate the binding mode and guide rational drug design.

  • In Vivo Efficacy: Evaluating the ability of optimized compounds to restore the activity of carbapenem antibiotics in cell-based assays and animal models of infection.

By pursuing these avenues of research, the N-arylsulfonyl hydrazone scaffold could yield a clinically viable MBL inhibitor, providing a much-needed solution to the growing threat of carbapenem-resistant infections.

References

  • Toney, J. H., et al. (2002). N-Arylsulfonyl Hydrazones as Inhibitors of IMP-1 Metallo-β-Lactamase. Antimicrobial Agents and Chemotherapy, 46(8), 2450–2457. [Link]

  • PubMed. (2002). N-arylsulfonyl hydrazones as inhibitors of IMP-1 metallo-beta-lactamase. Antimicrobial Agents and Chemotherapy. [Link]

  • Antimicrobial Agents and Chemotherapy. (2002). N-Arylsulfonyl Hydrazones as Inhibitors of IMP-1 Metallo-β-Lactamase. American Society for Microbiology. [Link]

  • Yang, Q., et al. (2019). A Green Synthesis and Antibacterial Activity of N-Arylsulfonylhydrazone Compounds. ResearchGate. [Link]

  • ResearchGate. (2019). Synthesis of N-arylsulfonylhydrazones by grindstone method. [Link]

  • Unacademy. (n.d.). Synopsis on Reduction of Arylsulfonyl Hydrazine/Hydrazones to Alkanes. [Link]

  • ResearchGate. (2002). Influence of sulfonyl hydrazones on IMP-1-mediated nitrocefin hydrolysisa. [Link]

  • Taylor & Francis Online. (2013). Multicomponent Reaction for Synthesis of N-Arylsulfonyl Pyrazoles. [Link]

  • MDPI. (2022). Development of New Antimycobacterial Sulfonyl Hydrazones and 4-Methyl-1,2,3-thiadiazole-Based Hydrazone Derivatives. [Link]

  • University of Otago. (n.d.). Design, synthesis, biological evaluation and in silico studies of certain aryl sulfonyl hydrazones conjugated with 1,3-diaryl pyrazoles as potent metallo-β-lactamase inhibitors. [Link]

  • MDPI. (2018). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. [Link]

  • Crowder, M. W., et al. (2013). The Continuing Challenge of Metallo-β-Lactamase Inhibition: Mechanism Matters. PMC. [Link]

  • Shokoohizadeh, M. J., et al. (2022). Immobilization of IMP-1 metallo-beta-lactamase on Fe3O4@SiO2 as nanobiocatalyst for degradation of beta-lactam antibiotics in wastewater. Water Science & Technology, 85(5), 1546–1558. [Link]

  • Queenan, A. M., et al. (2013). Biochemical Characterization of IMP-30, a Metallo-β-Lactamase with Enhanced Activity toward Ceftazidime. Antimicrobial Agents and Chemotherapy, 57(11), 5719–5721. [Link]

  • Aitha, M., et al. (2020). RNA-hydrolyzing activity of metallo-β-lactamase IMP-1. PLoS ONE, 15(10), e0241479. [Link]

  • MDPI. (2024). X-ray Single-Crystal Analysis, Pharmaco-Toxicological Profile and Enoyl-ACP Reductase-Inhibiting Activity of Leading Sulfonyl Hydrazone Derivatives. [Link]

  • ResearchGate. (n.d.). IMP-1 enzyme thermal stability determined by a thermofluor assay. [Link]

  • Bethel, C. R., et al. (2022). Inhibitor Affinity Differs Among Clinical Variants of IMP Metallo-β-Lactamases. PMC. [Link]

  • Woerther, P.-L., et al. (2014). The Development of an IMP Metallo-β-lactamase Detection Assay Using a Bioinformatic Approach. PMC. [Link]

  • Journal of Biochemistry. (2022). Structural insights into the substrate specificity of IMP-6 and IMP-1 metallo-β-lactamases. [Link]

  • ResearchGate. (2022). Immobilization of IMP-1 metallo-beta-lactamase: the promising approach for the removal of beta-lactam antibiotics. [Link]

  • TSI Journals. (2022). Synthesis and Potential Antibacterial Activity of Hydrazone Derivatives with Imidazo[1,2-a]pyridine support against Escherichia Coli. [Link]

  • Usiena air. (n.d.). Purification and Biochemical Characterization of the VIM-1 Metallo-β-Lactamase. [Link]

  • Ainfo. (n.d.). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. [Link]

  • ResearchGate. (2020). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. [Link]

  • Biochemistry. (2011). Structural and Kinetic Studies on Metallo-β-lactamase IMP-1. [Link]

  • ResearchGate. (1968). Chemical Reaction for preparing arylsulfonylhydrazones. [Link]

  • ResearchGate. (2000). Purification and Biochemical Characterization of the VIM-1 Metallo-β-Lactamase. [Link]

  • Franceschini, N., et al. (2000). Purification and Biochemical Characterization of the VIM-1 Metallo-β-Lactamase. PMC. [Link]

  • MDPI. (2024). Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. [Link]

  • PubMed. (2002). IMP-1 metallo-beta-lactamase: effect of chelators and assessment of metal requirement by electrospray mass spectrometry. [Link]

  • Frontiers. (2021). Kinetic Characterization and Inhibitor Screening of Pyruvate Kinase I From Babesia microti. [Link]

Sources

Method

Advanced Application Note: Sustainable Synthesis of Sulfonamides in Alternative Solvents

Executive Summary & Mechanistic Rationale The synthesis of sulfonamides—a critical pharmacophore in antibacterial agents, diuretics, and anti-inflammatory drugs—traditionally relies on the reaction of sulfonyl chlorides...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The synthesis of sulfonamides—a critical pharmacophore in antibacterial agents, diuretics, and anti-inflammatory drugs—traditionally relies on the reaction of sulfonyl chlorides with amines in volatile organic solvents (VOCs) such as dichloromethane, often requiring toxic organic bases like pyridine[1]. These conventional methods pose significant environmental and safety challenges due to the toxicity of the solvents, the hydrolytic instability of isolated sulfonyl chlorides, and the generation of hazardous by-products[1][2].

Recent advancements in green chemistry have driven a paradigm shift toward alternative, sustainable reaction media. By leveraging Deep Eutectic Solvents (DES), Polyethylene Glycol (PEG), and purely aqueous systems, researchers can now achieve high-yielding aminosulfonylation with a minimal environmental footprint[2][3][4]. This application note details validated, self-correcting protocols for the sustainable synthesis of sulfonamides, emphasizing the mechanistic causality behind each experimental parameter.

Quantitative Solvent Evaluation

The selection of an alternative solvent dictates the reaction kinetics, the choice of oxidant/base, and the downstream purification strategy. The table below summarizes the performance metrics of leading green solvent systems.

Solvent SystemCatalyst / Oxidant / BaseYield RangeEnvironmental ImpactMechanistic Advantage & Causality
ChCl/Glycerol (1:2) NaDCC·2H₂O58–81%LowBiodegradable hydrogen-bond network stabilizes the highly reactive sulfonyl chloride intermediate, preventing premature hydrolysis[1][2].
PEG-400 K₂CO₃GoodLowActs as a heterogeneous phase-transfer medium; polyether backbone solvates cations, increasing amine nucleophilicity[3].
Water Na₂CO₃HighVery LowCompletely eliminates VOCs; Na₂CO₃ efficiently scavenges HCl while maintaining aqueous solubility of polar substrates[4].
Ethanol (EtOH) NaDCC·2H₂O52–93%LowRenewable bio-solvent; provides excellent solubility for thiols during one-pot oxidative chlorination[1][2].

Process Visualization: Green Synthesis Workflow

G Thiol Starting Material (Thiols / Disulfides) Oxidation Oxidative Chlorination (NaDCC·2H₂O) Thiol->Oxidation Mild Conditions Intermediate Sulfonyl Chloride Intermediate Oxidation->Intermediate in situ generation Amination Amination (Amines + Green Solvent) Intermediate->Amination DES / PEG / H₂O Product Sulfonamides (High Yield) Amination->Product Solvent-free workup

Caption: Green synthesis workflow of sulfonamides via oxidative chlorination in alternative solvents.

Validated Experimental Protocols

Protocol A: One-Pot Oxidative Chlorination in Deep Eutectic Solvents (DES)

Objective: Synthesis of sulfonamides from thiols via in situ oxidative chlorination using sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) in a Choline Chloride/Glycerol (ChCl/Gly) DES[1][2].

  • Step 1: Acidic Premixing. In a 10 mL round-bottom flask, combine the thiol substrate (1.0 mmol) with 1 M aqueous HCl (0.5–5.0 equiv) in 1 mL of ChCl/Gly (1:2).

    • Causality Check: Premixing the thiol with an acidic medium is critical to suppress the unwanted homocoupling of thiols into disulfides, priming the system for efficient oxidation[1][2].

  • Step 2: Controlled Oxidation. Add NaDCC·2H₂O dropwise in two distinct portions, separated by a 10-minute interval.

    • Causality Check: The conversion of thiols to sulfonyl chlorides is highly exothermic. Staggering the addition controls the thermal spike, preventing the thermal degradation and hydrolysis of the highly reactive sulfonyl chloride intermediate[2].

  • Step 3: Amination. Wait exactly 10 minutes after the final oxidant addition, then introduce the amine (e.g., morpholine, 2.0–6.0 equiv) dropwise.

    • Causality Check: The 10-minute incubation ensures complete consumption of the oxidant. Introducing the amine prematurely leads to competitive oxidation of the amine, drastically reducing the final yield[1][2].

  • Step 4: Solvent-Free Workup. Stir the mixture until complete (monitored via TLC). Add distilled water to the flask.

    • Causality Check: The ChCl/Gly DES and unreacted amines are highly water-soluble. The addition of water induces the precipitation of the hydrophobic sulfonamide, allowing for isolation via simple vacuum filtration without the need for VOC-based liquid-liquid extraction[2][5].

Protocol B: Aqueous Synthesis of Sulfonamide Carboxylic Acids

Objective: Synthesis of highly polar sulfonamides using water as the sole solvent[4].

  • Step 1: Substrate Solubilization. Dissolve the amino acid or p-hydroxybenzoic acid (10 mmol) and Na₂CO₃ (12 mmol) in 50 mL of distilled water at 0 °C.

    • Causality Check: Na₂CO₃ serves a dual purpose: it deprotonates the carboxylic acid to ensure complete aqueous solubility and acts as an efficient HCl scavenger. This drives the equilibrium forward and eliminates the need for hazardous organic bases like pyridine[4].

  • Step 2: Sulfonylation. Add p-Toluenesulfonyl chloride (12 mmol) portion-wise over 15 minutes at 0 °C.

    • Causality Check: Maintaining the reaction at 0 °C during addition minimizes the competitive hydrolysis of the sulfonyl chloride by water, directing the electrophile toward the amine nucleophile[4].

  • Step 3: Isolation. Stir for 4–6 hours at room temperature, then re-acidify the mixture at 0 °C with 10% HCl.

    • Causality Check: Acidification reprotonates the carboxylate group, drastically reducing the compound's aqueous solubility and triggering the precipitation of the pure sulfonamide carboxylic acid[4].

Protocol C: Biocatalytic Synthesis via Immobilized Laccase

Objective: Green synthesis of sulfonamides utilizing Trametes versicolor laccase immobilized on Fe₃O₄-graphene oxide (Lac/Fe₃O₄/GO) nanocomposites.

  • Step 1: Nanobiocatalyst Deployment. Introduce the Lac/Fe₃O₄/GO catalyst (5 mg/mL) to the reaction mixture containing the amine and coupling partners.

    • Causality Check: Free laccase is highly susceptible to thermal and chemical denaturation. Immobilization via glutaraldehyde cross-linking onto the graphene oxide matrix rigidifies the enzyme structure, significantly enhancing its stability under synthetic conditions.

  • Step 2: Enzymatic Coupling. Stir the mixture under optimized conditions (e.g., 4 hours contact time).

    • Causality Check: The laccase facilitates the oxidative coupling via a radical mechanism, utilizing ambient oxygen as the terminal oxidant and producing only water as a by-product, representing the pinnacle of green chemistry[6].

  • Step 3: Magnetic Recovery. Apply an external magnetic field to the reaction vessel.

    • Causality Check: The Fe₃O₄ core of the nanocomposite allows for rapid, centrifuge-free recovery of the catalyst. This specific nanobiocatalyst retains up to 86% of its original activity after eight cycles, ensuring economic viability.

Troubleshooting & System Validation

To ensure a self-validating experimental system, monitor the following critical failure points:

  • Low Yield / Incomplete Conversion in DES: If unreacted thiols remain, verify the stoichiometry and potency of the NaDCC·2H₂O oxidant. Ensure the 10-minute interval between oxidation and amination is strictly observed; premature amine addition quenches the oxidant[2].

  • Hydrolysis of Sulfonyl Chloride in Aqueous Media: If sulfonic acid by-products dominate, the reaction temperature during Step 2 of Protocol B likely exceeded 0 °C. Ensure rigorous ice-bath cooling during the addition of the sulfonyl chloride to suppress nucleophilic attack by water[4].

  • Catalyst Deactivation in Biocatalysis: If the Lac/Fe₃O₄/GO catalyst loses activity prematurely, ensure the reaction pH is maintained within the optimal window for Trametes versicolor laccase (typically mildly acidic to neutral), as extreme pH will denature the immobilized enzyme despite the GO matrix stabilization.

Sources

Application

Morpholine N-arylsulfonamides as gamma-secretase inhibitors

Application Note: Preclinical Evaluation of Morpholine N-Arylsulfonamides as γ -Secretase Inhibitors Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Area: Alzheimer's Dise...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical Evaluation of Morpholine N-Arylsulfonamides as γ -Secretase Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Area: Alzheimer's Disease Therapeutics, Pharmacokinetics, and Assay Development

Introduction & Mechanistic Rationale

The accumulation of amyloid-beta (A β ) peptides in the brain is a hallmark pathology of Alzheimer's disease (AD). A β is generated through the sequential proteolytic cleavage of the Amyloid Precursor Protein (APP) by β -secretase (BACE1) and the intramembrane-cleaving γ -secretase complex. Consequently, inhibiting γ -secretase has been a major therapeutic strategy.

Early γ -secretase inhibitors (GSIs), such as conformationally restricted piperidine N-arylsulfonamides, exhibited potent A β reduction but suffered from significant Cytochrome P450 3A4 (CYP3A4) liability[1]. High affinity for CYP3A4 leads to rapid metabolic clearance and a severe risk of drug-drug interactions. To overcome this bottleneck, medicinal chemists designed a new class of 2,6-disubstituted morpholine N-arylsulfonamide GSIs, replacing the highly lipophilic piperidine core with a morpholine ring[2].

The Causality of the Morpholine Substitution: From a structural biology and pharmacokinetic perspective, the introduction of the oxygen atom in the morpholine ring serves two critical functions:

  • Lipophilicity Reduction: It lowers the overall LogD of the scaffold. Because the CYP3A4 active site heavily favors highly lipophilic substrates, this modification drastically reduces binding affinity to the metabolizing enzyme.

  • Electronic Modulation: The electron-withdrawing nature of the morpholine oxygen lowers the pKa of the adjacent basic nitrogen, altering its interaction dynamics with the heme iron of CYP enzymes.

This structural evolution resulted in compounds with vastly improved CYP3A4 profiles while maintaining the ability to lower A β levels upon oral administration[2]. Further optimization of substituted 4-morpholine N-arylsulfonamides has continued to yield potent, orally bioavailable γ -secretase inhibitors[3].

G APP APP (Amyloid Precursor Protein) BACE β-Secretase (BACE1) APP->BACE Cleavage C99 C99 Fragment BACE->C99 GammaSec γ-Secretase Complex (Presenilin 1/2) C99->GammaSec Substrate Abeta Aβ40 / Aβ42 Peptides GammaSec->Abeta Cleavage Inhibitor Morpholine N-arylsulfonamides Inhibitor->GammaSec Inhibits

Fig 1: Mechanism of action of Morpholine N-arylsulfonamides in the APP processing pathway.

Quantitative Data: Scaffold Comparison

The table below summarizes the structure-activity relationship (SAR) and pharmacokinetic improvements achieved by transitioning from a piperidine to a morpholine core.

Compound Scaffold γ -Secretase IC 50​ (nM)CYP3A4 IC 50​ ( μ M)Oral Bioavailability (F%)In Vivo Brain A β Reduction
Piperidine Lead 12< 1.0~15%Moderate / High Clearance
Morpholine Lead 15> 10.0~45%High (Tg CRND8 model)

Note: The morpholine substitution rescues the metabolic profile (CYP3A4 IC 50​ > 10 μ M) with negligible loss to primary target potency.

Experimental Protocols

The following protocols establish a self-validating workflow to evaluate the efficacy and safety of morpholine N-arylsulfonamides.

Protocol A: In Vitro Cell-Based γ -Secretase Inhibition Assay

Objective: Quantify the reduction of A β 40 and A β 42 production in a whole-cell model. Causality Insight: Using whole cells rather than isolated enzyme preparations ensures that the evaluated compounds possess adequate membrane permeability to access the intramembrane presenilin active site of the γ -secretase complex. We utilize HEK293 cells expressing the human APP Swedish mutation (hAPPswe) because the mutation enhances β -secretase cleavage, artificially expanding the dynamic range of the assay by increasing basal A β secretion.

  • Cell Seeding: Seed hAPPswe-expressing HEK293 cells in 96-well plates at a density of 5×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO 2​ .

  • Compound Preparation: Prepare a 10 mM stock of the morpholine N-arylsulfonamide in 100% DMSO. Perform 3-fold serial dilutions to generate a 10-point concentration curve.

  • Treatment: Replace the culture media with fresh media containing the diluted compounds (final DMSO concentration 0.1%). Incubate for 24 hours.

  • Supernatant Harvesting: Collect the conditioned media. Add protease inhibitor cocktail to prevent A β degradation.

  • Quantification: Measure A β 40 and A β 42 levels using a sandwich ELISA or AlphaLISA kit. Calculate the IC 50​ using a four-parameter logistic non-linear regression model.

Protocol B: CYP3A4 Inhibition and Microsomal Stability Assay

Objective: Validate the reduced metabolic liability of the morpholine core. Causality Insight: This protocol directly tests the primary structural hypothesis. By exposing the compound to Human Liver Microsomes (HLM) and a CYP3A4-specific probe (e.g., Midazolam), we can confirm that the reduced lipophilicity of the morpholine oxygen successfully disrupts high-affinity CYP3A4 active site binding.

  • Reaction Mixture Setup: In a 96-well plate, combine 0.5 mg/mL pooled Human Liver Microsomes (HLM), 0.1 M potassium phosphate buffer (pH 7.4), and the test compound (at 1 μ M for stability, or a dose-response range for inhibition).

  • Probe Addition (For Inhibition Only): Add Midazolam (final concentration 2.5 μ M) as the CYP3A4 specific substrate.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Termination: At designated time points (0, 15, 30, 45, 60 min), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to monitor the depletion of the parent compound (stability) or the formation of 1-hydroxymidazolam (inhibition).

Protocol C: In Vivo Pharmacodynamics in Tg CRND8 Mice

Objective: Confirm blood-brain barrier (BBB) penetration and central A β reduction. Causality Insight: Tg CRND8 mice express human APP with both the Swedish and Indiana mutations, leading to rapid, aggressive A β plaque deposition. This model provides a robust in vivo environment to verify that the optimized morpholine N-arylsulfonamides can achieve therapeutic concentrations in the central nervous system following oral administration[2].

  • Dosing: Formulate the lead morpholine N-arylsulfonamide in 20% hydroxypropyl- β -cyclodextrin (HP β CD). Administer via oral gavage (PO) to 3-month-old Tg CRND8 mice at 10, 30, and 100 mg/kg.

  • Sampling: At 4 hours post-dose (T max​ estimate), euthanize the animals. Collect blood via cardiac puncture and immediately extract the brain.

  • Tissue Processing: Homogenize the brain tissue in 5M guanidine-HCl/50 mM Tris buffer to solubilize membrane-bound and aggregated A β .

  • Readout: Dilute the homogenates and analyze A β 40/42 levels via ELISA. Normalize against total protein content (BCA assay) and compare against vehicle-treated controls to determine the percentage of A β lowering.

Workflow Design 1. Structural Design (Morpholine Core Substitution) InVitro 2. In Vitro Efficacy (hAPPswe Cell Assay) Design->InVitro ADME 3. ADME Profiling (HLM & CYP3A4 Inhibition) InVitro->ADME IC50 < 50 nM InVivo 4. In Vivo Pharmacodynamics (Tg CRND8 Mice) ADME->InVivo CYP3A4 IC50 > 10 μM Lead Lead Candidate Selection InVivo->Lead Brain Aβ Reduction

Fig 2: Preclinical screening cascade for evaluating morpholine N-arylsulfonamide GSIs.

References

  • Josien, H., Bara, T., Rajagopalan, M., et al. (2009). "Novel orally active morpholine N-arylsulfonamides gamma-secretase inhibitors with low CYP 3A4 liability." Bioorganic & Medicinal Chemistry Letters, 19(21), 6032-6037. URL:[Link]

  • Josien, H., Bara, T., Rajagopalan, M., et al. (2007). "Small conformationally restricted piperidine N-arylsulfonamides as orally active gamma-secretase inhibitors." Bioorganic & Medicinal Chemistry Letters, 17(19), 5330-5335. URL:[Link]

  • Zhao, Z., Pissarnitski, D. A., Josien, H. B., et al. (2016). "Substituted 4-morpholine N-arylsulfonamides as γ-secretase inhibitors." European Journal of Medicinal Chemistry, 124, 36-48. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in N-Arylethanesulfonamide Synthesis

Welcome to the Technical Support Center for N-arylethanesulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-arylethanesulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during this crucial sulfonylation reaction. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your synthetic protocols for higher yields and purity.

The synthesis of N-arylethanesulfonamides, a cornerstone reaction in medicinal chemistry, typically involves the coupling of an aniline derivative with ethanesulfonyl chloride in the presence of a base.[1][2] While seemingly straightforward, this reaction is often plagued by issues leading to diminished yields. This guide provides a structured, question-and-answer approach to diagnose and solve these problems.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: My reaction shows low conversion of starting materials, resulting in a low yield.

This is one of the most common issues and can stem from several factors related to reagent quality, reaction setup, and conditions.

Q1.1: I've set up the reaction, but the starting aniline is not being consumed. What are the likely causes?

A1.1: Potential Causes & Solutions

  • Degraded Ethanesulfonyl Chloride: Ethanesulfonyl chloride is highly sensitive to moisture and can hydrolyze to the unreactive ethanesulfonic acid.[3][4]

    • Solution: Always use a fresh bottle of ethanesulfonyl chloride or one that has been properly stored under an inert atmosphere. If degradation is suspected, its purity can be checked by 1H NMR spectroscopy. Handling and storage in a dry environment, away from moist air, is critical.[5][6]

  • Insufficient or Inappropriate Base: The reaction generates hydrochloric acid (HCl), which must be neutralized by a base to drive the reaction forward.[1][4] If the base is too weak or insufficient, the reaction mixture will become acidic, protonating the aniline and rendering it non-nucleophilic.

    • Solution: Use a non-nucleophilic base like pyridine or triethylamine, typically in a slight excess (1.2-1.5 equivalents).[4][7] Ensure the base is anhydrous and of high purity.

  • Low Reaction Temperature: While low temperatures are crucial during the addition of the sulfonyl chloride to control the exothermic reaction, the overall reaction may be too slow at that temperature.[3][8]

    • Solution: After the initial slow addition at 0 °C, allow the reaction to warm to room temperature and monitor its progress by Thin Layer Chromatography (TLC).[4][7] If the reaction remains sluggish, gentle heating can be considered, but be aware that this may promote side reactions.[3]

  • Inadequate Mixing: In larger-scale reactions, insufficient agitation can lead to localized concentration gradients and incomplete reaction.[8]

    • Solution: Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture.

Q1.2: My aniline has low nucleophilicity due to electron-withdrawing groups. How can I improve the reaction rate?

A1.2: Strategies for Less Reactive Anilines

Anilines with strong electron-withdrawing groups are less nucleophilic and react more slowly.[9]

  • Increase Reaction Temperature: Carefully increasing the reaction temperature after the initial addition of ethanesulfonyl chloride can help overcome the activation energy barrier. Monitor for potential side reactions.

  • Use a More Forcing Base: While pyridine and triethylamine are common, a stronger, non-nucleophilic base might be necessary in some cases.

  • Alternative Synthetic Routes: For particularly challenging substrates, consider alternative methods that do not rely on the direct coupling of an aniline and a sulfonyl chloride.[10][11][12]

Issue 2: My reaction produces a significant amount of side products, complicating purification and reducing the yield of the desired N-arylethanesulfonamide.

The formation of byproducts is a frequent challenge in sulfonamide synthesis. Understanding the common side reactions is key to mitigating them.

Q2.1: I'm observing a significant amount of a higher molecular weight byproduct. What could it be and how can I prevent it?

A2.1: The Problem of Di-sulfonylation

The most common higher molecular weight byproduct is the di-sulfonated aniline, where two ethanesulfonyl groups have reacted with the nitrogen atom.[3][4]

  • Cause: This typically occurs when an excess of ethanesulfonyl chloride is used or when it is added too quickly, creating localized high concentrations.[3] High reaction temperatures can also favor this side reaction.[3]

  • Prevention:

    • Stoichiometry Control: Use a slight excess of the aniline (e.g., 1.05 to 1.1 equivalents) relative to the ethanesulfonyl chloride to ensure the complete consumption of the sulfonylating agent.[3][4]

    • Slow Addition: Add the ethanesulfonyl chloride dropwise to the aniline solution, especially at the beginning of the reaction.[4][7]

    • Temperature Management: Maintain a low temperature (e.g., 0 °C) during the addition of the sulfonyl chloride.[3][4]

Q2.2: Besides di-sulfonylation, what other side reactions should I be aware of?

A2.2: Other Common Side Reactions

  • Hydrolysis of Ethanesulfonyl Chloride: As mentioned previously, reaction with any moisture will form ethanesulfonic acid, which will not react with the aniline.[3][4]

    • Solution: Ensure all glassware is oven-dried, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Reaction with Solvent: Protic solvents like alcohols will react with ethanesulfonyl chloride.

    • Solution: Use dry, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or pyridine.[4]

  • C-Sulfonylation: Under certain conditions, electrophilic aromatic substitution on the aniline ring can occur, leading to ortho- and para-sulfonated anilines.[3]

    • Solution: This is generally less common under standard conditions for N-sulfonylation but can be favored by Lewis acid catalysts or higher temperatures. Adhering to the recommended protocol helps minimize this.

Issue 3: I have obtained a good yield of the crude product, but I am struggling with purification.

Effective purification is critical for obtaining a high-purity N-arylethanesulfonamide.

Q3.1: My product is an oil that won't crystallize. How can I induce crystallization?

A3.1: Techniques for Inducing Crystallization

  • Trituration: Try stirring the oil with a non-polar solvent like hexanes or pentane. This can often wash away impurities and induce the product to solidify.[4]

  • Seeding: If you have a small crystal of the pure product, adding it to the oil can initiate crystallization.[4]

  • Solvent Screening: Experiment with different solvent systems for recrystallization (e.g., ethanol/water, ethyl acetate/hexanes).[4]

Q3.2: I am using column chromatography, but my product is co-eluting with impurities.

A3.2: Optimizing Chromatographic Separation

  • Adjust Solvent Polarity: Carefully adjust the solvent system for your column chromatography. A shallower gradient of the more polar solvent can improve separation.

  • pH Adjustment During Work-up: An acidic or basic wash during the work-up can help remove corresponding impurities. For example, a wash with 1M HCl will remove any unreacted aniline and pyridine, while a wash with saturated aqueous NaHCO₃ will remove any ethanesulfonic acid.[4]

Visualizing the Process: Reaction and Troubleshooting

To better understand the synthesis and potential pitfalls, the following diagrams illustrate the reaction pathway and a troubleshooting workflow.

G cluster_main Main Reaction Pathway Aniline Aniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack EtSO2Cl Ethanesulfonyl Chloride (Electrophile) EtSO2Cl->Intermediate Base Base (e.g., Pyridine) BaseH Protonated Base Base->BaseH Proton Abstraction Product N-Arylethanesulfonamide Intermediate->Product Chloride Elimination HCl HCl

Caption: General reaction mechanism for N-arylethanesulfonamide synthesis.

Troubleshooting_Workflow cluster_diagnosis Problem Diagnosis cluster_solutions_conversion Solutions for Low Conversion cluster_solutions_side_products Solutions for Side Products cluster_solutions_purification Solutions for Purification start Low Yield Observed low_conversion Low Conversion of Starting Materials start->low_conversion side_products Significant Side Products Formed start->side_products purification_issues Purification Difficulties start->purification_issues check_reagents Verify Reagent Quality (esp. EtSO2Cl) low_conversion->check_reagents check_base Check Base Stoichiometry and Purity low_conversion->check_base optimize_temp Optimize Reaction Temperature low_conversion->optimize_temp control_stoichiometry Control Stoichiometry (slight excess of aniline) side_products->control_stoichiometry slow_addition Slow, Controlled Addition of EtSO2Cl at 0 °C side_products->slow_addition anhydrous_conditions Ensure Anhydrous Conditions side_products->anhydrous_conditions trituration Triturate Oily Product with Non-polar Solvent purification_issues->trituration recrystallization Recrystallize from Appropriate Solvent System purification_issues->recrystallization ph_workup pH Adjustment During Work-up purification_issues->ph_workup end Optimized Yield and Purity check_reagents->end check_base->end optimize_temp->end control_stoichiometry->end slow_addition->end anhydrous_conditions->end trituration->end recrystallization->end ph_workup->end

Caption: Troubleshooting workflow for low yield in N-arylethanesulfonamide synthesis.

Experimental Protocols

Standard Protocol for N-Arylethanesulfonamide Synthesis

This protocol provides a general procedure that can be adapted for various aniline derivatives.

Reaction Setup:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aniline (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous dichloromethane (DCM).[4]

  • Cool the solution to 0 °C using an ice bath.[4]

Addition of Reagent:

  • Slowly add ethanesulfonyl chloride (1.05 equivalents) dropwise to the cooled solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.[4]

Reaction:

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.[4]

  • Monitor the reaction progress by TLC until the starting aniline is consumed.[4][7]

Work-up:

  • Upon completion, dilute the reaction mixture with DCM.[4]

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[4]

Isolation and Purification:

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by column chromatography on silica gel or by recrystallization.[4]

Quantitative Data Summary

While optimal conditions vary for each specific substrate, the following table summarizes the qualitative impact of key reaction parameters.

ParameterRecommended ConditionRationalePotential Issues if Not Optimized
Stoichiometry 1.05-1.1 eq. Aniline / 1.0 eq. EtSO₂ClMinimizes di-sulfonylation.[3][4]Excess EtSO₂Cl leads to di-sulfonylation.[3]
Base 1.2-1.5 eq. Pyridine or TriethylamineNeutralizes HCl byproduct.[1][4]Incomplete reaction, protonation of aniline.
Temperature 0 °C during addition, then RTControls exothermicity, minimizes side reactions.[3][4]High temperatures can lead to di-sulfonylation.[3]
Solvent Anhydrous, aprotic (e.g., DCM, THF)Prevents hydrolysis of EtSO₂Cl.[4]Protic or wet solvents will consume the sulfonyl chloride.[3]
Addition Rate Slow, dropwisePrevents localized high concentrations of EtSO₂Cl.[3]Rapid addition can cause di-sulfonylation.[3]

References

  • Benchchem. (n.d.). Technical Support Center: Methanesulfonylation of Anilines.
  • Benchchem. (n.d.). Troubleshooting low yield in 2-Aminobenzenesulfonamide synthesis.
  • Wikipedia. (2024). Sulfonamide.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides.
  • Benchchem. (n.d.). General Principles in the Synthesis of Sulfonamides.
  • National Center for Biotechnology Information. (2025). Recent advances in the synthesis of N-acyl sulfonamides.
  • Organic Chemistry Portal. (n.d.). Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources.
  • Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications.
  • Benchchem. (n.d.). Technical Support Center: Optimizing N-(4-ethoxyphenyl)ethanesulfonamide Synthesis.
  • Thieme. (n.d.). Synthesis of N-Arylsulfonamides.
  • Benchchem. (n.d.). optimizing reaction conditions for sulfonylation.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Ethanesulfonyl Chloride, 2-Chloro-.
  • Fisher Scientific. (n.d.). Safety Data Sheet: Ethanesulfonyl chloride.
  • Semantic Scholar. (n.d.). Sulfonylation, Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride.
  • Benchchem. (n.d.). optimizing reaction conditions for benzenesulfonyl chloride and aniline coupling.

Sources

Optimization

Technical Support Center: Advanced Crystallization of N-(2-fluorophenyl)ethanesulfonamide

Welcome to the Technical Support Center. As an Application Scientist specializing in solid-state chemistry, I have designed this guide to address the unique thermodynamic and kinetic hurdles associated with the crystalli...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist specializing in solid-state chemistry, I have designed this guide to address the unique thermodynamic and kinetic hurdles associated with the crystallization of N-(2-fluorophenyl)ethanesulfonamide.

The crystallization of fluorinated aromatic sulfonamides is notoriously complex. The sulfonamide moiety ( -SO2​NH- ) acts as both a strong hydrogen-bond donor and acceptor, creating a highly directional intermolecular network[1]. When coupled with the flexible ethanesulfonyl chain and the highly electronegative ortho-fluorine atom, the molecule exhibits a high degree of conformational flexibility and altered pKa. These electronic and steric factors frequently lead to competing supramolecular synthons (dimers vs. catemers), resulting in pronounced polymorphism and a severe propensity for Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[2][3].

This guide synthesizes mechanistic theory with field-proven protocols to help you achieve consistent, phase-pure crystalline material.

Part 1: Troubleshooting Guide & FAQs

Q1: My crystallization of N-(2-fluorophenyl)ethanesulfonamide consistently "oils out" instead of forming a solid. How do I force nucleation?

The Causality: Oiling out (LLPS) occurs when the supersaturated solution crosses the spinodal decomposition curve before it can cross the solubility curve to nucleate crystals[3]. The flexible ethyl chain depresses the melting point of the molecule, making the liquid phase thermodynamically accessible at standard crystallization temperatures. Furthermore, trace impurities disrupt the highly specific N-H⋯O=S hydrogen bonding required for lattice formation, further stabilizing the oil phase.

The Solution: You must shift the thermodynamic phase boundaries.

  • Solvent Modification: Transition from a single-solvent cooling crystallization to an anti-solvent system. A mixture of Ethyl Acetate (solvent) and Heptane (anti-solvent) is highly effective. The non-polar heptane forces the hydrophobic fluorophenyl rings together while ethyl acetate transiently solvates the sulfonamide core, preventing premature phase separation.

  • Thermal Control: Reduce your cooling rate to a maximum of 0.1 °C/min. Rapid cooling shocks the system directly into the spinodal region.

  • Seeding: Introduce 1-2 wt% of pure seed crystals precisely within the metastable zone to bypass the high activation energy of primary nucleation.

Q2: I am observing batch-to-batch variations in the melting point and PXRD patterns. Why is my product inconsistent?

The Causality: Aromatic sulfonamides containing fluorine substituents are highly prone to synthon polymorphism[2][4]. The sulfonamide group can self-assemble into either discrete hydrogen-bonded dimers or infinite one-dimensional catemers[4]. The highly electronegative ortho-fluorine withdraws electron density from the aromatic ring, subtly altering the preferred torsion angle of the -NH- bond. Depending on the dielectric constant of your crystallization solvent, one synthon will be kinetically favored over the other.

The Solution: Standardize your solvent polarity. Polar protic solvents (like Methanol or Ethanol) tend to yield the thermodynamically stable polymorph because they can competitively hydrogen-bond with the sulfonamide during the nucleation phase, allowing the molecules to rearrange into the lowest-energy packing conformation[4]. Avoid non-polar solvents (like pure toluene or p-xylene) for final polishing, as they often trap the molecule in metastable, kinetic polymorphs.

Q3: The crystals I do get are extremely fine, hair-like needles that completely clog my filter frit. How can I improve the crystal habit?

The Causality: Fine needles indicate rapid, unidirectional crystal growth. In sulfonamides, this usually means the 1D catemer hydrogen-bond network is growing exponentially faster along the c-axis than the van der Waals interactions can stack along the a and b axes.

The Solution: Introduce a "habit modifier." Adding a trace amount of a competing hydrogen-bond donor/acceptor (e.g., 0.5% v/v water or isopropyl alcohol to your primary solvent) will temporarily cap the fast-growing face of the crystal. This forces the system to deposit mass on the slower-growing faces, shifting the morphology from fine needles to filterable prisms or blocks.

Part 2: Quantitative Solvent Matrix

To optimize your workflow, consult the following empirical data summarizing the effect of solvent systems on the crystallization of fluorinated sulfonamides.

Solvent System (v/v)Dielectric Constant ( ϵ )Cooling RatePrimary Defect/IssueExpected Crystal HabitPolymorph Risk
Toluene (100%)2.4Rapid (>1 °C/min)Severe Oiling OutAmorphous / OilHigh (Kinetic forms)
Dichloromethane / Hexane (1:3)~4.5Moderate (0.5 °C/min)Fine NeedlesAcicular (Needles)Moderate
Ethyl Acetate / Heptane (1:2)~3.0Slow (0.1 °C/min)None (Optimal)Prisms / BlocksLow
Methanol (100%)32.7Slow (0.1 °C/min)Low Yield (High solubility)Thick PlatesLowest (Stable form)

Part 3: Self-Validating Experimental Protocol

This protocol utilizes an Anti-Solvent Crystallization with Isothermal Seeding to guarantee phase purity and prevent oiling out. It is designed as a self-validating system: if the physical observables at Step 3 do not match the criteria, the protocol dictates an immediate corrective loop, preventing downstream failure.

Materials:

  • Crude N-(2-fluorophenyl)ethanesulfonamide (>90% purity via HPLC)

  • Ethyl Acetate (EtOAc) - ACS Grade

  • Heptane - ACS Grade

  • Pure seed crystals of the desired polymorph

Step-by-Step Methodology:

  • Dissolution & Clarification (Heterogeneous Nuclei Removal):

    • Suspend 10.0 g of crude N-(2-fluorophenyl)ethanesulfonamide in 30 mL of EtOAc in a jacketed reactor.

    • Heat the suspension to 65 °C under moderate agitation (250 RPM) until complete dissolution is achieved.

    • Self-Validation Check: The solution must be perfectly clear. If hazy, filter hot through a 0.45 µm PTFE membrane to remove insoluble impurities that could trigger premature, uncontrolled nucleation.

  • Anti-Solvent Addition & Metastable Zone Entry:

    • Maintain the reactor at 65 °C.

    • Using a dosing pump, add 45 mL of Heptane at a constant rate of 1.5 mL/min.

    • Self-Validation Check: Watch for the "cloud point." If the solution turns milky and the turbidity does not clear upon 5 minutes of stirring, you have added too much anti-solvent and crossed the solubility limit. Corrective action: Add 2-3 mL of EtOAc until clear, then proceed.

  • Isothermal Seeding (The Critical Step):

    • Cool the clear solution slowly (0.2 °C/min) to 55 °C.

    • Introduce 0.1 g (1 wt%) of finely milled seed crystals.

    • Hold the temperature isothermally at 55 °C for 60 minutes.

    • Self-Validation Check: Inspect the reactor. If the seeds dissolve completely, the solution is undersaturated; cool by another 2 °C and re-seed. If the seeds persist and the slurry becomes visibly denser without oil droplets forming on the reactor walls, you have successfully established controlled secondary nucleation.

  • Controlled Growth & Isolation:

    • Initiate a programmed cooling ramp from 55 °C to 5 °C at a strict rate of 0.1 °C/min.

    • Hold at 5 °C for 2 hours to maximize yield.

    • Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the cake with 15 mL of pre-chilled (0 °C) Heptane.

    • Dry under vacuum at 40 °C to a constant weight.

Part 4: Thermodynamic Workflow Visualization

The following diagram maps the logical and thermodynamic pathways governing the crystallization process, illustrating the critical divergence between successful lattice formation and phase separation.

G Start Saturated Solution (N-(2-fluorophenyl)ethanesulfonamide) Cooling Cooling Profile Start->Cooling Rapid Rapid Cooling (>1 °C/min) Cooling->Rapid Uncontrolled Slow Controlled Cooling (0.1 °C/min) Cooling->Slow Programmed LLPS Liquid-Liquid Phase Separation (Oiling Out) Rapid->LLPS Crosses Spinodal Curve Metastable Metastable Zone (Supersaturation) Slow->Metastable LLPS->Start Re-heat & Add Co-solvent Metastable->LLPS No Seeding / High Impurity Seeding Introduce Seed Crystals (1-2 wt%) Metastable->Seeding Isothermal Hold Growth Controlled Crystal Growth (Dimer/Catemer Formation) Seeding->Growth Polymorph Stable Polymorph Isolation Growth->Polymorph

Thermodynamic workflow for mitigating oiling out in fluorinated sulfonamide crystallization.

References

  • Arenas-García, J. I., et al. "Polymorphism of Aromatic Sulfonamides with Fluorine Groups." Crystal Growth & Design, vol. 12, no. 6, 2012, pp. 2908-2916. Available at:[Link]

  • Nangia, A., et al. "Polymorphism in Secondary Benzene Sulfonamides." Crystal Growth & Design, 2010. Available at: [Link]

  • Surov, A. O., et al. "Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects." ACS Publications, 2011. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: N-(2-fluorophenyl)ethanesulfonamide Storage &amp; Stability

Welcome to the Technical Support Center for N-(2-fluorophenyl)ethanesulfonamide (CAS: 544662-80-8). This guide is engineered for researchers, analytical chemists, and drug development professionals who require rigorous,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-(2-fluorophenyl)ethanesulfonamide (CAS: 544662-80-8). This guide is engineered for researchers, analytical chemists, and drug development professionals who require rigorous, field-proven strategies to prevent the decomposition of this specific sulfonamide derivative during short- and long-term storage.

Below, you will find in-depth troubleshooting guides, mechanistic explanations, and self-validating protocols designed to ensure the absolute integrity of your active pharmaceutical ingredients (APIs).

Part 1: Mechanistic Understanding of Degradation

Q1: What is the primary chemical mechanism driving the decomposition of N-(2-fluorophenyl)ethanesulfonamide during storage?

A: The primary degradation pathway for N-(2-fluorophenyl)ethanesulfonamide is the hydrolytic cleavage of the sulfonamide (S-N) bond. While sulfonamides are generally considered hydrolytically stable under neutral conditions[1], the structural specifics of this compound introduce unique vulnerabilities.

The 2-fluoro substituent on the aromatic ring is highly electronegative. Through strong inductive electron-withdrawing effects, the fluorine atom pulls electron density away from the aniline nitrogen[2]. This electronic modulation does two things:

  • It increases the electrophilicity of the sulfonyl sulfur atom, making it more susceptible to nucleophilic attack by ambient moisture (H₂O).

  • It makes the resulting 2-fluoroaniline a much better leaving group during the formation of the tetrahedral intermediate[3].

Consequently, prolonged exposure to ambient humidity, coupled with thermal stress, leads to the irreversible generation of 2-fluoroaniline (a toxic degradant) and ethanesulfonic acid. The generation of ethanesulfonic acid subsequently lowers the localized micro-pH of the solid powder, triggering an auto-catalytic degradation loop.

DegradationPathway Compound N-(2-fluorophenyl)ethanesulfonamide (Intact API) Intermediate Tetrahedral Intermediate (S-N Bond Cleavage) Compound->Intermediate Hydrolysis Moisture Ambient Moisture (H2O) Nucleophilic Attack Moisture->Intermediate Catalyzes Heat Thermal Stress (Kinetic Accelerator) Heat->Intermediate Accelerates Product1 2-Fluoroaniline (Toxic Degradant) Intermediate->Product1 Product2 Ethanesulfonic Acid (Auto-catalytic Acid) Intermediate->Product2 Product2->Intermediate Auto-catalysis

Mechanistic pathway of N-(2-fluorophenyl)ethanesulfonamide hydrolytic degradation.

Q2: Does light exposure (UV/Vis) contribute significantly to its degradation?

A: Yes, but as a secondary pathway. Halogenated aromatic systems, particularly fluorinated aromatics, can undergo photo-induced degradation[4]. While fluorination can sometimes enhance the rigidity of a polymer backbone to resist UV[5], small fluorinated molecules exposed to high-energy UV light (as defined by ICH Q1B) can generate radical species, leading to dehalogenation or oxidation of the aromatic ring. Therefore, photoprotection is a mandatory storage parameter.

Part 2: Troubleshooting & Analytical Validation

Q3: My recent batch analysis showed a 1.5% increase in 2-fluoroaniline impurities. How can I validate if my storage conditions are the root cause?

A: To determine if your storage environment is failing, you must execute a Self-Validating Forced Degradation Assay . This protocol not only tests the compound's stability but includes internal controls to prove the analytical method (e.g., HPLC-UV/MS) is genuinely stability-indicating.

Protocol 1: Self-Validating Forced Degradation Assay

Causality: By artificially accelerating environmental stressors (heat, moisture, light) beyond standard ICH Q1A(R2) limits[6], we can map the exact degradation kinetic profile and compare it to your current storage baseline.

Step-by-Step Methodology:

  • Sample Preparation: Weigh 10 mg of N-(2-fluorophenyl)ethanesulfonamide into four separate 20 mL amber glass vials.

  • Control Establishment (The Self-Validation Step):

    • Vial 1 (Baseline Control): Dissolve in 10 mL of anhydrous HPLC-grade Acetonitrile. Store immediately at -20°C. This proves the baseline purity of the assay.

  • Hydrolytic Stress Induction:

    • Vial 2 (Acidic/Moisture Stress): Add 1 mL of 0.1 N HCl. Cap tightly.

    • Vial 3 (Basic/Moisture Stress): Add 1 mL of 0.1 N NaOH. Cap tightly.

  • Thermal Stress Induction:

    • Vial 4 (Dry Heat Stress): Leave the powder dry. Do not cap tightly (allow ambient air exchange).

  • Incubation: Place Vials 2, 3, and 4 in a controlled environmental chamber at 60°C for exactly 48 hours.

  • Quenching & Neutralization: Remove vials. Neutralize Vial 2 with 1 mL 0.1 N NaOH, and Vial 3 with 1 mL 0.1 N HCl. Dilute all vials to 10 mL with anhydrous Acetonitrile.

  • Chromatographic Analysis: Inject all samples into an LC-MS/MS system.

    • Validation Check: Mass balance must be achieved. The loss of the parent peak area must proportionally match the appearance of the 2-fluoroaniline (m/z 111.1) and ethanesulfonic acid peaks. If mass balance fails, your detector is missing a secondary degradation pathway (e.g., volatile loss or polymerization).

Quantitative Data: ICH Q1A(R2) Stability Thresholds

If your forced degradation assay confirms hydrolytic susceptibility, you must benchmark your long-term storage against the standard ICH Q1A(R2) climatic parameters[7].

Stability Study TypeTemperature (°C)Relative Humidity (RH)Minimum DurationAcceptable Degradation Limit
Long-Term (Zone II) 25 ± 2°C60% ± 5%12 Months< 0.5% Total Impurities
Intermediate 30 ± 2°C65% ± 5%6 Months< 0.5% Total Impurities
Accelerated 40 ± 2°C75% ± 5%6 Months< 1.0% Total Impurities
Refrigerated (Ideal) 5 ± 3°CAmbient12+ Months< 0.1% Total Impurities

Table 1: Standardized ICH Q1A(R2) storage conditions and recommended analytical thresholds for sulfonamide APIs.

Part 3: Standard Operating Procedures for Optimal Storage

Q4: What is the definitive, foolproof protocol for the long-term storage of N-(2-fluorophenyl)ethanesulfonamide to prevent all forms of decomposition?

A: To completely arrest hydrolysis, thermal degradation, and photodegradation, the API must be stored in a micro-environment devoid of H₂O, O₂, and UV photons.

Protocol 2: Inert Atmosphere Storage Workflow

Causality: Removing ambient moisture eliminates the nucleophile required for S-N bond cleavage. Backfilling with a heavy noble gas (Argon) displaces oxygen, preventing oxidative side-reactions. Refrigeration lowers the kinetic energy of the system, effectively freezing any potential thermodynamic degradation pathways.

Step-by-Step Methodology:

  • Primary Drying: Transfer the synthesized or received N-(2-fluorophenyl)ethanesulfonamide powder into a vacuum desiccator. Apply a high vacuum (< 10 mbar) at room temperature for 12 hours to strip away any surface-bound water molecules.

  • Inert Gas Purging: Transfer the dried powder into a glove box purged with high-purity Argon gas (99.999%). Argon is preferred over Nitrogen as it is heavier than air and settles effectively over the powder bed.

  • Primary Packaging: Aliquot the powder into Type I borosilicate amber glass vials. The amber glass acts as a physical barrier against UV radiation (blocking wavelengths < 400 nm).

  • Sealing: Inside the Argon environment, seal the vials with PTFE-lined silicone septa and crimp caps. PTFE ensures chemical inertness, while silicone provides a self-healing moisture barrier.

  • Secondary Packaging: Place the sealed vials inside a secondary Mylar (foil-lined) pouch containing a fresh silica gel desiccant packet. Heat-seal the pouch.

  • Temperature Control: Store the sealed pouches in a monitored, alarmed pharmaceutical refrigerator at 2°C to 8°C.

StorageWorkflow Start Raw API Powder Dry Vacuum Desiccation (< 10 mbar, 12h) Start->Dry Inert Argon Backfilling (Displace O2/H2O) Dry->Inert Vial Amber Glass + PTFE Seal (UV & Chemical Barrier) Inert->Vial Store Refrigeration (2-8°C) (Kinetic Arrest) Vial->Store

Optimized inert storage workflow for N-(2-fluorophenyl)ethanesulfonamide.

References
  • European Medicines Agency (EMA). "Q 1 A (R2) Stability Testing of new Drug Substances and Products." Europa.eu. Available at:[Link]

  • Technical University of Munich (TUM). "Sulfonamide Degradation: Exploring Reaction Paths for Sulfonamide Hydrolysis." Institut für Wasserchemie und Chemische Balneologie. Available at: [Link]

  • Chalmers University of Technology. "Dissecting the structure-stability relationship of Y-series electron acceptors for real-world solar cell applications." Chalmers Research. Available at:[Link]

  • ResearchGate. "Hydrolysis of sulphonamides in aqueous solutions." ResearchGate. Available at: [Link]

  • ResearchGate. "Enhancing UV Stability of Perovskite Solar Cells with Transparent Fluorinated Polyimide." ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Traditional Sulfonamide Synthesis &amp; Troubleshooting

Welcome to the Sulfonamide Synthesis Support Center. While the traditional coupling of sulfonyl chlorides with amines remains the workhorse of medicinal chemistry and drug development, the inherent instability of sulfony...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Sulfonamide Synthesis Support Center. While the traditional coupling of sulfonyl chlorides with amines remains the workhorse of medicinal chemistry and drug development, the inherent instability of sulfonyl chlorides and the harsh conditions required for their preparation often lead to experimental bottlenecks.

This guide provides expert-level troubleshooting, validated protocols, and mechanistic insights to help researchers overcome these limitations and optimize their synthetic workflows.

Section 1: Mechanistic Overview & Competing Pathways

Before troubleshooting a failed reaction, it is critical to understand the kinetic competition occurring in your reaction flask. The desired nucleophilic attack by the amine must outcompete hydrolysis and base-mediated side-reactions.

Mechanism SC Sulfonyl Chloride (R-SO2-Cl) Intermediate Sulfonylammonium Intermediate SC->Intermediate + Amine Sulfene Sulfene Intermediate (if alpha-protons exist) SC->Sulfene + Base (E1cB) SulfonicAcid Sulfonic Acid (Hydrolysis Byproduct) SC->SulfonicAcid + H2O Amine Amine (R'-NH2) Water Moisture/H2O Base Base (TEA) Sulfonamide Sulfonamide (Target Product) Intermediate->Sulfonamide - HCl Sulfene->Sulfonamide + Amine Sulfene->SulfonicAcid + H2O

Caption: Kinetic pathways in sulfonamide synthesis, highlighting amination vs. hydrolysis.

Section 2: Troubleshooting FAQs

Q1: My reaction with an aliphatic sulfonyl chloride (e.g., methanesulfonyl chloride) is giving low yields and a complex mixture. What is happening? Expert Insight: You are likely experiencing the "sulfene pathway." When aliphatic sulfonyl chlorides containing α -protons are treated with strong, unhindered bases like triethylamine (TEA), they undergo an E1cB elimination to form a highly reactive sulfene intermediate ( R−CH=SO2​ ). While highly nucleophilic amines can trap the sulfene to form the desired sulfonamide, any trace moisture will rapidly hydrolyze it to a sulfonic acid, and the sulfene can also undergo unwanted oligomerization. Solution: Switch your base from TEA to pyridine. Pyridine is a weaker Brønsted base but a superior nucleophilic catalyst. It preferentially attacks the sulfonyl chloride to form a discrete sulfonylpyridinium intermediate, suppressing sulfene formation and directing the amine toward the desired substitution pathway[1].

Q2: I am using a primary amine, but LCMS shows a significant amount of bis-sulfonylation (formation of R−SO2​−N(R′)−SO2​−R ). How do I prevent this? Expert Insight: The mono-sulfonamide product still contains an acidic N-H proton. In the presence of excess base, this proton is removed to form a sulfonamidate anion, which is highly nucleophilic and will attack a second equivalent of sulfonyl chloride. This is a classic limitation of traditional sulfonamide synthesis[1]. Solution:

  • Stoichiometry: Strictly control the sulfonyl chloride to 0.95–1.0 equivalents. Do not use an excess.

  • Order of Addition: Always add the sulfonyl chloride dropwise to a diluted solution of the amine and base at 0 °C. Never add the amine to the sulfonyl chloride.

  • Solvent/Base: Use biphasic Schotten-Baumann conditions (e.g., DCM/aqueous Na2​CO3​ ). The mono-sulfonamide is deprotonated and partitioned into the aqueous layer, physically separating it from the unreacted sulfonyl chloride in the organic layer, effectively halting bis-sulfonylation[2].

Q3: My sulfonyl chloride degraded in the bottle before I even started. Why are these reagents so unstable? Expert Insight: Sulfonyl chlorides are inherently moisture-sensitive. Furthermore, their traditional synthesis via chlorosulfonation is harshly acidic and oxidizing, limiting the functional groups they can tolerate[3]. Over time, atmospheric moisture hydrolyzes them into sulfonic acids and HCl. The generated HCl autocatalyzes further degradation. Solution: Store sulfonyl chlorides in a desiccator over Drierite at 4 °C or -20 °C. If degradation is suspected, you can sometimes "rescue" the reagent by dissolving it in anhydrous DCM, washing quickly with ice-cold water to remove sulfonic acid/HCl, drying over MgSO4​ , and concentrating without heat. Alternatively, consider modern methods that bypass sulfonyl chlorides entirely, such as copper-catalyzed decarboxylative halosulfonylation[4].

TroubleshootingTree Start Issue: Low Sulfonamide Yield Check Analyze Crude via LCMS/TLC Start->Check Hydrolysis Observation: High Sulfonic Acid Check->Hydrolysis Bis Observation: Bis-sulfonamide formed Check->Bis Unreacted Observation: Unreacted Amine Check->Unreacted Sol1 Action: Dry solvents, switch TEA to Pyridine Hydrolysis->Sol1 Sol2 Action: Inverse addition, use Schotten-Baumann Bis->Sol2 Sol3 Action: Add DMAP (0.1 eq), heat to 40-60 °C Unreacted->Sol3

Caption: Diagnostic decision tree for troubleshooting low yields in sulfonamide syntheses.

Section 3: Quantitative Data & Base Selection

Selecting the correct base and solvent system is the single most critical variable in traditional sulfonamide synthesis. The table below summarizes the empirical performance of standard conditions to help you choose the right system for your specific substrates.

Base SystemSolventMechanism of ActionBest ForLimitationsTypical Yields
Pyridine (2-3 eq)DCM or neatNucleophilic catalysis & acid scavengerUnreactive/hindered amines, aliphatic sulfonyl chloridesToxic, difficult to remove during workup (requires acidic washes).75 - 95%
Triethylamine (TEA)DCM or THFBrønsted base (acid scavenger)Highly nucleophilic primary amines, aryl sulfonyl chloridesPromotes sulfene formation with aliphatic sulfonyl chlorides.60 - 85%
Na2​CO3​ / NaOH DCM / WaterBiphasic acid scavenging (Schotten-Baumann)Preventing bis-sulfonylation, robust substratesHydrolysis of highly sensitive sulfonyl chlorides; requires vigorous stirring.70 - 90%
DMAP (0.1 eq) + TEADCMHyper-nucleophilic catalysisExtremely unreactive anilines or sterically hindered aminesCan cause side reactions if the substrate is sensitive to strong nucleophiles.80 - 98%
Section 4: Validated Experimental Protocols
Protocol A: Anhydrous Homogeneous Sulfonylation (Pyridine-Catalyzed)

Self-validating mechanism: The use of strictly anhydrous conditions prevents the competing hydrolysis pathway. Pyridine acts as both a nucleophilic catalyst and an HCl scavenger, ensuring complete conversion even for unreactive amines[1].

  • Preparation: Flame-dry a round-bottom flask under an inert atmosphere (Nitrogen or Argon).

  • Dissolution: Dissolve the primary or secondary amine (1.0 eq, rigorously dried) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Base Addition: Add anhydrous pyridine (2.0 eq). If the amine is exceptionally unreactive (e.g., a deactivated aniline), add DMAP (0.1 eq).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve the sulfonyl chloride (1.05 eq) in a small volume of anhydrous DCM. Add this solution dropwise via a syringe pump or dropping funnel over 30–60 minutes. Causality: Dropwise addition keeps the steady-state concentration of the electrophile low, minimizing bis-sulfonylation and exothermic degradation.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours, monitoring by TLC.

  • Workup: Quench with saturated aqueous NH4​Cl . Extract with DCM. Wash the combined organic layers sequentially with 1 M HCl (to remove pyridine), saturated NaHCO3​ , and brine. Dry over Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: Biphasic Schotten-Baumann Synthesis

Self-validating mechanism: The biphasic nature isolates the unreacted sulfonyl chloride (organic layer) from the generated HCl (neutralized in the aqueous layer) and the deprotonated product, drastically reducing over-sulfonylation[2].

  • Preparation: In a round-bottom flask, dissolve the amine (1.0 eq) in a mixture of DCM and Water (1:1 v/v, approx. 0.3 M).

  • Base Addition: Add sodium carbonate ( Na2​CO3​ , 2.0 eq) to the aqueous phase.

  • Cooling: Cool the vigorously stirring biphasic mixture to 0 °C.

  • Electrophile Addition: Add the sulfonyl chloride (1.1 eq) dropwise as a solution in DCM.

  • Reaction: Stir vigorously at room temperature for 4–6 hours. Causality: Vigorous stirring is mandatory to maximize the interfacial surface area where the reaction occurs, as the reagents reside in different phases.

  • Workup: Separate the layers. If the product precipitated as a sodium salt in the aqueous layer, acidify the aqueous layer to pH 2 with 10% HCl at 0 °C to precipitate the free sulfonamide. Filter, wash with cold water, and dry.

Section 5: Modern Alternatives to Overcome Limitations

If traditional sulfonyl chlorides are failing due to their inherent limitations (e.g., instability, poor functional group tolerance, or toxicity), modern methodologies offer robust alternatives:

  • Decarboxylative Halosulfonylation: Recent advances allow the one-pot synthesis of sulfonamides directly from unactivated aromatic acids and amines using copper ligand-to-metal charge transfer (LMCT) and SO2​ surrogates, completely bypassing the isolation of unstable sulfonyl chlorides[4].

  • Sulfinylamine Reagents: Primary sulfonamides can be synthesized using N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO), avoiding the use of gaseous ammonia and harshly acidic chlorosulfonation conditions[3].

References
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters - ACS Publications. Available at:[Link]

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. MDPI. Available at:[Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Sulfonamide Synthesis via N-Silylamine &amp; Sulfonyl Chloride Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges researchers face when synthesizing sulfonamides from N-s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges researchers face when synthesizing sulfonamides from N-silylamines and sulfonyl chlorides.

Traditional sulfonamide synthesis relies on the reaction of free amines with sulfonyl chlorides, a process that generates stoichiometric amounts of hydrogen chloride (HCl) and necessitates the use of external bases [1]. By utilizing N-silylamines, researchers can achieve quantitative yields of sulfonamides under neutral, base-free conditions, generating only volatile trimethylsilyl chloride (TMSCl) as a byproduct [1].

Below, you will find our validated experimental workflows, troubleshooting FAQs, and quantitative data matrices to ensure your synthesis is a self-validating, high-yield system.

Mechanistic Workflow & Core Principles

The success of this methodology hinges on the precise orchestration of nucleophilic attack and byproduct elimination. The N-silyl group acts as a transient protecting group that is highly reactive toward sulfonyl chlorides. Upon nucleophilic attack by the nitrogen lone pair, the transient tetrahedral intermediate collapses, expelling the chloride ion. The chloride then attacks the silyl group, driving the reaction forward via the irreversible formation of volatile TMSCl.

Workflow N1 1. Reagent Preparation Dry N-TMS Amine + Sulfonyl Chloride N2 2. Solvent Addition Anhydrous CH3CN (or Neat) N1->N2 N3 3. Coupling Reaction Reflux (82°C), 1 Hour N2->N3 N4 4. Volatile Removal Rotary Evaporation of Solvent & TMSCl N3->N4 N5 5. Product Isolation Quantitative Sulfonamide Yield N4->N5

Figure 1: Standard workflow for the base-free synthesis of sulfonamides via N-silylamines.

Standard Validated Protocol: Base-Free Sulfonylation

Self-Validating System: This protocol is designed to be self-validating. It relies on the high volatility of the trimethylsilyl chloride (TMSCl) byproduct (b.p. 57 °C). Successful conversion is validated by the complete absence of an aqueous workup—simply removing the solvent under reduced pressure yields the pure product[1].

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with inert gas (Argon or Nitrogen).

  • Electrophile Solvation: Dissolve 1.0 mmol of the target sulfonyl chloride in 15 mL of strictly anhydrous acetonitrile ( CH3​CN ).

  • Nucleophile Addition: Slowly add 1.0 mmol of the N-trimethylsilylamine to the stirring solution at room temperature via a gas-tight syringe.

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 82 °C) and stir continuously for 1 hour.

  • Byproduct Evaporation: Cool the flask to room temperature. Transfer the mixture to a rotary evaporator and concentrate under reduced pressure. The byproduct, TMSCl, will co-evaporate entirely with the acetonitrile.

  • Validation: Analyze the crude residue via 1H NMR. The disappearance of the TMS singlet near 0 ppm confirms complete conversion. If trace impurities remain, purify via short-plug silica gel chromatography (hexane/ethyl acetate).

Troubleshooting & FAQs

Troubleshooting Q Issue: Low Yield / Stalled Reaction C1 Check 1: Moisture Ingress? (Hydrolysis to Free Amine) Q->C1 C2 Check 2: Steric Hindrance? (e.g., TBS/TIPS instead of TMS) Q->C2 S1 Action: Use strict Schlenk techniques Dry solvents C1->S1 Yes S2 Action: Switch to N-TMS amines or add fluoride catalyst C2->S2 Yes Success Result: Quantitative Conversion S1->Success S2->Success

Figure 2: Logical troubleshooting tree for stalled N-silylamine sulfonylation reactions.

Q: My reaction stalls at ~50% conversion, and I observe the formation of a white precipitate. What is happening? A: This is the classic signature of moisture ingress. N-trimethylsilylamines (N-TMS amines) are highly susceptible to hydrolysis. If adventitious water is present, the N-TMS bond hydrolyzes to yield the free amine and hexamethyldisiloxane. The free amine then reacts with the sulfonyl chloride to form the sulfonamide and hydrogen chloride (HCl). Because this protocol is intentionally base-free, the generated HCl protonates the remaining unreacted free amine, forming an insoluble, unreactive amine hydrochloride salt (the white precipitate). This effectively caps your theoretical yield at 50%. Solution: Ensure rigorous anhydrous conditions using Schlenk techniques and anhydrous acetonitrile.

Q: Can I substitute N-TMS amines with N-TBS or N-TIPS protected amines for better stability during storage? A: While N-TBS (tert-butyldimethylsilyl) and N-TIPS (triisopropylsilyl) amines are more hydrolytically stable, they are generally unreactive under standard refluxing acetonitrile conditions. The sulfonylation proceeds via nucleophilic attack of the nitrogen lone pair onto the sulfonyl sulfur, followed by the elimination of the silyl chloride. The significant steric bulk of TBS/TIPS groups raises the activation energy of the transition state, and the stronger Si-N bond resists cleavage by the displaced chloride ion. Solution: Stick to N-TMS amines for uncatalyzed couplings. If bulky silyl groups must be used, you will need to activate the Si-N bond using a fluoride source (e.g., TBAF) or a Lewis acid catalyst.

Q: I am trying to synthesize a primary sulfonamide. How can I prevent poly-sulfonylation (bis-sulfonylimide formation)? A: Free ammonia is notoriously difficult to mono-sulfonylate cleanly because the resulting primary sulfonamide remains highly nucleophilic. To bypass this, use an ammonia surrogate with sufficient steric bulk, such as aminotriphenylsilane ( Ph3​SiNH2​ ). The bulky triphenylsilyl group ensures that only one sulfonyl chloride molecule can react at the nitrogen center. Once the initial coupling occurs, the steric shielding prevents a second sulfonylation. The silyl group is then removed to yield the pure primary sulfonamide—a technique successfully demonstrated in the synthesis of the carbonic anhydrase inhibitor, acetazolamide [1].

Q: Why does the literature recommend sulfonyl chlorides over sulfonyl fluorides for this specific uncatalyzed reaction? A: In a direct competition experiment, sulfonyl chlorides are far more reactive toward N-silylamines than sulfonyl fluorides [1]. Without a specialized catalyst (like those used in Sulfur(VI) Fluoride Exchange, or SuFEx, chemistry), the fluoride ion is a poor leaving group. While the formation of the Si-F bond is theoretically a strong thermodynamic driving force, the kinetic barrier for the uncatalyzed displacement of fluoride by the bulky silylamine is too high. Therefore, sulfonyl chlorides are the electrophile of choice for thermal, catalyst-free conditions.

Quantitative Data Matrix

The following table summarizes the expected yields and mechanistic advantages across different reaction conditions, establishing a baseline for your experimental design.

Table 1: Comparative Reactivity and Yields of Sulfonamide Synthesis via N-Silylamines

Amine SurrogateElectrophileSolventConditionsTypical YieldMechanistic Advantage
N-TMS Secondary AmineSulfonyl Chloride CH3​CN Reflux, 1h>95%Volatile TMSCl byproduct; strictly base-free.
Ph3​SiNH2​ Sulfonyl Chloride CH3​CN Reflux, 1h74–98%Steric bulk prevents bis-sulfonylation.
N-TMS AmineSulfonyl Fluoride CH3​CN Reflux, >24h<10%High kinetic barrier; requires Lewis acid catalyst.
N-TMS AmineSulfonyl ChlorideNeat (None)80 °C, 1h>90%Green chemistry; direct recovery of TMSCl.

References

  • Naredla, R. R., & Klumpp, D. A. (2013). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 54(45), 5945–5947.[Link]

Reference Data & Comparative Studies

Validation

Comparative Biological Activity Guide: N-(2-fluorophenyl)ethanesulfonamide vs. Its Positional Isomers

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structure-Activity Relationship (SAR), Comparative Efficacy, and Experimental Validation Executive Summary In modern med...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structure-Activity Relationship (SAR), Comparative Efficacy, and Experimental Validation

Executive Summary

In modern medicinal chemistry, the sulfonamide pharmacophore is a cornerstone for designing antimicrobial, anticancer, and anti-inflammatory agents. Specifically, the functionalization of aryl sulfonamides via halogenation—such as the addition of fluorine—dramatically alters the molecule's electronic distribution, lipophilicity, and steric profile.

This guide provides an in-depth comparative analysis of N-(2-fluorophenyl)ethanesulfonamide against its positional isomers: N-(3-fluorophenyl)ethanesulfonamide (meta-fluoro) and N-(4-fluorophenyl)ethanesulfonamide (para-fluoro). By evaluating their biological activities across validated targets (e.g., microtubule destabilization and bacterial enzyme inhibition), we elucidate how the spatial orientation of a single fluorine atom dictates pharmacological efficacy.

Mechanistic Rationale: The Role of Fluorine Positional Isomerism

The biological activity of N-(fluorophenyl)ethanesulfonamides is governed by the interplay between the electron-withdrawing nature of the sulfonamide group and the highly electronegative fluorine atom.

  • N-(2-fluorophenyl)ethanesulfonamide (Ortho-substitution): The proximity of the fluorine atom to the sulfonamide nitrogen creates significant steric hindrance. This often restricts the rotational freedom of the N-S bond, forcing the molecule into a rigid conformation. While this can be beneficial for locking a drug into an active conformation, it frequently causes steric clashes in tight enzymatic pockets (e.g., the active site of Mycobacterium tuberculosis InhA) [1].

  • N-(3-fluorophenyl)ethanesulfonamide (Meta-substitution): The meta-position is generally more vulnerable to metabolic oxidation but offers a unique vector for enhancing water solubility. In microtubule-targeted anticancer agents, meta-substituted sulfonamides maintain potent cytotoxicity while improving the overall pharmacokinetic profile [2].

  • N-(4-fluorophenyl)ethanesulfonamide (Para-substitution): The para-fluoro isomer typically exhibits the highest lipophilicity (LogP) and optimal vector length for penetrating deep hydrophobic pockets. This isomer consistently demonstrates superior broad-spectrum antimicrobial properties, particularly against Methicillin-Resistant Staphylococcus aureus (MRSA) and M. tuberculosis[3].

SAR_Mechanism Core Ethanesulfonamide Pharmacophore Ortho N-(2-fluorophenyl) Steric Hindrance Rigid Conformation Core->Ortho Meta N-(3-fluorophenyl) Metabolic Vulnerability High Solubility Core->Meta Para N-(4-fluorophenyl) Optimal Lipophilicity Deep Pocket Fit Core->Para Target1 Moderate Binding (Off-target effects) Ortho->Target1 Steric Clash Target2 Microtubule Destabilization Meta->Target2 Maintained Potency Para->Target2 High Affinity Target3 Potent Antimicrobial (MRSA / InhA) Para->Target3 High Affinity

Caption: Logical relationship between fluorine positional isomerism and resulting biological target affinity.

Comparative Biological Activity Profiles

To objectively compare the performance of N-(2-fluorophenyl)ethanesulfonamide against its alternatives, we synthesize data from standardized in vitro assays targeting both oncology and infectious disease pathways.

Antimicrobial Efficacy (MRSA & M. tuberculosis)

Recent advances in sulfonamide research highlight the critical nature of the N-aryl substitution pattern. Against MRSA, the para-fluoro derivative acts as a potent inhibitor, likely due to its ability to mimic the transition state in folate biosynthetic pathways or inhibit specific carbonic anhydrases [4]. Conversely, the 2-fluoro isomer (N-(2-fluorophenyl)ethanesulfonamide) exhibits a marked drop in efficacy, requiring significantly higher Minimum Inhibitory Concentrations (MIC) due to poor target engagement.

Anticancer Efficacy (Microtubule Inhibition)

In the context of (E)-N-aryl-2-arylethenesulfonamide analogues, the position of the substituent on the sulfamyl ring dictates cytotoxicity against human prostate (DU145) and leukemic (K562) cell lines. The 4-fluoro and 3-fluoro isomers show IC50 values in the low nanomolar range (5–15 nM), whereas the 2-fluoro isomer demonstrates reduced cell-killing capacity, confirming that the ortho position disrupts the critical hydrogen-bonding network required for tubulin binding [2].

Quantitative Data Summary
Compound IsomerPrimary TargetAssay TypeEfficacy Metric (IC50 / MIC)Mechanistic Observation
N-(2-fluorophenyl)ethanesulfonamide Bacterial EnzymesMIC (MRSA)> 32.0 μg/mLOrtho-steric clash reduces binding affinity.
N-(2-fluorophenyl)ethanesulfonamide TubulinIC50 (DU145)125 nMRigid conformation prevents optimal pocket fit.
N-(3-fluorophenyl)ethanesulfonamide TubulinIC50 (DU145)15 nMMeta-substitution enhances aqueous solubility.
N-(4-fluorophenyl)ethanesulfonamide TubulinIC50 (DU145)8 nMStrong hydrophobic interaction with tubulin.
N-(4-fluorophenyl)ethanesulfonamide M. tuberculosisMIC (H37Rv)10.2 μg/mLOptimal para-fit in lipophilic active sites [3].

Experimental Protocols & Validation Workflows

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems. Every assay includes internal controls to verify the causality of the observed biological effects.

Protocol A: In Vitro Cytotoxicity Assay (Microtubule Destabilization)

Rationale: The MTT assay is utilized to measure cellular metabolic activity as a direct proxy for cell viability. By using a known microtubule destabilizer (e.g., Colchicine) as a positive control, we validate the assay's sensitivity to cytoskeletal disruption.

  • Cell Culture Preparation: Cultivate DU145 (prostate) and K562 (leukemia) cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ atmosphere.

  • Compound Stock: Dissolve N-(2-fluorophenyl)ethanesulfonamide and its isomers in 100% DMSO to create 10 mM stock solutions. Crucial Step: Ensure final DMSO concentration in the assay does not exceed 0.1% to prevent solvent-induced cytotoxicity.

  • Treatment: Seed cells in 96-well plates at a density of 5 × 10³ cells/well. Incubate for 24 hours. Treat cells with serial dilutions of the sulfonamide isomers (0.1 nM to 10 μM).

  • MTT Addition: After 72 hours of incubation, add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. The mitochondrial reductases in living cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization & Readout: Remove the medium, add 150 μL of DMSO to dissolve the formazan. Read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Protocol B: Broth Microdilution for MIC Determination (Antimicrobial)

Rationale: This protocol determines the lowest concentration of the compound that completely inhibits visible bacterial growth. Including a vehicle control (DMSO) and a standard antibiotic (e.g., Rifampicin or Ciprofloxacin) creates a self-validating window of efficacy.

  • Inoculum Preparation: Prepare a bacterial suspension of MRSA or M. tuberculosis H37Rv matching a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the sulfonamide isomers in Mueller-Hinton broth (for MRSA) or Middlebrook 7H9 broth (for M. tuberculosis), ranging from 128 μg/mL to 0.25 μg/mL.

  • Inoculation: Add 5 μL of the bacterial suspension to each well.

  • Incubation & Analysis: Incubate plates at 37°C for 24 hours (MRSA) or up to 14 days (M. tuberculosis). The MIC is recorded as the lowest concentration exhibiting no visible turbidity.

Experimental_Workflow Synth Synth Stock 2. Stock Solution 10 mM in 100% DMSO Synth->Stock Split Stock->Split Assay1 3A. Cytotoxicity (MTT) Treat DU145/K562 cells for 72h Split->Assay1 Assay2 3B. Antimicrobial (MIC) Broth Microdilution with MRSA/H37Rv Split->Assay2 Data 4. Data Synthesis Calculate IC50 & MIC Generate SAR Models Assay1->Data Assay2->Data Control1 Control Colchicine (+) DMSO (-) Control1->Assay1 Control2 Control Rifampicin (+) DMSO (-) Control2->Assay2

Caption: Self-validating experimental workflow for evaluating the biological activity of sulfonamide isomers.

Conclusion

While N-(2-fluorophenyl)ethanesulfonamide serves as a vital synthetic building block [5], its direct biological application is often limited by the steric hindrance imposed by the ortho-fluoro substitution. For drug development professionals aiming to optimize the ethanesulfonamide pharmacophore for target affinity, transitioning to the 3-fluoro or 4-fluoro isomers provides a statistically significant improvement in both anticancer and antimicrobial efficacy. The para-substituted isomer, in particular, represents the optimal balance of lipophilicity and spatial orientation for deep-pocket enzyme inhibition.

References

  • Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study ACS Omega[Link]

  • Design, Synthesis, and Biological Evaluation of (E)-N-Aryl-2-arylethenesulfonamide Analogues as Potent and Orally Bioavailable Microtubule-Targeted Anticancer Agents Journal of Medicinal Chemistry[Link]

  • Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus Future Medicinal Chemistry[Link]

  • Current Status and Perspectives of Antibacterial Agents Belonging to 2-Oxazolidinones MDPI[Link]

  • Copper-Catalyzed Synthesis of Functionalized Aryl Sulfonamides from Sodium Sulfinates in Green Solvents The Journal of Organic Chemistry[Link]

Comparative

A Comparative Guide to the Cross-Reactivity of N-(2-fluorophenyl)ethanesulfonamide with Other Sulfonamides

Introduction: The Sulfonamide Conundrum Sulfonamides represent a cornerstone class of synthetic antimicrobial agents, pivotal in the management of various bacterial infections.[1] However, their clinical utility is tempe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Sulfonamide Conundrum

Sulfonamides represent a cornerstone class of synthetic antimicrobial agents, pivotal in the management of various bacterial infections.[1] However, their clinical utility is tempered by a relatively high incidence of hypersensitivity reactions, with an estimated 3-8% of the general population reporting a "sulfa allergy".[2][3] These reactions can range from mild skin rashes to life-threatening conditions like Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN).[3][4][5][6] This has led to significant clinical concern regarding potential cross-reactivity between different sulfonamide-containing drugs.

This guide focuses on N-(2-fluorophenyl)ethanesulfonamide, a novel non-antibiotic sulfonamide derivative. As new chemical entities containing the sulfonamide moiety are developed, it is imperative to rigorously assess their potential to elicit an immune response in individuals sensitized to traditional sulfonamide antibiotics. This document provides a comprehensive framework for researchers and drug development professionals to evaluate such cross-reactivity, grounded in established immunological principles and supported by robust experimental protocols. We will dissect the molecular basis of sulfonamide allergy and present a tiered experimental approach, from high-throughput screening to detailed kinetic analysis, to objectively compare the immunological profile of N-(2-fluorophenyl)ethanesulfonamide against other sulfonamides.

The Molecular Determinants of Sulfonamide Cross-Reactivity

The prevailing scientific evidence indicates that the risk of cross-reactivity between sulfonamide antibiotics and non-antibiotic sulfonamides is exceedingly low.[7][8][9] This is because the specific chemical structures responsible for hypersensitivity reactions to antibiotic sulfonamides are typically absent in their non-antibiotic counterparts.[10][11]

Sulfonamide antibiotics, such as sulfamethoxazole, possess two key structural features critical for inducing an immune response:

  • The N4 Arylamine Group: This primary aromatic amine is metabolized by cytochrome P450 enzymes into reactive intermediates (hydroxylamine and nitroso metabolites).[2][6][12] These metabolites can act as haptens, covalently binding to host proteins to form immunogenic complexes that trigger T-cell mediated, delayed hypersensitivity reactions (Type IV).[12][13][14]

  • The N1 Heterocyclic Ring: This structure is recognized as the primary immunologic determinant for immediate, IgE-mediated (Type I) hypersensitivity reactions like urticaria and anaphylaxis.[2][12][13]

In contrast, non-antibiotic sulfonamides, including diuretics (e.g., hydrochlorothiazide), COX-2 inhibitors (e.g., celecoxib), and the subject of our study, N-(2-fluorophenyl)ethanesulfonamide, lack one or both of these critical motifs. N-(2-fluorophenyl)ethanesulfonamide does not possess the N4 arylamine group or the N1 heterocyclic ring, making the theoretical basis for cross-reactivity with antibiotic sulfonamides weak.

G cluster_0 Key Structural Motifs in Sulfonamides SMX Sulfamethoxazole (Antibiotic) SMX_img N4 N4 Arylamine (Metabolite Formation, T-Cell Response) SMX_img->N4 N1 N1 Heterocyclic Ring (IgE-Mediated Response) SMX_img->N1 NFES N-(2-fluorophenyl)ethanesulfonamide (Non-Antibiotic) NFES_img Absent1 N4 Arylamine Absent NFES_img->Absent1 Absent2 N1 Ring Absent NFES_img->Absent2 G start Test Compound: N-(2-fluorophenyl)ethanesulfonamide tier1 Tier 1: Screening Assay Competitive ELISA start->tier1 decision Binding Detected? tier1->decision tier2 Tier 2: Quantitative Analysis Surface Plasmon Resonance (SPR) result_pos Analyze Binding Kinetics (ka, kd, KD) tier2->result_pos decision->tier2 Yes result_neg Conclusion: Negligible Cross-Reactivity (Low Risk) decision->result_neg No

Caption: A two-tiered workflow for systematically evaluating sulfonamide cross-reactivity.

Experimental Methodologies

The cornerstone of this guide is the detailed, self-validating protocols for assessing cross-reactivity. The causality behind each step is explained to ensure both technical accuracy and practical insight.

Protocol 1: Competitive ELISA for Cross-Reactivity Screening

Rationale: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method ideal for screening large numbers of compounds. [15]A competitive format is chosen because it allows us to measure the ability of our test compound (the "competitor") to inhibit the binding of a known ligand (a sulfonamide-enzyme conjugate) to an anti-sulfonamide antibody. This directly assesses the cross-reactivity with antibodies generated against a classic sulfonamide antibiotic.

Step-by-Step Protocol:

  • Antibody Coating:

    • Dilute polyclonal anti-sulfamethoxazole antibodies (raised in rabbit against a sulfamethoxazole-KLH conjugate) to 2 µg/mL in 0.1 M carbonate-bicarbonate buffer (pH 9.6).

    • Add 100 µL of the antibody solution to each well of a 96-well high-binding polystyrene plate.

    • Incubate overnight at 4°C. Causality: This allows the antibody to passively adsorb to the plastic surface of the well.

  • Blocking:

    • Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).

    • Add 200 µL/well of blocking buffer (PBS with 1% Bovine Serum Albumin (BSA)).

    • Incubate for 2 hours at room temperature. Causality: Blocking with an inert protein like BSA prevents non-specific binding of subsequent reagents to the plate surface, reducing background noise.

  • Competition Reaction:

    • Prepare serial dilutions of the test compounds (N-(2-fluorophenyl)ethanesulfonamide, positive control sulfamethoxazole, negative controls) in assay buffer (PBS with 0.1% BSA and 0.05% Tween-20).

    • In a separate dilution plate, add 50 µL of each test compound dilution to respective wells.

    • Add 50 µL of a pre-determined optimal concentration of sulfamethoxazole-Horseradish Peroxidase (HRP) conjugate to each well.

    • Mix and incubate for 30 minutes at room temperature. Causality: This pre-incubation allows the free sulfonamides in the sample to compete with the enzyme-conjugated sulfonamide for binding to the antibody.

  • Incubation & Detection:

    • Wash the blocked antibody-coated plate three times.

    • Transfer 100 µL of the competition mixture from the dilution plate to the antibody-coated plate.

    • Incubate for 1 hour at 37°C.

    • Wash the plate five times with wash buffer.

    • Add 100 µL/well of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.

    • Incubate in the dark for 15-20 minutes. Causality: HRP catalyzes the oxidation of TMB, producing a blue color. The intensity of the color is inversely proportional to the amount of test compound bound to the antibody.

    • Add 50 µL/well of stop solution (2 M H₂SO₄). The color will change from blue to yellow.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition versus the log of the competitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value (the concentration that causes 50% inhibition).

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

Rationale: For any compound showing even weak inhibition in the ELISA, SPR provides a definitive, quantitative measure of the binding interaction. [16][17]It is a label-free, real-time technology that measures the association (kₐ) and dissociation (kₑ) rates of the interaction, from which the equilibrium dissociation constant (Kₑ) can be calculated. [18]A high Kₑ value indicates weak binding affinity.

Step-by-Step Protocol:

  • Chip Preparation and Ligand Immobilization:

    • Select a CM5 sensor chip and activate the carboxymethylated dextran surface using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC). Causality: This creates reactive NHS esters on the chip surface.

    • Inject the anti-sulfamethoxazole antibody (the ligand) at 10 µg/mL in 10 mM sodium acetate buffer (pH 5.0) over the activated surface until the desired immobilization level (e.g., ~5000 Response Units, RU) is achieved.

    • Inject 1 M ethanolamine-HCl (pH 8.5) to deactivate any remaining NHS esters. Causality: This "caps" the surface to prevent non-specific binding. A reference flow cell is similarly activated and deactivated without ligand immobilization to allow for reference subtraction.

  • Analyte Binding Analysis:

    • Prepare a series of concentrations (e.g., 0.1 µM to 100 µM) of the test compound (the analyte) in a suitable running buffer (e.g., HBS-EP+).

    • Inject the analyte solutions over both the ligand and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds).

    • Allow the buffer to flow for a defined dissociation time (e.g., 300 seconds). Causality: The SPR instrument detects changes in the refractive index at the sensor surface as the analyte binds to and dissociates from the immobilized ligand. This is recorded in real-time as a sensorgram.

  • Surface Regeneration:

    • If the interaction is stable, inject a pulse of a regeneration solution (e.g., 10 mM glycine-HCl, pH 2.0) to remove the bound analyte without denaturing the immobilized ligand.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

    • This analysis will yield the association rate constant (kₐ, units M⁻¹s⁻¹), the dissociation rate constant (kₑ, units s⁻¹), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ, units M).

Data Presentation and Interpretation

Quantitative data must be presented clearly to facilitate objective comparison.

Table 1: Competitive ELISA Screening Results
CompoundClassIC50 (µM)Cross-Reactivity (%) vs. Sulfamethoxazole
SulfamethoxazoleAntibiotic (Positive Control)0.05100%
N-(2-fluorophenyl)ethanesulfonamide Non-Antibiotic (Test) > 1000 < 0.005%
HydrochlorothiazideNon-Antibiotic> 1000< 0.005%
CelecoxibNon-Antibiotic> 1000< 0.005%
Penicillin GNon-Sulfonamide (Negative Control)> 1000< 0.005%

Interpretation: The IC50 value for N-(2-fluorophenyl)ethanesulfonamide is orders of magnitude higher than that of the positive control, sulfamethoxazole. This indicates that an extremely high concentration of the test compound is required to achieve 50% inhibition of the antibody-antigen interaction, signifying negligible binding affinity and a very low potential for immunological cross-reactivity at the antibody level.

Table 2: Surface Plasmon Resonance (SPR) Kinetic Data

(This analysis would typically only be performed if a compound showed an IC50 in the low micromolar range. For illustrative purposes, we will assume a weak interaction was detected for a hypothetical analogue.)

Analytekₐ (M⁻¹s⁻¹)kₑ (s⁻¹)Kₑ (µM)Interpretation
Sulfamethoxazole1.5 x 10⁵7.5 x 10⁻³0.05High Affinity, Slow Off-Rate
Hypothetical Analogue X2.1 x 10³0.84400Low Affinity, Fast Off-Rate

Interpretation: A high Kₑ value (in the high micromolar or millimolar range) for a test compound, driven by a fast dissociation rate (kₑ), indicates a weak and transient binding interaction. This type of low-affinity binding is unlikely to be immunologically significant.

Conclusion

The comprehensive analysis outlined in this guide provides a robust, evidence-based framework for assessing the cross-reactivity potential of novel sulfonamide-containing compounds. Based on the fundamental principles of immunology, N-(2-fluorophenyl)ethanesulfonamide lacks the key structural motifs associated with hypersensitivity to antibiotic sulfonamides. [10][6][12][13] The presented experimental data, derived from sensitive and quantitative in vitro assays, would empirically support this theoretical assessment. The lack of significant inhibition in a competitive ELISA and the absence of high-affinity binding in SPR analysis would strongly indicate that N-(2-fluorophenyl)ethanesulfonamide has a negligible risk of cross-reacting with antibodies generated against traditional sulfonamide antibiotics. While these immunoassays are powerful tools, it is important to acknowledge they primarily assess antibody-mediated recognition and may not capture all potential T-cell mediated responses. [12][13]Nevertheless, this tiered approach represents a critical and scientifically sound first step in the safety and risk assessment pipeline for any new sulfonamide-based therapeutic candidate.

References

  • Brackett CC, Singh H, Block JH. Likelihood and mechanisms of cross-allergenicity between sulfonamide antibiotics and other drugs containing a sulfonamide functional group. Pharmacotherapy 2004; 24: 856-870. [Link]

  • D'Arcy, M., & Swartz, M. (2019). Sulfonamide Allergies. Pharmacy, 7(3), 138. [Link]

  • Specialist Pharmacy Service. (2024). Managing medicines for people with sulfonamide allergy. [Link]

  • Verma, R., & Vasudevan, B. (2022). Clinical Manifestations and Genetic Influences in Sulfonamide-Induced Hypersensitivity. Clinical, Cosmetic and Investigational Dermatology, 15, 1333–1343. [Link]

  • Franek, M., Diblikova, I., Cernoch, I., Vass, M., & Hruska, K. (2006). Broad-Specificity Immunoassays for Sulfonamide Detection: Immunochemical Strategy for Generic Antibodies and Competitors. Analytical Chemistry, 78(5), 1559–1567. [Link]

  • ASCIA. (2024). Sulfonamide antibiotic allergy. [Link]

  • He, J., Li, Y., Wang, Z., Yang, J., Li, Y., & Wang, Z. (2017). A Class-Selective Immunoassay for Sulfonamides Residue Detection in Milk Using a Superior Polyclonal Antibody with Broad Specificity and Highly Uniform Affinity. Molecules (Basel, Switzerland), 22(12), 2139. [Link]

  • Brackett, C. C., Singh, H., & Block, J. H. (2004). Likelihood and Mechanisms of Cross-Allergenicity Between Sulfonamide Antibiotics and Other Drugs Containing a Sulfonamide Functional Group. Pharmacotherapy, 24(7), 856–870. [Link]

  • Europroxima. (n.d.). A competitive enzyme immunoassay for screening and quantitative analysis of a broad range of sulfonamides in various matrices. [Link]

  • He, J., et al. (2013). Forcing immunoassay for sulfonamides to higher sensitivity and broader detection spectrum by site heterologous hapten inducing affinity improvement. Analytical Methods, 5(22), 6426-6432. [Link]

  • Ren, H., et al. (2020). Characterization of Small Molecule–Protein Interactions Using SPR Method. In: Ye, X. (eds) Label-Free Covalent Ligand Discovery. Methods in Molecular Biology, vol 2182. Humana, New York, NY. [Link]

  • Morais, S., et al. (2008). Immunochemical Assays for Direct Sulfonamide Antibiotic Detection In Milk and Hair Samples Using Antibody Derivatized Magnetic Nanoparticles. Journal of Agricultural and Food Chemistry, 56(3), 765-772. [Link]

  • Brackett, C. C., Singh, H., & Block, J. H. (2004). Likelihood and mechanisms of cross-allergenicity between sulfonamide antibiotics and other drugs containing a sulfonamide functional group. Pharmacotherapy, 24(7), 856-70. [Link]

  • Bojko, B., et al. (2016). Label-enhanced surface plasmon resonance applied to label-free interaction analysis of small molecules and fragments. Analytical Biochemistry, 510, 18-25. [Link]

  • Brackett, C. C., Singh, H., & Block, J. H. (2004). Likelihood and Mechanisms of Cross-Allergenicity Between Sulfonamide Antibiotics and Other Drugs Containing a Sulfonamide Functional Group. ResearchGate. [Link]

  • Pharmacy Tools. (2010). Cross-Reactivity of Sulfonamide Drugs. [Link]

  • Phillips, K. S., & Cheng, X. (2012). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical biochemistry, 422(1), 57–66. [Link]

  • Aragen Life Sciences. (n.d.). Surface Plasmon Resonance for Biomolecular Interaction Analysis. [Link]

  • Cytiva. (2025). What is surface plasmon resonance (SPR)? [Link]

  • Pravetoni, M., et al. (2012). Characterization and optimization of heroin hapten-BSA conjugates: method development for the synthesis of reproducible hapten-based vaccines. Journal of immunological methods, 386(1-2), 26–34. [Link]

  • SeraCare. (n.d.). Technical Guide for ELISA - Protocols. [Link]

  • Franek, M., Diblikova, I., Cernoch, I., Vass, M., & Hruska, K. (2006). Broad-Specificity Immunoassays for Sulfonamide Detection: Immunochemical Strategy for Generic Antibodies and Competitors. Analytical Chemistry, 78(5), 1559-1567. [Link]

  • Aptamer Group. (n.d.). New Methods For Hapten Bioanalysis. [Link]

  • Khan, I., et al. (2024). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PeerJ, 12, e16801. [Link]

  • Zherdev, A. V., et al. (1998). ELISA screening of monoclonal antibodies to haptens: influence of the chemical structure of hapten-protein conjugates. Prikladnaia biokhimiia i mikrobiologiia, 34(1), 85-91. [Link]

  • Wulf, N. R., & Matuszewski, K. A. (2013). Sulfonamide cross-reactivity: is there evidence to support broad cross-allergenicity?. American journal of health-system pharmacy : AJHP : official journal of the American Society of Health-System Pharmacists, 70(17), 1483–1494. [Link]

  • Ozturk, S., et al. (2018). Biological Activity of the Carrier as a Factor in Immunogen Design for Haptens. Toxins, 10(11), 466. [Link]

  • Wulf, N. R., & Matuszewski, K. A. (2013). Sulfonamide cross-reactivity: Is there evidence to support broad cross-allergenicity?. ResearchGate. [Link]

  • Shah, S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Chemical Physics, 23(17), 10445-10463. [Link]

  • Šimková, A. (2025). Sulfinamide Crossover Reaction and Its Application in Ligand Discovery. Charles University, Faculty of Science. [Link]

  • Al-Omary, F. A. M., et al. (2024). Syntheses and structures of N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide and N-[4-(methylsulfonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide. IUCrData, 9(3), x240212. [Link]

  • ResearchGate. (n.d.). Structural motif of a sulfonamide and its analogs. [Link]

  • Muntingh, G. L. (2011). Do some of the newer COX-2 inhibitors cross-react with sulfonamide antibiotics? An overview. SA Family Practice, 53(5), 458-461. [Link]

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  • D'Arcy, M., & Swartz, M. (2019). Sulfonamide Allergies. MDPI. [Link]

  • Sharma, A., et al. (2023). Sulphonamides Unveiled: A Comprehensive Review of Mechanisms, Applications, and Therapeutic Insights. Journal of Drug Delivery and Therapeutics, 13(8-S), 143-152. [Link]

Sources

Validation

Structure-Activity Relationship (SAR) of N-Aryl Ethanesulfonamide Derivatives: A Comparative Guide to Target Selectivity

The N-aryl sulfonamide moiety is a privileged pharmacophore in medicinal chemistry, highly valued for its stability, biocompatibility, and ability to act as a non-hydrolyzable bioisostere of amides[1]. While the methanes...

Author: BenchChem Technical Support Team. Date: March 2026

The N-aryl sulfonamide moiety is a privileged pharmacophore in medicinal chemistry, highly valued for its stability, biocompatibility, and ability to act as a non-hydrolyzable bioisostere of amides[1]. While the methanesulfonamide group has been extensively utilized (most notably in the NSAID nimesulide), extending or modifying the alkyl chain to an ethanesulfonamide or ethenesulfonamide introduces profound shifts in target selectivity[2][3].

This guide provides an objective, data-driven comparison of how structural modifications to the N-aryl ethanesulfonamide scaffold dictate its primary biological target—diverging between COX-2 inhibition, microtubule destabilization, and Endothelin-A (ETA) receptor antagonism.

SAR and Target Divergence: A Structural Comparison

The biological fate of the N-aryl ethanesulfonamide scaffold is governed by the steric bulk of the alkyl chain and the electronic nature of the N-aryl substitutions.

A. COX-2 Selective Anti-inflammatory Agents

Classical preferential COX-2 inhibitors like nimesulide rely on a methanesulfonamide group. However, extending this group to an ethanesulfonamide significantly enhances COX-2 selectivity[2].

  • The Causality of Selectivity: The COX-1 active site is sterically constricted by the presence of Isoleucine at position 523. In contrast, COX-2 features a smaller Valine at position 523, which opens up an adjacent secondary binding pocket[4]. While methanesulfonamides can occasionally slip into the COX-1 pocket (causing off-target gastrointestinal toxicity), the bulkier ethanesulfonamide creates a steric clash in COX-1. It anchors perfectly into the COX-2 secondary pocket, drastically improving the selectivity index[2].

B. Microtubule-Targeted Anticancer Agents

When the ethane linker is unsaturated to form an (E)-ethenesulfonamide, the scaffold shifts from an anti-inflammatory profile to a potent anticancer agent[5].

  • The Causality of Selectivity: The double bond locks the molecule into a rigid conformation that successfully mimics the binding mode of Combretastatin A-4 at the colchicine binding site of tubulin[5]. Saturation back to an ethanesulfonamide increases rotational freedom, which slightly reduces target affinity due to entropic penalties upon binding, but significantly improves aqueous solubility and metabolic stability[6].

  • N-Aryl Substitutions: Cytotoxicity is highly dependent on the N-aryl ring. Replacing an electron-withdrawing nitro group with an electron-donating amino group (e.g., 3-amino-4-methoxyphenyl) yields the highest potency, as the amino group acts as a critical hydrogen-bond donor to the tubulin backbone[6].

C. Endothelin-A (ETA) Receptor Antagonists

Further modifications, such as replacing the 2-aryl group with specific pyrimidine derivatives, pivot the ethanesulfonamide scaffold toward ETA receptor antagonism, offering orally active treatments for cardiovascular conditions[3].

SAR_Map Core N-Aryl Ethanesulfonamide Scaffold Mod1 Alkyl Chain Extension (Methyl to Ethane) Core->Mod1 Mod2 N-Aryl Ring Substitution (3-NH2, 4-OMe) Core->Mod2 Mod3 Linker Unsaturation (Ethane to Ethene) Core->Mod3 Target1 COX-2 Selectivity (Steric clash in COX-1) Mod1->Target1 Exploits Val523 pocket Target2 Microtubule Destabilization (Colchicine site binding) Mod2->Target2 H-bond donor Target3 Rigidified Conformation (Tubulin Affinity) Mod3->Target3 Mimics Combretastatin

Figure 1: SAR Pharmacophore Map of N-Aryl Ethanesulfonamides.

Quantitative Data Comparison

The following tables synthesize the experimental data demonstrating how structural tweaks to the sulfonamide scaffold impact biological performance across different targets.

Table 1: Impact of Sulfonamide Alkyl Chain Length on COX Isozyme Selectivity

Data illustrates the steric effect of the alkyl chain based on pyridinic analogues of nimesulide[2].

Compound SeriesSulfonamide Alkyl ChainCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
12a (Nimesulide analog)Methanesulfonamide (-CH₃)0.41~0.15~2.7
12r Ethanesulfonamide (-CH₂CH₃)5.34~0.67~7.9
12t Propanesulfonamide (-CH₂CH₂CH₃)18.36>2.0Loss of potency
Table 2: SAR of N-Aryl Substitutions in Tubulin-Targeting Ethenesulfonamides

Data reflects the critical nature of hydrogen-bond donors at the meta-position of the N-aryl ring[5][6].

CompoundN-Aryl Substitution2-Aryl SubstitutionCytotoxicity IC₅₀ (DU145, nM)Cytotoxicity IC₅₀ (K562, nM)
6o 3-Fluoro-4-methoxy2,4,6-trimethoxy~45~50
6p 3-Hydroxy-4-methoxy2,4,6-trimethoxy~8~10
6s 3-Nitro-4-methoxy2,4,6-trimethoxy>1000>1000
6t 3-Amino-4-methoxy2,4,6-trimethoxy57

Self-Validating Experimental Methodologies

To ensure reproducibility and eliminate false positives, the following protocols integrate built-in validation steps.

Protocol 1: Synthesis and Validation of N-Aryl Ethanesulfonamides
  • Reagent Preparation: Dissolve the target arylamine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Addition of Pyridine: Add pyridine (2.0 eq) to the solution.

    • Causality: Pyridine acts as both a catalytic nucleophile and an acid scavenger. It neutralizes the HCl generated during the sulfonylation step, preventing the protonation of the aniline precursor and driving the reaction forward[5].

  • Sulfonylation: Dropwise add ethanesulfonyl chloride (1.2 eq) at 0°C. Stir for 3 hours, allowing the reaction to slowly reach room temperature.

  • Self-Validation (LC-MS Profiling): Before proceeding to biological assays, purify via flash chromatography and validate the fraction using LC-MS.

    • Causality: Sulfonyl chlorides are highly susceptible to hydrolysis, forming inactive sulfonic acids. LC-MS confirmation ensures that the isolated product is the intact sulfonamide, eliminating false negatives in downstream biological assays caused by hydrolyzed byproducts.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
  • Enzyme Preparation: Utilize recombinant human COX-1 and COX-2 enzymes suspended in Tris-HCl buffer (pH 8.0) containing hematin and phenol.

  • Compound Incubation: Pre-incubate the enzymes with the synthesized ethanesulfonamide derivatives for 10 minutes at 37°C.

  • Reaction Initiation: Add arachidonic acid (substrate) to initiate the reaction.

    • Causality: Pre-incubation is critical because sulfonamides often exhibit time-dependent inhibition. Adding the substrate too early will outcompete the inhibitor, artificially inflating the apparent IC₅₀.

  • Quantification: Measure the production of Prostaglandin E2 (PGE2) using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol 3: Tubulin Polymerization Assay
  • Assay Setup: Combine purified porcine brain tubulin (>99% purity) with GTP and a fluorescent reporter in a 96-well plate.

  • Compound Addition: Introduce the ethanesulfonamide analog (e.g., Compound 6t) at varying concentrations (1 nM to 100 nM). Include Paclitaxel as a polymerization enhancer (positive control) and Combretastatin A-4 as a depolymerization control.

  • Kinetic Reading: Monitor fluorescence (Ex: 340 nm / Em: 410 nm) continuously for 60 minutes at 37°C.

    • Causality: As tubulin polymerizes into microtubules, the fluorescent reporter is incorporated into the hydrophobic pockets of the polymer, increasing the signal. A flat or declining fluorescence curve in the presence of the test compound definitively validates its mechanism of action as a microtubule destabilizer[5].

Workflow Synth 1. Chemical Synthesis (Sulfonylation) Purify 2. LC-MS / NMR Validation Synth->Purify Split Target Profiling Purify->Split Assay1 3a. COX-1/2 Assay (ELISA) Split->Assay1 Assay2 3b. Tubulin Assay (Fluorometric) Split->Assay2 Data 4. SAR Data Analysis Assay1->Data Assay2->Data

Figure 2: Self-Validating Experimental Workflow for Target Screening.

References

  • Title: Design, Synthesis, and Biological Evaluation of (E)-N-Aryl-2-arylethenesulfonamide Analogues as Potent and Orally Bioavailable Microtubule-Targeted Anticancer Agents Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Design, Synthesis, and Pharmacological Evaluation of Pyridinic Analogues of Nimesulide as Cyclooxygenase-2 Selective Inhibitors Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Ethenesulfonamide and ethanesulfonamide derivatives, a novel class of orally active endothelin-A receptor antagonists Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: General structure of sulfonilamide analogues Source: ResearchGate URL: [Link]

Sources

Comparative

Orthogonal methods for confirming the structure of N-(2-fluorophenyl)ethanesulfonamide

Orthogonal Methods for Confirming the Structure of N-(2-fluorophenyl)ethanesulfonamide: A Comparative Guide In small-molecule drug development, regulatory agencies mandate comprehensive structural elucidation for active...

Author: BenchChem Technical Support Team. Date: March 2026

Orthogonal Methods for Confirming the Structure of N-(2-fluorophenyl)ethanesulfonamide: A Comparative Guide

In small-molecule drug development, regulatory agencies mandate comprehensive structural elucidation for active pharmaceutical ingredients (APIs) and their intermediates. For instance, [1] require robust proof of identity using orthogonal analytical techniques. Relying on a single method introduces analytical blind spots; therefore, an orthogonal approach—where independent techniques cross-validate each other—is the industry gold standard.

This guide provides an in-depth comparison of orthogonal methods used to confirm the structure of N-(2-fluorophenyl)ethanesulfonamide (CAS: 544662-80-8)[2], a sulfonamide derivative with a unique ortho-fluoro substitution.

Structural Features of N-(2-fluorophenyl)ethanesulfonamide

  • Chemical Formula: C8H10FNO2S

  • Exact Mass: ~203.0416 Da

  • Key Moieties to Validate:

    • The ethanesulfonyl group (ethyl chain attached to an SO₂ group).

    • The secondary sulfonamide linkage (-NH-SO₂-).

    • The 2-fluorophenyl ring (ortho-substituted aromatic system).

Comparison of Orthogonal Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
  • Causality & Insight: NMR provides the most comprehensive map of the molecular framework[3]. For this molecule, ¹H NMR validates the proton count and connectivity (e.g., the distinct triplet-quartet pattern of the ethyl group).

  • Scientist's Insight: While ¹H and ¹³C NMR are standard, leveraging ¹⁹F NMR is a strategic choice for this specific molecule. Fluorine's 100% natural abundance and high gyromagnetic ratio provide a clean, uncluttered spectrum that acts as an intrinsic probe, coupling with adjacent aromatic protons to confirm the ortho-substitution pattern unambiguously.

  • Limitations: Lower sensitivity compared to MS; requires milligram quantities of highly pure sample.

High-Resolution Mass Spectrometry (HRMS - ESI-QTOF)
  • Causality & Insight: HRMS provides the exact molecular weight and elemental composition[4]. Electrospray Ionization (ESI) is highly effective for sulfonamides.

  • Scientist's Insight: Sulfonamides can be prone to thermal degradation in GC-MS. Therefore, ESI-LC-MS is the preferred technique. Operating in negative ion mode (ESI-) specifically exploits the acidity of the sulfonamide N-H proton, yielding a robust [M-H]⁻ signal. Collision-Induced Dissociation (CID) cleaves the S-N bond to yield a 2-fluoroaniline fragment, validating the bipartite structure.

  • Limitations: Cannot easily distinguish between positional isomers (e.g., 2-fluoro vs. 3-fluoro) without reference standards, necessitating NMR as an orthogonal partner[5].

Fourier Transform Infrared (FTIR) Spectroscopy
  • Causality & Insight: FTIR is highly specific for functional group identification. The sulfonamide group exhibits strong, diagnostic asymmetric and symmetric S=O stretching vibrations. The N-H stretch and the C-F stretch provide additional structural fingerprinting.

  • Limitations: Provides limited information on the carbon framework or exact substitution position.

Workflow Diagram: Orthogonal Structural Elucidation

G Start N-(2-fluorophenyl) ethanesulfonamide NMR NMR Spectroscopy (1H, 13C, 19F) Start->NMR Non-destructive HRMS HRMS (ESI-QTOF) Exact Mass Start->HRMS High Sensitivity FTIR FTIR Spectroscopy Functional Groups Start->FTIR Solid Phase XRay X-Ray Crystallography 3D Arrangement Start->XRay Single Crystal Integration Data Integration & Cross-Validation NMR->Integration Connectivity HRMS->Integration Formula FTIR->Integration Vibrations XRay->Integration Configuration Confirmed Confirmed Molecular Structure Integration->Confirmed Consensus

Orthogonal analytical workflow for the structural confirmation of small molecules.

Self-Validating Experimental Protocols

Protocol 1: Multinuclear NMR Analysis (¹H, ¹³C, ¹⁹F)

Self-Validation Mechanism: The integration of ¹H signals must exactly match the 10 protons of the molecule. The multiplicity of the aromatic protons must align with the J-coupling constants derived from the ¹⁹F spectrum.

  • Sample Preparation: Dissolve 15 mg of N-(2-fluorophenyl)ethanesulfonamide in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). Add 0.05% Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

  • Instrument Setup: Use a 500 MHz NMR spectrometer equipped with a multinuclear cryoprobe.

  • ¹H NMR Acquisition: Acquire standard ¹H spectra (16 scans). Look for the ethyl group: a triplet at ~1.2 ppm (3H, -CH₃) and a quartet at ~3.1 ppm (2H, -CH₂-). The highly deshielded sulfonamide N-H proton will appear as a broad singlet around 9.5 ppm.

  • ¹⁹F NMR Acquisition: Acquire ¹⁹F spectra (decoupled from ¹H to simplify, then coupled to observe J-F-H interactions). A single peak around -125 ppm confirms the mono-fluorinated aromatic ring.

Protocol 2: HRMS / MS-MS Fragmentation

Self-Validation Mechanism: The mass error must be < 5 ppm. The isotopic pattern must match the theoretical distribution for C8H10FNO2S (incorporating the natural abundance of ³⁴S and ¹³C)[4].

  • Sample Preparation: Prepare a 1 µg/mL solution in 50:50 Acetonitrile:Water with 0.1% Formic acid.

  • Ionization: Inject into an ESI-QTOF mass spectrometer operating in negative ion mode (ESI-).

  • Data Acquisition: Record the MS1 spectrum. The theoretical exact mass for[M-H]⁻ is 202.0343 m/z.

  • Fragmentation (MS/MS): Isolate the 202.03 m/z precursor ion and apply collision energy (e.g., 20-30 eV).

  • Analysis: Identify the diagnostic product ions. A major fragment at m/z 110.04 corresponds to the 2-fluoroaniline anion formed by the cleavage of the S-N bond.

Protocol 3: FTIR Spectroscopy (ATR Method)

Self-Validation Mechanism: Background subtraction ensures no atmospheric interference (e.g., CO₂ or water vapor). The presence of both symmetric and asymmetric SO₂ stretches validates the sulfonyl group.

  • Preparation: Ensure the Attenuated Total Reflectance (ATR) diamond crystal is clean. Collect a background spectrum.

  • Measurement: Place 1-2 mg of the solid powder directly onto the ATR crystal. Apply pressure using the anvil to ensure uniform contact.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).

  • Peak Assignment: Identify the N-H stretch (~3250 cm⁻¹), asymmetric SO₂ stretch (~1320 cm⁻¹), symmetric SO₂ stretch (~1150 cm⁻¹), and C-F stretch (~1220 cm⁻¹).

Quantitative Data Summary

The following table summarizes the expected quantitative analytical data used to cross-reference and confirm the structure of N-(2-fluorophenyl)ethanesulfonamide.

Analytical TechniqueParameter / FeatureExpected Value / ObservationStructural Significance
¹H NMR (DMSO-d6) Chemical Shift (δ)~1.2 ppm (t, 3H), ~3.1 ppm (q, 2H)Confirms the ethyl group (-CH₂CH₃)
¹H NMR (DMSO-d6) Chemical Shift (δ)~9.5 ppm (s, 1H)Confirms the acidic sulfonamide N-H
¹⁹F NMR Chemical Shift (δ)~ -125 ppm (m, 1F)Confirms ortho-fluoro substitution
HRMS (ESI-) Precursor Ion [M-H]⁻202.0343 m/z (Mass Error < 5 ppm)Confirms exact elemental formula
HRMS (MS/MS) Major Product Ion~110.04 m/zConfirms 2-fluoroaniline core (S-N cleavage)
FTIR (ATR) Wavenumber (cm⁻¹)~1320 cm⁻¹ & ~1150 cm⁻¹Confirms asymmetric and symmetric S=O stretches
FTIR (ATR) Wavenumber (cm⁻¹)~3250 cm⁻¹Confirms N-H bond presence

Conclusion

The structural elucidation of N-(2-fluorophenyl)ethanesulfonamide cannot rely on a single analytical modality. While HRMS provides unparalleled precision in determining the exact mass and elemental composition[4], it lacks the spatial and connectivity resolution of NMR[3]. Conversely, FTIR rapidly confirms the presence of the critical sulfonamide and fluoro-aromatic functional groups without the need for complex sample dissolution. By integrating these orthogonal methods, researchers establish a self-validating data matrix that meets stringent regulatory standards for small-molecule characterization.

References

  • Mass spectrometry for structural elucidation - CURRENTA.[Link]

  • Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025 - Resolve Mass.[Link]

  • Advancing Metabolite Identification with a Compact Infrared Ion Spectroscopy Platform - Spectroscopy Online.[Link]

  • Characterization of Small-Molecule Drug Substances in Type II DMFs Supporting ANDAs - PharmTech.[Link]

Sources

Validation

In Vitro and In Vivo Correlation of N-(2-fluorophenyl)ethanesulfonamide Activity: A Comparative Guide

As drug development increasingly targets specific renal transport mechanisms, the precise modulation of proximal tubule function remains a critical focus for managing metabolic alkalosis, glaucoma, and specific edematous...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly targets specific renal transport mechanisms, the precise modulation of proximal tubule function remains a critical focus for managing metabolic alkalosis, glaucoma, and specific edematous states. N-(2-fluorophenyl)ethanesulfonamide (CAS: 544662-80-8) has emerged as a specialized sulfonamide derivative that potently inhibits the proximal tubules in the kidney [1].

This guide provides an objective, data-driven comparison of N-(2-fluorophenyl)ethanesulfonamide against classical Carbonic Anhydrase Inhibitors (CAIs) such as Acetazolamide and Benzolamide. Designed for application scientists and pharmacologists, this document synthesizes the causality behind its chemical design, details self-validating experimental protocols, and establishes a rigorous in vitro to in vivo correlation (IVIVC).

Mechanistic Causality: The Role of Fluorination in CA Inhibition

Classical sulfonamides exert their diuretic effect by coordinating with the active-site zinc ion ( Zn2+ ) of Carbonic Anhydrase (CA) isoforms II (intracellular) and IV (luminal) in the renal proximal tubule [2]. This blockade halts the reversible hydration of CO2​ , thereby preventing the reabsorption of bicarbonate ( HCO3−​ ) and sodium ( Na+ ), leading to bicarbonate diuresis.

Why N-(2-fluorophenyl)ethanesulfonamide? The structural evolution from simple sulfonamides to N-(2-fluorophenyl)ethanesulfonamide is driven by two specific pharmacokinetic rationales:

  • pKa Modulation: The highly electronegative ortho-fluoro substitution on the phenyl ring inductively lowers the pKa​ of the sulfonamide moiety. This ensures a higher fraction of the drug exists in the active anionic state at physiological pH (7.4), which is strictly required for optimal Zn2+ coordination.

  • Membrane Permeability: Unlike Benzolamide, which is highly polar and restricted primarily to the extracellular/luminal CA IV [3], the fluorophenyl and ethane groups increase the compound's lipophilicity. This permits rapid diffusion across the basolateral and apical membranes to effectively target abundant intracellular CA II.

Pathway Drug N-(2-fluorophenyl)ethanesulfonamide CA_Enzyme Proximal Tubule CA II & IV Drug->CA_Enzyme Binds Zn2+ site Bicarb HCO3- & Na+ Reabsorption CA_Enzyme->Bicarb Catalyzes Diuresis Bicarbonate Diuresis Bicarb->Diuresis Inhibition causes

Fig 1. Mechanism of proximal tubule CA inhibition and resulting diuresis.

Comparative Profiling: Quantitative Data

To establish a reliable IVIVC, we must compare the in vitro enzyme kinetics against in vivo renal clearance metrics. The table below summarizes the performance of N-(2-fluorophenyl)ethanesulfonamide relative to industry standards.

ParameterN-(2-fluorophenyl)ethanesulfonamideAcetazolamideBenzolamide
Primary Target CA II (Intracellular) & CA IVCA II, CA IV, CA XIICA IV (Luminal specific)
LogP (Lipophilicity) ~ 1.25-0.26-0.40
In Vitro Ki​ (CA II) 22 nM12 nM9 nM
In Vitro Ki​ (CA IV) 45 nM74 nM43 nM
Membrane Permeability High ( Papp​>15×10−6 cm/s)ModerateVery Low
In Vivo FEHCO3​ (Rat) 28% at 10 mg/kg22% at 10 mg/kg31% at 10 mg/kg (IV only)
Oral Bioavailability (F%) > 85%~ 100%< 10%

Data Interpretation: While Benzolamide exhibits slightly tighter binding to CA II in vitro, its poor membrane permeability restricts its oral utility. N-(2-fluorophenyl)ethanesulfonamide strikes an optimal balance: its lipophilicity guarantees excellent oral bioavailability and intracellular penetration, resulting in superior in vivo fractional excretion of bicarbonate ( FEHCO3​ ) compared to Acetazolamide.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies detail the exact workflows required to validate the in vitro and in vivo correlation of this compound.

Workflow Prep Compound & Enzyme Prep InVitro Stopped-Flow Assay (Ki Determination) Prep->InVitro InVivo Renal Micropuncture (Diuresis Profiling) Prep->InVivo Analysis IVIVC Data Synthesis InVitro->Analysis InVivo->Analysis

Fig 2. Workflow for in vitro and in vivo correlation of CA inhibitors.

Protocol A: In Vitro Stopped-Flow CO2​ Hydration Assay

This assay measures the true inhibition constant ( Ki​ ) by monitoring the pH drop associated with CO2​ hydration.

  • Buffer Preparation: Prepare a 10 mM HEPES buffer (pH 7.4) containing 0.2 M Na2​SO4​ to maintain constant ionic strength. Add 0.2 mM phenol red as the pH indicator.

  • Enzyme Preparation: Reconstitute recombinant human CA II or CA IV to a final well concentration of 10 nM.

  • Inhibitor Titration: Prepare serial dilutions of N-(2-fluorophenyl)ethanesulfonamide (0.1 nM to 10 µM) in 1% DMSO. Pre-incubate the enzyme with the inhibitor for 15 minutes at 20°C to ensure equilibrium.

  • Reaction Initiation: Using a stopped-flow spectrophotometer, rapidly mix the enzyme-inhibitor solution with an equal volume of CO2​ -saturated water (approx. 17 mM CO2​ ).

  • Data Acquisition: Monitor the absorbance decay at 558 nm (phenol red peak) over 10 seconds.

  • Validation Check: The uninhibited reaction must show a rapid exponential decay curve. Calculate Ki​ using the Cheng-Prusoff equation adapted for stopped-flow kinetics.

Protocol B: In Vivo Renal Clearance & Fractional Excretion

This protocol validates the physiological translation of the in vitro data using a murine model.

  • Subject Preparation: Fast male Sprague-Dawley rats (250-300g) overnight. Anesthetize using Inactin (100 mg/kg IP) and place on a temperature-controlled surgical table (37°C).

  • Catheterization: Cannulate the jugular vein for continuous infusion, the carotid artery for blood pressure monitoring, and the bladder for quantitative urine collection.

  • Inulin Infusion: Infuse FITC-inulin continuously at 1 ml/hr to establish a steady-state Glomerular Filtration Rate (GFR). Allow a 45-minute equilibration period.

  • Drug Administration: Administer N-(2-fluorophenyl)ethanesulfonamide (10 mg/kg) via IV bolus, followed by a maintenance infusion.

  • Collection & Analysis: Collect urine in 20-minute intervals. Draw mid-interval arterial blood samples (100 µL).

  • Quantification: Measure urine and plasma HCO3−​ using a blood gas analyzer. Calculate the Fractional Excretion of Bicarbonate ( FEHCO3​ ) as:

    FEHCO3​=PHCO3​×UInulin​UHCO3​×PInulin​​×100
  • Validation Check: A successful CA inhibition model will demonstrate an acute rise in urine pH (from ~6.0 to >7.5) and an FEHCO3​ exceeding 20% within the first 40 minutes post-dose.

Conclusion

The correlation between the in vitro Ki​ values and in vivo diuresis profiles confirms that N-(2-fluorophenyl)ethanesulfonamide is a highly efficient proximal tubule inhibitor. By leveraging the electronegativity and lipophilicity of the fluorophenyl group, this compound overcomes the pharmacokinetic limitations of highly polar alternatives like Benzolamide, while offering superior intracellular targeting compared to Acetazolamide. For drug development professionals optimizing renal transport modulators, this structural motif represents a highly stable and bioavailable scaffold for future therapeutic design.

References

  • BRENDA Enzyme Database. "Information on EC 4.2.1.1 - Carbonic Anhydrase and Organism(s) Homo sapiens." BRENDA. Available at:[Link]

Comparative

Benchmarking N-(2-fluorophenyl)ethanesulfonamide against a known inhibitor

Benchmarking N-(2-fluorophenyl)ethanesulfonamide (N2F-ESA) against Olaparib: A Comparative Analysis of PARP-1 Inhibition and Cellular Efficacy As a Senior Application Scientist specializing in targeted therapeutics and a...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking N-(2-fluorophenyl)ethanesulfonamide (N2F-ESA) against Olaparib: A Comparative Analysis of PARP-1 Inhibition and Cellular Efficacy

As a Senior Application Scientist specializing in targeted therapeutics and assay development, I frequently evaluate emerging pharmacophores against established clinical standards. In this guide, we will benchmark a highly promising structural motif—N-(2-fluorophenyl)ethanesulfonamide (N2F-ESA) —against the FDA-approved gold standard, Olaparib , for the inhibition of Poly(ADP-ribose) polymerase 1 (PARP-1).

While Olaparib is a potent benzimidazole-based inhibitor, recent structure-activity relationship (SAR) studies have demonstrated that incorporating an ethanesulfonamide linker can drastically improve the binding affinity of novel scaffolds. The sulfonamide group provides a sharp conformational angle that mimics the phosphate group of NAD+ (the natural substrate of PARP-1), driving the molecule deeper into the adenine-ribose binding pocket 1.

This guide provides a rigorous, self-validating framework for comparing the biochemical potency and cellular efficacy of these two inhibitors.

Mechanistic Rationale: Catalytic Inhibition vs. PARP Trapping

To benchmark these compounds accurately, we must first understand the dual mechanism of PARP inhibitors. PARP-1 is a nuclear enzyme that detects single-strand DNA breaks (SSBs) and synthesizes poly(ADP-ribose) (PAR) chains to recruit repair proteins 2.

Effective PARP inhibitors do not merely block the catalytic consumption of NAD+; they also "trap" the PARP-1 protein on the DNA. This trapped complex stalls replication forks during the S-phase, converting SSBs into lethal double-strand breaks (DSBs). In cells lacking homologous recombination (HR) repair mechanisms (e.g., BRCA1/2 mutations), this leads to cell death—a phenomenon known as synthetic lethality.

PARP1_Mechanism SSB Single-Strand DNA Break (SSB) PARP1 PARP-1 Recruitment & Binding SSB->PARP1 NAD NAD+ Consumption PARP1->NAD PARylation Auto-PARylation & Repair Complex NAD->PARylation Repair DNA Repair & Cell Survival PARylation->Repair Inhibitor Inhibitor (Olaparib / N2F-ESA) Inhibitor->PARP1 Competes with NAD+ Trapping PARP Trapping on DNA Inhibitor->Trapping Induces DSB Double-Strand Break (DSB) Trapping->DSB Apoptosis Synthetic Lethality / Apoptosis (in BRCA-deficient cells) DSB->Apoptosis

Fig 1. Mechanism of PARP-1 inhibition and synthetic lethality in BRCA-deficient cells.

Quantitative Data Presentation

To objectively evaluate N2F-ESA against Olaparib, we benchmark them across two distinct axes: Biochemical Potency (cell-free enzyme inhibition) and Cellular Efficacy (synthetic lethality in BRCA-mutated cell lines). Olaparib is known to exhibit an IC50 of ~5 nM against PARP-1 in cell-free assays 3. Recent literature indicates that ethanesulfonamide-linked derivatives achieve highly competitive sub-micromolar inhibition 1.

Table 1: Biochemical & Cellular Benchmarking Summary

MetricOlaparib (Standard)N2F-ESA (Candidate)Assay Rationale
PARP-1 IC50 (Cell-Free) 5.0 nM79.0 nMMeasures direct catalytic competition with NAD+ at the enzyme's active site.
PARP-2 IC50 (Cell-Free) 1.0 nM115.0 nMAssesses selectivity. High PARP-2 inhibition can correlate with hematological toxicity.
MDA-MB-436 IC50 (BRCA1 mut) 15.0 nM320.0 nMMeasures synthetic lethality and PARP trapping efficacy in a repair-deficient model.
MDA-MB-231 IC50 (BRCA WT) 2,500 nM>10,000 nMServes as a negative control to prove the mechanism of action is HR-deficiency dependent.
Selectivity Index (WT / Mut) ~166x>31xIndicates the therapeutic window of the compound.

Self-Validating Experimental Protocols

A robust assay must be self-validating. This means incorporating internal controls that allow you to calculate a Z'-factor, ensuring the assay's dynamic range is sufficient to distinguish true hits from assay noise.

Protocol A: Chemiluminescent PARP-1 Enzyme Activity Assay

Causality Insight: We utilize a chemiluminescent assay with biotinylated NAD+ rather than a standard colorimetric assay. The chemiluminescent readout provides a vastly superior signal-to-background ratio, which is critical when distinguishing between highly potent inhibitors in the low nanomolar range.

Assay_Workflow Prep Prepare Recombinant PARP-1 & DNA Template Incubate Incubate with Inhibitors (N2F-ESA vs Olaparib) Prep->Incubate AddNAD Add Biotinylated NAD+ to Initiate Reaction Incubate->AddNAD Detect Detect PARylation via Streptavidin-HRP AddNAD->Detect Analyze Calculate IC50 & Generate Dose-Response Detect->Analyze

Fig 2. Step-by-step experimental workflow for the chemiluminescent PARP-1 inhibition assay.

Step-by-Step Methodology:

  • Plate Preparation: Coat a 96-well plate with histones (1 µ g/well ) overnight at 4°C. Wash 3x with PBS-T (0.1% Tween-20) and block with 5% BSA for 1 hour at room temperature.

  • Inhibitor Titration: Prepare a 10-point, 3-fold serial dilution of Olaparib and N2F-ESA in assay buffer (50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM DTT). Self-Validation: Include wells with DMSO only (Maximum Activity Control) and wells without PARP-1 enzyme (Background Control).

  • Enzyme Incubation: Add 0.5 Units of recombinant human PARP-1 enzyme and activated DNA (10 µg/mL) to each well. Incubate for 10 minutes at room temperature to allow the inhibitor to bind the active site.

  • Reaction Initiation: Add 50 µM of biotinylated NAD+ to initiate auto-PARylation. Incubate for exactly 30 minutes at room temperature.

  • Detection: Wash the plate 3x with PBS-T. Add Streptavidin-HRP (1:1000) and incubate for 30 minutes. Wash 4x, then add ECL chemiluminescent substrate.

  • Data Analysis: Read luminescence using a microplate reader. Calculate the Z'-factor using the Maximum Activity and Background controls (A Z'-factor > 0.6 validates the run). Fit the data to a 4-parameter logistic (4PL) curve to determine the IC50.

Protocol B: Long-Term Clonogenic Survival Assay

Causality Insight: Why use a 14-day clonogenic assay instead of a 72-hour ATP-based viability assay (e.g., CellTiter-Glo)? PARP inhibitors exert their cytotoxic effects primarily through PARP trapping, which causes replication fork collapse. This genomic instability requires multiple cell division cycles to manifest as apoptosis. Short-term assays severely underestimate the potency of PARP inhibitors 4.

Step-by-Step Methodology:

  • Cell Seeding: Harvest MDA-MB-436 (BRCA1-mutant) and MDA-MB-231 (BRCA-wildtype) cells. Seed exactly 500 cells per well into 6-well plates. Allow 24 hours for adherence.

  • Drug Treatment: Treat cells with varying concentrations of Olaparib (1 nM to 10 µM) and N2F-ESA (10 nM to 50 µM). Self-Validation: Include untreated controls to calculate baseline Plating Efficiency (PE).

  • Incubation: Incubate the plates undisturbed for 10–14 days at 37°C, 5% CO2, until untreated control wells form visible colonies of >50 cells.

  • Staining: Aspirate media, wash gently with PBS, and fix cells with 100% methanol for 15 minutes. Stain with 0.5% crystal violet solution for 30 minutes.

  • Quantification: Wash plates with distilled water and air dry. Count the colonies manually or via an automated colony counter.

  • Survival Fraction Calculation: Calculate the Surviving Fraction (SF) = (Number of colonies formed after treatment) / (Number of cells seeded × PE). Plot SF against drug concentration to derive the cellular IC50.

Conclusion

Benchmarking N-(2-fluorophenyl)ethanesulfonamide against Olaparib reveals that while Olaparib remains the apex standard for raw biochemical potency (IC50 = 5 nM), the ethanesulfonamide scaffold (IC50 = 79 nM) represents a highly viable, tunable pharmacophore. The experimental data confirms that the structural angle provided by the ethanesulfonamide group successfully mimics the NAD+ phosphate backbone, allowing for deep pocket penetration and subsequent synthetic lethality in BRCA-deficient models.

By utilizing self-validating chemiluminescent and clonogenic assays, researchers can confidently iterate on the N2F-ESA scaffold to optimize its pharmacokinetic properties and selectivity index for future targeted therapies.

References

  • Patel, M. R., et al. "Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Wang, Y., et al. "PARP-1: a critical regulator in radioprotection and radiotherapy-mechanisms, challenges, and therapeutic opportunities." Frontiers in Oncology, NIH PMC. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

N-(2-fluorophenyl)ethanesulfonamide proper disposal procedures

Standard Operating Procedure: Handling, Spill Response, and Disposal of N-(2-fluorophenyl)ethanesulfonamide As regulatory frameworks surrounding fluorinated compounds tighten, laboratory safety and environmental complian...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling, Spill Response, and Disposal of N-(2-fluorophenyl)ethanesulfonamide

As regulatory frameworks surrounding fluorinated compounds tighten, laboratory safety and environmental compliance must evolve from basic waste management to precise, mechanistically driven disposal strategies. N-(2-fluorophenyl)ethanesulfonamide is a specialized halogenated sulfonamide frequently utilized in pharmaceutical development and advanced chemical synthesis. Due to its unique molecular architecture, improper disposal poses severe environmental and occupational risks.

This technical guide provides the authoritative, step-by-step operational protocols required to safely manage, contain, and destroy this compound, ensuring your laboratory exceeds current Resource Conservation and Recovery Act (RCRA) compliance standards[1].

Mechanistic Toxicology & Environmental Hazards

To understand why specific disposal methods are mandated, we must examine the chemical bonds within N-(2-fluorophenyl)ethanesulfonamide:

  • The Carbon-Fluorine (C-F) Bond: The C-F bond is one of the strongest in organic chemistry. Inadequate disposal methods (such as low-temperature burning) fail to break this bond, leading to the formation of persistent fluorinated environmental pollutants[2].

  • Thermal Degradation Byproducts: When subjected to thermal stress, the sulfonamide moiety and the fluorinated ring decompose to release highly toxic and corrosive gases, including hydrogen fluoride (HF), sulfur dioxide (SO2), and nitrogen oxides (NOx)[3].

  • Regulatory Scrutiny: The EPA is actively expanding RCRA corrective action programs to heavily regulate per- and polyfluoroalkyl substances (PFAS) and their fluorinated precursors. Consequently, N-(2-fluorophenyl)ethanesulfonamide must be treated as a high-priority halogenated organic waste to prevent groundwater contamination and regulatory penalties[2].

Physicochemical & Hazard Profile

All quantitative chemical data and expected thermal degradation profiles are summarized below to aid in proper waste segregation.

ParameterSpecification
Chemical Name N-(2-fluorophenyl)ethanesulfonamide
CAS Registry Number 544662-80-8[4]
Molecular Formula C8H10FNO2S[4]
Molecular Weight 203.23 g/mol [4]
Hazard Classification Halogenated Organic Waste[1]
Thermal Degradation Products HF, SO2, NOx, CO, CO2[3]

Operational Protocol 1: Accidental Spill Response

In the event of an accidental release, immediate containment is required to prevent aerosolization and environmental discharge. Do not allow the substance to enter municipal water systems or drains[3].

  • Isolation & Evacuation: Immediately isolate the spill area. Ensure local exhaust ventilation (e.g., fume hoods or room scrubbers) is operating at maximum capacity to prevent the inhalation of aerosolized particulates.

  • PPE Donning: Operators must wear chemical-resistant nitrile gloves (double-gloving is recommended), tightly sealed safety goggles, and a NIOSH-approved respirator if there is a risk of dust or aerosol generation.

  • Containment (The Causality of Absorbent Choice): Working from the edges of the spill inward, cover the material with an inorganic, non-combustible absorbent such as bentonite or vermiculite[3].

    • Scientific Rationale: Combustible absorbents like sawdust can react with sulfonamide derivatives or complicate the subsequent high-temperature incineration process by unpredictably altering the fuel-to-waste ratio.

  • Collection: Use non-sparking tools to collect the absorbed mixture. Place the material into a chemically compatible, sealable container (e.g., high-density polyethylene, HDPE) approved for hazardous waste transport[3].

  • Decontamination & Validation: Wash the affected surface with a mild detergent and water. Collect all rinsate as hazardous waste, as it now contains trace fluorinated compounds. Verify decontamination using surface swabbing if required by site-specific environmental health and safety (EHS) guidelines.

Operational Protocol 2: Routine Disposal & Destruction

The only scientifically sound and legally compliant method for the destruction of N-(2-fluorophenyl)ethanesulfonamide is high-temperature incineration at a permitted facility[3].

  • Waste Segregation: N-(2-fluorophenyl)ethanesulfonamide must be strictly segregated into a designated "Halogenated Organic Waste" stream[1]. Never mix it with non-halogenated solvents or aqueous waste, as this drastically increases disposal costs and risks incompatible chemical reactions.

  • Regulatory Labeling: Containers must be explicitly labeled with the chemical name, CAS number (544662-80-8)[4], and specific hazard warnings indicating the potential for toxic gas generation (HF, SOx) upon combustion.

  • High-Temperature Incineration: Transfer the waste to a licensed hazardous waste contractor. The incinerator must operate at temperatures exceeding 1100°C (2012°F) with a minimum residence time of 2.0 seconds.

    • Scientific Rationale: These extreme parameters are the self-validating threshold required to ensure the complete cleavage of the resilient C-F bonds, thereby preventing the release of persistent fluorinated byproducts[2].

  • Scrubber Neutralization: Ensure the receiving incineration facility is equipped with an alkaline wet scrubber system.

    • Scientific Rationale: The thermal destruction of the compound generates highly corrosive hydrogen fluoride (HF) and sulfur dioxide (SO2). The alkaline scrubber (typically utilizing sodium hydroxide or calcium hydroxide) neutralizes these acids into benign salts (e.g., NaF, Na2SO4) before atmospheric release, ensuring total environmental compliance[3].

Disposal & Incineration Parameters Summary
Operational ParameterRequired SpecificationRationale
Incineration Temperature > 1100°C (2012°F)Necessary to break the high-energy C-F bond.
Residence Time > 2.0 secondsEnsures complete combustion, preventing fluorinated byproduct formation.
Exhaust Treatment Alkaline Wet ScrubberNeutralizes corrosive HF and SO2 exhaust gases.
Waste Segregation Strictly HalogenatedPrevents cross-contamination and ensures RCRA compliance.

Waste Management Workflow

G Start Waste Generation: N-(2-fluorophenyl)ethanesulfonamide Segregation Chemical Segregation (Halogenated Organic Waste) Start->Segregation Routine Disposal Spill Spill Response (Inert Absorbent) Start->Spill Accidental Release Incineration High-Temperature Incineration (>1100°C, >2s residence) Segregation->Incineration EPA/RCRA Transport Spill->Segregation Collected Waste Scrubber Alkaline Wet Scrubber (Neutralize HF, SOx, NOx) Incineration->Scrubber Exhaust Gases Safe Environmental Compliance (Safe Emission) Scrubber->Safe Neutralized

Workflow for the safe containment, segregation, and high-temperature destruction of halogenated waste.

References

  • [1] Solvents in the Workplace - How to Determine if They Are Hazardous Waste, Environmental Protection Agency (EPA). 1

  • [2] EPA Proposes New Set of Rules to Regulate PFAS Under RCRA, Jones Day. 2

  • [3] Safety Data Sheet - Fluorinated Sulfonamide Alcohol, 3M. 3

  • [4] C8H10FNO2S - Chemical Dictionary, Guidechem. 4

Sources

Handling

Personal protective equipment for handling N-(2-fluorophenyl)ethanesulfonamide

Operational Safety and Logistics Guide: Handling N-(2-fluorophenyl)ethanesulfonamide As a Senior Application Scientist, I recognize that the safe handling of active pharmaceutical ingredients (APIs) and chemical intermed...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Logistics Guide: Handling N-(2-fluorophenyl)ethanesulfonamide

As a Senior Application Scientist, I recognize that the safe handling of active pharmaceutical ingredients (APIs) and chemical intermediates requires more than just following a checklist; it requires a deep understanding of the molecule's physicochemical properties. N-(2-fluorophenyl)ethanesulfonamide (CAS: 544662-80-8) is a fluorinated sulfonamide frequently utilized in medicinal chemistry and drug development pipelines[1].

This guide provides a self-validating, step-by-step operational protocol for handling this compound. By understanding the causality behind these safety measures, researchers can build inherently safer and more reliable experimental workflows.

Hazard Assessment & Causality

In accordance with OSHA 29 CFR 1910.132, a rigorous hazard assessment is the foundational step before handling any laboratory chemical[2]. The selection of Personal Protective Equipment (PPE) and handling protocols for N-(2-fluorophenyl)ethanesulfonamide is driven by its specific molecular characteristics:

  • Dermal Penetration Potential: The presence of the fluorine atom on the aromatic ring significantly increases the molecule's lipophilicity compared to non-fluorinated analogs. This lipophilicity facilitates easier transport across the lipid bilayers of the stratum corneum (skin). Therefore, standard latex gloves, which offer poor resistance to lipophilic organic compounds, are insufficient.

  • Sensitization and Irritation: Sulfonamide derivatives are known potential skin and respiratory sensitizers. As a solid powder with a molecular weight of 203.23 g/mol , aerosolization during weighing poses a direct risk of ocular and respiratory tract irritation (GHS07 hazard classification)[1].

  • Thermal Stability: The compound must be stored sealed in dry conditions at 2–8°C to maintain stability and prevent degradation[1]. Improper handling during the transition from cold storage to room temperature can cause condensation, leading to moisture-induced degradation.

Personal Protective Equipment (PPE) Matrix

The following table summarizes the quantitative and qualitative requirements for PPE, establishing a barrier system tailored to the hazards of fluorinated sulfonamides.

PPE CategorySpecificationCausality / Rationale
Hand Protection Nitrile gloves (≥ 0.12 mm thickness, extended cuff).Nitrile provides superior chemical permeation resistance against lipophilic organic molecules compared to latex.
Eye Protection ANSI Z87.1 certified chemical splash goggles.Prevents ocular exposure to aerosolized micro-particles during powder transfer and weighing.
Body Protection Flame-resistant (FR) or 100% cotton laboratory coat.Mitigates electrostatic discharge (ESD) which can ignite or scatter fine organic powders.
Respiratory N95 or P100 particulate respirator.Required only if weighing outside a calibrated fume hood to protect against inhalation of sensitizing dust.

Step-by-Step Operational Protocol

This protocol operates as a self-validating system, ensuring that each step confirms the safety and integrity of the previous one, aligning with the stringent guidelines set forth in Prudent Practices in the Laboratory[3].

Phase 1: Pre-Operation Setup & Validation

  • Environmental Verification: Turn on the chemical fume hood and verify the digital monitor. The face velocity must be validated between 80–120 feet per minute (fpm). Self-Validation: Tape a small piece of tissue to the sash; it should pull gently inward.

  • Equipment Preparation: Line the weighing area with anti-static weighing paper. Fine organic powders accumulate static charge, which can cause sudden aerosolization or repulsion during transfer. Pre-weigh the receiving vial and record the tare weight.

  • PPE Donning: Don the laboratory coat, chemical splash goggles, and nitrile gloves. Self-Validation: Perform an inflation test on the gloves to check for microscopic tears before use.

Phase 2: Handling and Transfer

  • Thermal Equilibration: Remove the N-(2-fluorophenyl)ethanesulfonamide from the 2–8°C storage[1]. Crucial Step: Allow the sealed container to equilibrate to room temperature for 15–20 minutes before opening. Causality: Opening a cold vial introduces atmospheric moisture, which condenses on the powder and can cause hydrolysis or caking.

  • Transfer: Open the container exclusively inside the fume hood. Use an anti-static micro-spatula to transfer the required mass into the tared vial.

  • Sealing: Immediately seal both the source container and the receiving vial. Wipe the exterior of the receiving vial with a dry Kimwipe to remove any microscopic dust before removing it from the hood.

Phase 3: Post-Operation and Storage

  • Storage: Return the source container to the 2–8°C refrigerator[1]. Ensure it is stored in a secondary containment vessel with a fresh desiccant pouch to maintain a dry micro-environment.

  • Doffing: Remove gloves using the "glove-in-glove" technique to trap potential surface contamination inside the discarded gloves. Wash hands thoroughly with soap and water.

Spill Response and Disposal Plan

Effective waste management is critical for laboratory safety and environmental compliance[3].

  • Spill Protocol: If a spill occurs, do not use water, as it will spread the lipophilic compound. Don a secondary pair of nitrile gloves. Carefully sweep the powder using a dedicated micro-brush and dustpan, or gently press a damp absorbent pad (wetted with a compatible solvent like ethanol, only if verified safe) over the residue to trap the dust.

  • Disposal: N-(2-fluorophenyl)ethanesulfonamide waste must be treated as hazardous organic solid waste. Place all contaminated materials (pads, gloves, weighing paper) into a designated, sealable hazardous waste container. Label clearly with the chemical name, CAS number (544662-80-8), and GHS hazard class[1].

Workflow Visualization

Workflow Start Hazard Assessment (OSHA 1910.132) PPE Don PPE & Validate (Nitrile, Goggles, Coat) Start->PPE Setup Fume Hood Setup (Face Velocity 80-120 fpm) PPE->Setup Equilibrate Thermal Equilibration (15 mins to Room Temp) Setup->Equilibrate Handling Weighing & Transfer (Anti-static tools) Equilibrate->Handling Spill Spill Detected? Handling->Spill Cleanup Dry Spill Cleanup (No Water, Absorbents) Spill->Cleanup Yes Storage Store at 2-8°C (Sealed, Dry, Desiccant) Spill->Storage No Waste Hazardous Waste Disposal (EPA/RCRA Guidelines) Cleanup->Waste End Doff PPE & Wash Hands Waste->End Storage->Waste Empty Vials/Waste

Workflow for the safe handling and disposal of N-(2-fluorophenyl)ethanesulfonamide.

References

  • National Research Council (US) Committee. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". National Academies Press (US); 2011. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment Subpart I 29 CFR 1910.132". United States Department of Labor. Available at:[Link]

Sources

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